(-)-2-Butanol
Description
Properties
IUPAC Name |
(2R)-butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904709 | |
| Record name | (R)-Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14898-79-4, 78-92-2 | |
| Record name | (-)-2-Butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02606 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH38K423J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-2-Butanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of (-)-2-Butanol, also known as (R)-(-)-butan-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize chiral compounds and require a thorough understanding of their characteristics. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes important concepts and workflows.
Core Chemical and Physical Properties
This compound is a chiral secondary alcohol with the chemical formula C₄H₁₀O.[1][2] As a chiral molecule, it exists as one of two stereoisomers, the other being (+)-2-Butanol or (S)-(+)-butan-2-ol.[2][3] A mixture containing equal amounts of both enantiomers is known as a racemic mixture, which is optically inactive.[4][5]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, reagent, and in various analytical techniques.
| Property | Value | References |
| IUPAC Name | (2R)-butan-2-ol | [1] |
| Synonyms | (R)-(-)-sec-Butanol, (R)-(-)-sec-Butyl alcohol | |
| CAS Number | 14898-79-4 | [1][2][6] |
| Molecular Formula | C₄H₁₀O | [1][2] |
| Molecular Weight | 74.12 g/mol | [1][2][6] |
| Appearance | Colorless liquid | [2][6] |
| Odor | Alcohol-like | [7] |
| Density | 0.807 g/mL at 20 °C | [6] |
| Boiling Point | 97-100 °C | [3][6] |
| Melting Point | -114.7 °C | [2] |
| Solubility in water | Soluble (12 parts water) | [2] |
| Miscibility | Completely miscible with polar organic solvents | [2] |
| Refractive Index (n20/D) | 1.397 | [6] |
Optical Activity
A defining characteristic of this compound is its optical activity, its ability to rotate the plane of polarized light. The specific rotation is a standardized measure of this property.
| Property | Value | Conditions | References |
| Specific Rotation [α]20/D | -13° | neat | [6] |
| Specific Rotation [α] | -13.5° | [8] |
Stereochemistry of this compound
The chirality of 2-butanol arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). The Cahn-Ingold-Prelog (CIP) priority rules assign the (R) configuration to the levorotatory (-)-enantiomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. phillysim.org [phillysim.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
physical properties of enantiopure 2-butanol
An In-depth Technical Guide to the Physical Properties of Enantiopure 2-Butanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Butanol (sec-butanol) is a chiral secondary alcohol with the chemical formula C₄H₁₀O. The presence of a stereocenter at the second carbon atom means it exists as a pair of enantiomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol. Enantiomers are non-superimposable mirror images that exhibit identical physical properties such as melting point, boiling point, and density.[1][2][3] However, they are distinguished by their interaction with plane-polarized light, a property known as optical activity.[1][2] One enantiomer rotates the light in a clockwise direction (dextrorotatory, "+"), while the other rotates it in an equal but opposite counterclockwise direction (levorotatory, "-").[1] This guide provides a detailed overview of the core physical properties of the enantiopure forms of 2-butanol, along with the experimental protocols for their determination.
Core Physical Properties
The fundamental physical properties of (R)-(-)-2-butanol and (S)-(+)-2-butanol are summarized below. As enantiomers, their scalar properties are identical, while their optical rotations are equal in magnitude but opposite in sign.
Data Presentation: Quantitative Properties of 2-Butanol Enantiomers
| Physical Property | (R)-(-)-2-Butanol | (S)-(+)-2-Butanol | Racemic (±)-2-Butanol |
| CAS Number | 14898-79-4[4] | 4221-99-2[5][6] | 78-92-2[7] |
| Molecular Weight | 74.12 g/mol [4][5] | 74.12 g/mol [4][5] | 74.12 g/mol [7] |
| Melting Point | -114 °C to -115 °C[7][8][9] | -114 °C[6][8] | -114.7 °C to -115 °C[7][8][9][10][11] |
| Boiling Point | 97-100 °C[4][12][13][14]; 99.5 °C[10][11] | 99-100 °C[5][6]; 99.5 °C[10][11] | 99.5 °C[8][10][11] |
| Specific Rotation [α] | -13.0° (20°C, neat)[4][15]; -13.5°[16][17][18] | +13.0° (20°C, neat)[5]; +13.5°[16] | 0° |
| Density | 0.807 g/mL (20°C)[4][12][13][14][15] | 0.803 g/mL (25°C)[5][6] | 0.808 g/mL (25°C)[9][11] |
| Refractive Index (nD²⁰) | 1.397[4][12][13][14][15] | 1.397[5][6] | 1.397[19] |
Mandatory Visualizations
Caption: Relationship between (R) and (S) enantiomers of 2-butanol.
Caption: Experimental workflow for determining specific rotation.
Experimental Protocols
Detailed methodologies for determining the key are outlined below.
Determination of Specific Rotation ([α])
This procedure quantifies the extent to which an enantiopure substance rotates plane-polarized light.
-
Apparatus: Polarimeter, sodium lamp (D-line, 589.3 nm), polarimeter cell (tube) of a known path length (typically 1.00 dm), volumetric flask, analytical balance.
-
Methodology:
-
Instrument Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize. Fill the polarimeter cell with a blank sample (the solvent used for the solution, or leave empty for a neat liquid air-blank) and place it in the instrument. Set the reading to zero.
-
Sample Preparation (for solutions): Accurately weigh a sample of the enantiopure 2-butanol and dissolve it in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to a precise final volume. Calculate the concentration (c) in g/mL.
-
Measurement:
-
For a neat liquid , carefully fill the polarimeter cell with the enantiopure 2-butanol, ensuring no air bubbles are trapped in the light path.[20] The density (d) of the liquid must be known or measured separately.
-
For a solution , rinse and fill the cell with the prepared solution.
-
-
Place the filled cell in the polarimeter.
-
Observe the optical rotation. The analyzer is rotated until the light field appears uniform or at its minimum intensity. Record the observed angle of rotation (α).[20] Multiple readings are taken and averaged to minimize error.[21]
-
Calculation: The specific rotation is calculated using the appropriate formula:[22]
-
For a neat liquid: [α]DT = α / (l × d)
-
For a solution: [α]DT = α / (l × c)
-
Where:
-
T is the temperature in degrees Celsius.
-
D indicates the sodium D-line wavelength.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
d is the density of the neat liquid in g/mL.
-
c is the concentration of the solution in g/mL.
-
-
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or micro-distillation apparatus, thermometer, heating source (oil bath or heating mantle), small test tube, and capillary tube (sealed at one end).
-
Methodology (Thiele Tube Micro-Method):
-
Attach a small test tube containing 0.5-1 mL of the 2-butanol sample to a thermometer using a rubber band.[23]
-
Place a capillary tube, sealed end up, inside the test tube so that its open end is submerged in the liquid.[23]
-
Place the entire assembly into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), ensuring the sample is level with the upper arm of the tube.[24]
-
Gently heat the side arm of the Thiele tube with a small flame or other heat source.[23][24] Convection currents will ensure uniform heating.
-
As the temperature rises, air will be expelled from the capillary tube. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[23][24]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[23][24][25] Record this temperature. It is also crucial to record the atmospheric pressure at the time of measurement.
-
Determination of Refractive Index (n)
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic constant for a pure compound at a specific temperature and wavelength.
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (typically integrated, using the sodium D-line), and a dropper.
-
Methodology:
-
Calibration and Cleaning: Turn on the refractometer and allow it to come to the desired temperature (typically 20.0 °C), using a circulating water bath for temperature control. Clean the surfaces of the upper and lower prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone) and allow them to dry completely.[26][27]
-
Sample Application: Using a clean dropper, place 2-3 drops of the enantiopure 2-butanol onto the surface of the lower prism.[26][27]
-
Measurement: Close the prisms firmly. Adjust the light source and mirror (if applicable) to illuminate the field of view.
-
Rotate the coarse adjustment knob until the boundary between the light and dark regions appears in the eyepiece.[26]
-
Turn the chromaticity adjustment knob to eliminate any color fringe, resulting in a sharp, clear borderline.[28]
-
Use the fine adjustment knob to precisely align the borderline with the center of the crosshairs in the eyepiece.[27][28]
-
Read the refractive index value from the instrument's scale, typically to four decimal places. Record the temperature at which the measurement was made.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. (R)-(-)-2-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-(+)-2-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-(+)-2-Butanol price,buy (S)-(+)-2-Butanol - chemicalbook [chemicalbook.com]
- 7. 2-butanol [stenutz.eu]
- 8. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-ブタノール analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Butanol | 78-92-2 [chemicalbook.com]
- 11. 2-Butanol CAS#: 78-92-2 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. R-(-)-2-Butanol | 14898-79-4 [chemicalbook.com]
- 14. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 15. (R)-(-)-2-Butanol 99 14898-79-4 [sigmaaldrich.com]
- 16. Optical Activity Example: (-)-2-butanol has a specific rotation of - 13.5.. [askfilo.com]
- 17. quora.com [quora.com]
- 18. homework.study.com [homework.study.com]
- 19. 2-Butanol puriss. p.a., Reag. Ph. Eur., = 99.5 GC 78-92-2 [sigmaaldrich.com]
- 20. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 21. digicollections.net [digicollections.net]
- 22. Specific rotation - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uomus.edu.iq [uomus.edu.iq]
- 25. chem.ucalgary.ca [chem.ucalgary.ca]
- 26. davjalandhar.com [davjalandhar.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
Synthesis of (R)-(-)-2-Butanol: A Technical Guide for Pharmaceutical and Chemical Industries
Introduction
(R)-(-)-2-Butanol is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its specific stereochemistry is crucial for the biological activity and efficacy of the final products. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of (R)-(-)-2-butanol, tailored for researchers, scientists, and drug development professionals. The guide details prominent biocatalytic and chemical synthesis strategies, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Core Synthesis Strategies
The synthesis of enantiomerically pure (R)-(-)-2-butanol can be broadly categorized into two main approaches: biocatalytic methods and asymmetric chemical catalysis. Biocatalytic routes, employing enzymes such as alcohol dehydrogenases and lipases, are lauded for their high selectivity and environmentally benign reaction conditions. Asymmetric chemical catalysis, particularly hydrogenation using chiral metal complexes, offers a powerful alternative for large-scale production.
Biocatalytic Asymmetric Reduction of 2-Butanone
The direct, enzyme-catalyzed reduction of prochiral 2-butanone to (R)-(-)-2-butanol is a highly efficient method. This transformation is typically achieved using (R)-selective alcohol dehydrogenases (ADHs), which exhibit exquisite stereoselectivity.
Signaling Pathway and Cofactor Regeneration
The enzymatic reduction of 2-butanone is dependent on a nicotinamide cofactor, typically NADPH or NADH, which provides the hydride for the reduction. As the cofactor is consumed in the reaction, an efficient in-situ regeneration system is essential for a cost-effective process. A common approach is the substrate-coupled regeneration, where a sacrificial alcohol, such as isopropanol, is co-fed into the reaction. A second dehydrogenase then oxidizes the isopropanol to acetone, regenerating the NADPH/NADH cofactor.
Spectroscopic Analysis of (-)-2-Butanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (-)-2-butanol, a chiral secondary alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-butanol. Note that while the specific rotation of polarized light is unique to the (-) enantiomer, the NMR, IR, and MS spectra are identical for both enantiomers under standard achiral conditions.
Table 1: ¹H NMR Spectroscopic Data for 2-Butanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.72 | Sextet | 1H | CH-OH |
| ~2.1-2.4 | Broad Singlet | 1H | OH |
| ~1.47 | Multiplet | 2H | CH₂ |
| ~1.18 | Doublet | 3H | CH-CH₃ |
| ~0.92 | Triplet | 3H | CH₂-CH₃ |
Data sourced from multiple references, typical values are presented.[1][2][3]
Table 2: ¹³C NMR Spectroscopic Data for 2-Butanol
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~68-70 | CH | C H-OH |
| ~30-32 | CH₂ | C H₂ |
| ~22-24 | CH₃ | CH-C H₃ |
| ~10 | CH₃ | CH₂-C H₃ |
Data sourced from multiple references, typical values are presented.[4][5][6]
Table 3: IR Absorption Data for 2-Butanol
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2960-2850 (strong) | C-H stretch | Alkyl |
| ~1450 | C-H bend | Alkyl |
| 1150-1050 (strong) | C-O stretch | Secondary Alcohol |
Characteristic absorption bands for secondary alcohols.[7]
Table 4: Mass Spectrometry (EI) Fragmentation Data for 2-Butanol
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |
| 74 | [C₄H₁₀O]⁺ | Molecular Ion (M⁺), often weak or absent.[8] |
| 59 | [M - CH₃]⁺ | Loss of a methyl group. |
| 56 | [M - H₂O]⁺ | Loss of water, common for alcohols.[8] |
| 45 | [CH₃CHOH]⁺ | Base Peak, α-cleavage, characteristic of 2-alcohols.[8][9] |
| 31 | [CH₂OH]⁺ | α-cleavage fragment.[8] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory procedures for the analysis of a volatile liquid alcohol.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a liquid sample for both ¹H and ¹³C NMR.
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[10] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.[10]
-
Instrument Setup : Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the assembly into the NMR spectrometer.
-
Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets.[11][12]
-
Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data. For ¹³C, more scans are typically required than for ¹H.[13]
-
-
D₂O Shake (Optional for ¹H NMR) : To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The O-H peak will disappear or significantly diminish due to proton-deuterium exchange.[2][14]
2.2 Infrared (IR) Spectroscopy
For a pure liquid sample like this compound, a "neat" spectrum is easily obtained.
-
Sample Application (Neat Liquid Film) : Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]
-
Assembly : Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between them.[15][17] The liquid should spread evenly without air bubbles.
-
Data Acquisition : Place the assembled plates into the sample holder of the FT-IR spectrometer.
-
Spectrum Recording : Acquire a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning : After analysis, promptly disassemble the salt plates, rinse them with a dry solvent (e.g., dry acetone), and dry them with a soft tissue before returning them to a desiccator to prevent damage from moisture.[16]
2.3 Mass Spectrometry (MS)
This protocol outlines the analysis of a volatile alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent compatible with the GC system, such as methanol or dichloromethane. A typical concentration is around 100 ppm. For direct injection, the pure sample can also be used.
-
Injection : Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, which separates the analyte from any impurities.
-
Ionization : As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[18]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Spectrum Generation : A detector counts the ions at each m/z value, and the software plots the relative abundance of each ion versus its m/z to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The logical flow for the characterization of a chiral molecule like this compound using multiple spectroscopic techniques is depicted below.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. hil1_sln.html [ursula.chem.yale.edu]
- 2. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Butanol(78-92-2) 1H NMR [m.chemicalbook.com]
- 4. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Butanol(78-92-2) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 12. azom.com [azom.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. webassign.net [webassign.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
An In-depth Technical Guide to the Chirality and Optical Rotation of 2-Butanol Isomers
This technical guide provides a comprehensive overview of the stereochemical properties of 2-butanol, focusing on its chirality and the resulting optical activity. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these fundamental concepts. This document outlines the structural basis of 2-butanol's enantiomerism, presents quantitative data on its optical rotation, details the experimental protocol for polarimetry, and provides visual diagrams to illustrate key relationships and workflows.
Introduction to Chirality in 2-Butanol
2-Butanol (CH₃CH(OH)CH₂CH₃) is a secondary alcohol that serves as a classic example of a chiral molecule.[1] Its chirality arises from the presence of a stereogenic center, also known as a chiral carbon, at the second carbon position (C2).[2][3] This carbon atom is bonded to four different substituent groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₅).[2][3]
The tetrahedral arrangement of these four distinct groups around the C2 carbon means that the molecule is asymmetric. Consequently, 2-butanol can exist in two spatial arrangements that are non-superimposable mirror images of each other.[4] These non-superimposable mirror images are known as enantiomers.
The two enantiomers of 2-butanol are designated as:
-
(S)-(+)-2-butanol
-
(R)-(-)-2-butanol
These enantiomers have identical physical properties such as boiling point, melting point, and density.[5] However, they differ in their interaction with plane-polarized light.[5] A 1:1 mixture of the (R) and (S) enantiomers is called a racemic mixture. This mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[6][7]
Optical Rotation of 2-Butanol Enantiomers
Optical activity is the ability of a chiral substance to rotate the plane of transmitted plane-polarized light. Enantiomers rotate the plane of polarized light by exactly the same magnitude but in opposite directions.[3]
-
Dextrorotatory (+): The enantiomer that rotates light in a clockwise direction. For 2-butanol, this is the (S)-isomer.[7][8]
-
Levorotatory (-): The enantiomer that rotates light in a counter-clockwise direction. For 2-butanol, this is the (R)-isomer.[7][8]
It is crucial to note that there is no direct correlation between the (R)/(S) stereochemical descriptor and the direction (+) or (-) of optical rotation; this relationship must be determined experimentally.[8]
The magnitude of this rotation is a characteristic property known as the specific rotation ([α]) . It is calculated from the observed rotation (α) using Biot's law:[9]
[α] = α / (c * l)
Where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
l is the path length of the polarimeter sample tube in decimeters (dm).
The specific rotation is also dependent on the temperature and the wavelength of the light used, which are typically specified.
Quantitative Data on Specific Rotation
The specific rotation of 2-butanol's enantiomers has been determined under various conditions. The table below summarizes these findings for easy comparison.
| Isomer | Specific Rotation [α] (degrees) | Temperature (°C) | Wavelength (nm) | Notes |
| (S)-(+)-2-butanol | +13.52 | Not Specified | Sodium D-line (589) | Commonly cited value.[10][11] |
| (R)-(-)-2-butanol | -13.52 | Not Specified | Sodium D-line (589) | Commonly cited value.[10][11] |
| (R)-(-)-2-butanol | -13.5 | Not Specified | Sodium D-line (589) | [12][13][14] |
| (S)-(+)-2-butanol | +17.7 ± 2.6 | 20 | 532 | Measured in methanol.[15][16] |
| (R)-(-)-2-butanol | -16.5 ± 3.2 | 20 | 532 | Measured in methanol.[15][16] |
| (R)-(-)-2-butanol | -17.1 ± 0.2 | 20 | 532 | Measured as a pure substance.[17] |
Experimental Protocol: Polarimetry
The determination of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the general methodology.
A. Principle A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance.[18] It consists of a light source (typically a sodium lamp), a fixed polarizer, a sample tube, and a rotatable analyzer. When an optically active sample is placed in the tube, it rotates the plane of the polarized light, and the analyzer must be rotated to measure this angle.
B. Instrumentation
-
Polarimeter
-
Polarimeter sample tube (e.g., 1 dm or 2 dm length)
-
Sodium lamp (or other monochromatic light source)
-
Analytical balance
-
Volumetric flasks
C. Reagents
-
Pure enantiomer of 2-butanol (e.g., (R)-(-)-2-butanol or (S)-(+)-2-butanol)
-
High-purity solvent (if not measuring the neat liquid)
D. Procedure
-
Instrument Calibration (Zeroing):
-
Turn on the light source and allow it to stabilize.
-
Fill the polarimeter tube with the pure solvent that will be used for the solution (or leave it empty for a neat sample baseline). Ensure no air bubbles are present.
-
Place the tube in the polarimeter.
-
Rotate the analyzer until the light field appears uniformly dark.
-
Record this reading as the zero or blank reading.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the 2-butanol enantiomer.
-
If preparing a solution, dissolve the sample in a volumetric flask with the chosen solvent to a known total volume. For example, dilute 6.0 grams of the substance to a total volume of 40.0 mL.[19]
-
Calculate the concentration (c) in g/mL.
-
-
Measurement:
-
Rinse the polarimeter tube with a small amount of the sample solution and then fill it carefully, again avoiding air bubbles.
-
Place the filled tube into the polarimeter.
-
Rotate the analyzer to re-establish the darkest point.
-
Record the angle of rotation. This is the observed rotation (α). The direction of rotation (clockwise or counter-clockwise) should be noted.[19]
-
-
Calculation of Specific Rotation:
-
Subtract the blank reading from the sample reading to get the corrected observed rotation (α).
-
Use the formula [α] = α / (c * l) to calculate the specific rotation.[9]
-
Ensure the path length (l) is in decimeters (1 dm = 100 mm = 10 cm) and the concentration (c) is in g/mL.[9][19]
-
Record the temperature and wavelength used for the measurement.
-
Visualization of Concepts
Diagrams generated using Graphviz are provided below to illustrate the core concepts of chirality and the experimental workflow.
References
- 1. 2-Butanol - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. Question: Chirality and Optical Activity of Butane-2-ol Butane-2-ol is a.. [askfilo.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Why butan 2 ol is optically inactive class 11 chemistry CBSE [vedantu.com]
- 7. Will 2-Butanol be optically active ? why ? - askIITians [askiitians.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vernier.com [vernier.com]
- 10. quora.com [quora.com]
- 11. Solved The optical rotation of a sample of 2-butanol is | Chegg.com [chegg.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. Optical Activity Example: (-)-2-butanol has a specific rotation of - 13.5.. [askfilo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 19. Answered: A. When one of the enantiomers of 2-butanol is placed in a polarimeter, the observed rotation is 4.050 counterclockwise. The solution was made by diluting 6.0… | bartleby [bartleby.com]
Commercial Availability and Purity of (-)-2-Butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of (-)-2-butanol, also known as (R)-(-)-sec-butanol. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of sourcing and quality assessment for this chiral compound. This document outlines commercially available grades, typical purities, and detailed methodologies for determining enantiomeric excess.
Commercial Availability
This compound is commercially available from a range of chemical suppliers, typically in high purity grades suitable for research and synthesis. The compound is often listed under its systematic name, (R)-(-)-2-butanol, or as (-)-sec-butyl alcohol. Availability spans from small research quantities (grams) to bulk quantities (kilograms), catering to various scales of experimental and developmental work.
The following table summarizes the availability of this compound from prominent chemical suppliers. It is important to note that catalog information, including available quantities and pricing, is subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | CAS Number | Stated Purity/Enantiomeric Excess | Available Quantities |
| Sigma-Aldrich | (R)-(-)-2-Butanol | 14898-79-4 | 99% | 1 g, 5 g, 25 g |
| Thermo Scientific Chemicals | (R)-(-)-2-Butanol, 98+% | 14898-79-4 | ≥98.0% (GC) | 1 g, 5 g |
| Synthesis with Catalysts Pvt. Ltd. | (R)-2-Butanol | 14898-79-4 | 99% Assay, 98% Enantiomeric Excess | 1 g, 10 g, 50 g, 1 kg, 25 kg |
| Aure Chemical | 2-Butanol (Enantiomerically Enriched Grades) | 78-92-2 | Available upon request | Inquire for details |
Purity Specifications
The purity of commercially available this compound is typically high, with a focus on both chemical purity (assay) and enantiomeric purity (enantiomeric excess, ee). Chemical purity is commonly determined by Gas Chromatography (GC), while enantiomeric excess is assessed using chiral separation techniques.
The table below outlines the typical purity specifications for this compound offered by various suppliers.
| Supplier | Parameter | Specification |
| Sigma-Aldrich | Assay (GC) | 99% |
| Thermo Scientific Chemicals | Assay (GC) | ≥98.0% |
| Optical Rotation | -14.0° ± 2.0° (neat) | |
| Synthesis with Catalysts Pvt. Ltd. | Assay | 99% |
| Enantiomeric Excess | 98% |
Experimental Protocol: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
The enantiomeric purity of 2-butanol is most effectively determined by chiral Gas Chromatography (GC). This method allows for the separation and quantification of the (R)- and (S)-enantiomers. Both underivatized and derivatized methods can be employed. Derivatization to the acetate or trifluoroacetate esters can often enhance the separation of the enantiomers on a chiral column.[1]
Below is a detailed experimental protocol for the analysis of 2-butanol enantiomers using an Astec® CHIRALDEX™ G-TA chiral capillary GC column, as provided by Sigma-Aldrich.[2][3]
Instrumentation and Materials:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[2]
-
Carrier Gas: Helium.[2]
-
Reagents: Methylene chloride (for sample preparation), (R)-(-)-2-Butanol and (S)-(+)-2-Butanol standards. For derivatization: Acetic anhydride or trifluoroacetic anhydride.
GC Conditions for Underivatized 2-Butanol: [3]
-
Injection Port Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 30 °C hold for 5 minutes, then ramp at 5 °C/min to 110 °C.
-
Carrier Gas Pressure: 30 psi
-
Injection Volume: 1 µL
-
Split Ratio: 80:1
Sample Preparation (Underivatized): [3]
-
Prepare a stock solution of the racemic 2-butanol standard at a concentration of 2 mg/mL in methylene chloride.
-
Prepare a sample solution of the this compound to be analyzed at the same concentration in methylene chloride.
Analysis Procedure (Underivatized):
-
Inject the racemic standard solution to determine the retention times of the (S)-(+)-2-butanol (peak 1) and (R)-(-)-2-butanol (peak 2).
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
GC Conditions for O-Acetyl Derivatives of 2-Butanol: [2]
-
The GC conditions (injection port, detector, oven program, carrier gas, injection volume, and split ratio) are the same as for the underivatized method.
Sample Preparation (Derivatized):
-
To derivatize the alcohol, react the 2-butanol sample with acetic anhydride. A common method involves mixing the alcohol with a slight excess of acetic anhydride, often with a catalyst such as a small amount of pyridine or a Lewis acid, and allowing the reaction to proceed to completion. The reaction mixture can then be diluted with a suitable solvent like methylene chloride for GC analysis.
-
Prepare a 2 mg/mL solution of the derivatized sample in methylene chloride.
Analysis Procedure (Derivatized):
-
Follow the same analysis procedure as the underivatized method. For the O-acetyl derivatives on the specified column, the elution order is typically the (S)-enantiomer followed by the (R)-enantiomer.[2]
Workflow for Sourcing and Purity Verification of this compound
The following diagram illustrates a typical workflow for a researcher requiring this compound for experimental use, from initial supplier identification to final purity verification.
Caption: Sourcing and Purity Verification Workflow.
This guide provides a foundational understanding of the commercial landscape and analytical assessment of this compound. For specific applications, it is always recommended to consult the supplier's certificate of analysis and to perform in-house verification of purity to ensure the material meets the stringent requirements of your research or development activities.
References
(-)-2-butanol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of (-)-2-Butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, tailored for laboratory and drug development environments. It includes detailed physical, chemical, and toxicological data, as well as established protocols for safe handling, peroxide management, and emergency procedures.
Quantitative Safety Data
A summary of key quantitative safety and property data for this compound is presented in Table 1. This information is critical for risk assessment and the design of safe experimental procedures.
Table 1: Quantitative Safety and Property Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀O | [1][2] |
| Molecular Weight | 74.12 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Characteristic, alcohol-like | [3] |
| Boiling Point | 98-102 °C | [1][4] |
| Melting Point | -115 °C | [1][4] |
| Flash Point | 24 °C (closed cup) | [3][4] |
| Autoignition Temperature | 390 - 406 °C | [1][3] |
| Lower Explosive Limit (LEL) | 1.4 - 1.7 % (v/v) | [1][5][6] |
| Upper Explosive Limit (UEL) | 9.0 - 9.8 % (v/v) | [1][5][6] |
| Vapor Pressure | 17 hPa (12.75 mmHg) at 20 °C | [1][4] |
| Vapor Density | ~2.6 (Air = 1) | [2] |
| Density | 0.808 - 0.81 g/cm³ at 20 °C | [1][4] |
| Water Solubility | 125 g/L at 20 °C | [1][4] |
| log P (octanol/water) | 0.61 | [1][4] |
| LD50 (Oral, Rat) | 2,054 - 6,480 mg/kg | [7][8][9] |
| LD50 (Dermal, Rat) | >2,000 mg/kg | [8][10] |
| LC50 (Inhalation, Rat) | 48.5 mg/L for 4 hours | [10][11] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][8]
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness)[2]
Safe Handling and Storage Workflow
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow diagram illustrates the key stages and associated safety precautions.
A workflow for the safe handling of this compound.
Experimental Protocols
Detailed methodologies for key safety-related procedures are provided below. These protocols should be incorporated into institution-specific Standard Operating Procedures (SOPs).
Protocol for Peroxide Detection
This compound is known to form explosive peroxides upon prolonged exposure to air and light.[7][12] Regular testing is mandatory, especially for containers that have been open for more than 12 months.[12]
Method A: Potassium Iodide Test [7]
This qualitative test indicates the presence of peroxides.
-
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Sodium iodide (NaI) or Potassium iodide (KI) crystals
-
Test tube or small vial
-
-
Procedure:
-
In a clean test tube, add 1-2 mL of the this compound sample to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of NaI or KI crystals and mix.
-
Observe the color of the solution.
-
No color change: Peroxides are not detected.
-
Pale yellow color: Low concentration of peroxides present.
-
Brown color: High and potentially dangerous concentration of peroxides present.[7]
-
-
Note: Always prepare the iodide-acetic acid mixture at the time of the test to avoid false positive results due to air oxidation.[7] Commercial peroxide test strips offer a semi-quantitative alternative and should be used according to the manufacturer's instructions.
Protocol for Peroxide Removal
If peroxides are detected at a concentration above 25 ppm, the solvent should ideally be disposed of as hazardous waste.[13] For situations where peroxide removal is necessary, the following procedure can be used.
Method: Alumina Column Chromatography [9][14]
This method is effective for removing hydroperoxides.
-
Materials:
-
Peroxide-containing this compound
-
Activated basic alumina (80-mesh)
-
Chromatography column (e.g., 2 cm diameter x 30 cm length)
-
Glass wool or fritted disc
-
Collection flask
-
Peroxide test strips or KI solution for verification
-
-
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.
-
Prepare a slurry of activated alumina in a peroxide-free solvent (e.g., hexane) and pour it into the column to create a packed bed of approximately 80 g of alumina.
-
Allow the solvent to drain until it is level with the top of the alumina bed.
-
Carefully add the peroxide-containing this compound to the top of the column.
-
Allow the solvent to pass through the alumina bed under gravity.
-
Collect the purified solvent in a clean, appropriately labeled collection flask.
-
Test the collected solvent for the presence of peroxides to confirm their removal.
-
Crucially, the used alumina should be considered hazardous. It should be immediately slurried with a dilute acidic solution of ferrous sulfate before disposal to decompose any adsorbed peroxides.[9]
-
Protocol for Laboratory-Scale Spill Cleanup
This protocol is for small, incidental spills (less than 500 mL) that can be safely managed by trained laboratory personnel.[3] For larger spills, evacuate the area and contact emergency services.
-
Materials:
-
Chemical spill kit containing:
-
Personal Protective Equipment (PPE):
-
Splash goggles and face shield
-
Chemical-resistant gloves (heavy-duty nitrile or butyl rubber)
-
Flame-retardant lab coat
-
Closed-toe shoes
-
-
-
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners, electrical equipment).[3][5] Do not operate switches if vapors are concentrated.
-
Ensure Ventilation: Work in a well-ventilated area. If in a fume hood, ensure it is operational. If in an open lab, increase ventilation if it is safe to do so.
-
Don PPE: Put on the appropriate PPE before approaching the spill.
-
Contain the Spill: Create a dike around the spill using absorbent material to prevent it from spreading.[3][6]
-
Absorb the Liquid: Gently cover the spill with additional absorbent material, working from the outside in.[1][10]
-
Collect the Waste: Once the liquid is fully absorbed, use a non-sparking scoop and dustpan to collect the material.[6]
-
Package for Disposal: Place the contaminated absorbent material into a heavy-duty plastic bag or a designated, labeled hazardous waste container.[5][6] Seal it securely.
-
Decontaminate the Area: Clean the spill surface with soap and water.
-
Dispose of Waste: The sealed container of spill debris must be disposed of as hazardous waste according to institutional guidelines.
-
Restock: Replenish the spill kit with any used items.
-
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous waste.[10][15]
-
Collect waste this compound in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[12]
References
- 1. qmul.ac.uk [qmul.ac.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. westlab.com [westlab.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. wikieducator.org [wikieducator.org]
- 8. US4202938A - Procedure for the quantitative determination of hydrogen peroxide concentration in aqueous solutions - Google Patents [patents.google.com]
- 9. uwyo.edu [uwyo.edu]
- 10. carlroth.com [carlroth.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 14. my.alfred.edu [my.alfred.edu]
- 15. carlroth.com [carlroth.com]
Solubility of (-)-2-Butanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (-)-2-butanol in a range of common organic solvents. Due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar butyl chain, this compound exhibits broad miscibility with many organic liquids. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment in a research and development context. It is important to note that for achiral solvents, the solubility of the this compound enantiomer is identical to that of its (+) enantiomer and the racemic mixture.
Quantitative Solubility Data
While this compound is widely reported to be miscible with most common organic solvents, detailed quantitative solubility data across a range of temperatures is not extensively available in the literature. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.
Below is a summary of the miscibility of this compound with representative organic solvents.
Table 1: Miscibility of this compound with Common Organic Solvents
| Solvent Class | Solvent | Miscibility |
| Hydrocarbons | Hexane | Miscible[1] |
| Heptane | Positive deviation from ideal behavior, azeotrope present[2] | |
| Dodecane | Positive deviation from ideal behavior, no azeotrope[3] | |
| Cyclohexane | Azeotrope present[4] | |
| Toluene | Positive deviation from ideal behavior, azeotrope present[3] | |
| Benzene | Soluble[5] | |
| Ethers | Diethyl Ether | Miscible[5][6] |
| Tetrahydrofuran (THF) | Information not available | |
| Ketones | Acetone | Very Soluble[6] |
| Methyl Ethyl Ketone (MEK) | Information not available | |
| Esters | Ethyl Acetate | Information not available |
| Butyl Acetate | Positive deviation from ideal behavior[4] | |
| Alcohols | Ethanol | Miscible[5][6] |
| Methanol | Information not available |
Note: "Miscible" indicates that the two liquids are soluble in each other in all proportions at standard laboratory conditions. For systems exhibiting non-ideal behavior or azeotropes, vapor-liquid equilibrium data is often available, which can provide insights into their interactions.
While extensive binary solubility data is limited, some studies have investigated the liquid-liquid equilibria of ternary systems involving 2-butanol. The following table presents mole fraction data for the 2-butanol-cyclohexane-water system at 298.2 K.
Table 2: Liquid-Liquid Equilibrium Data for 2-Butanol (1) - Cyclohexane (2) - Water (3) at 298.2 K
| Mole Fraction x₁ | Mole Fraction x₂ |
| 0.322 | 0.0000 |
| 0.312 | 0.0000 |
Data from the IUPAC-NIST Solubilities Database, representing the compositions of the coexisting phases.[7]
Experimental Protocols for Solubility Determination
For a comprehensive understanding of the solubility of this compound in a specific organic solvent, especially where miscibility may be temperature-dependent, the determination of the temperature-composition phase diagram is recommended. The "cloud point" method is a widely used technique for this purpose.
Experimental Protocol: Determination of Liquid-Liquid Miscibility by the Cloud Point Method
Objective: To determine the temperature-composition phase diagram for a binary mixture of this compound and an organic solvent.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Sealed glass ampoules or heavy-walled test tubes with stoppers
-
Constant temperature bath with controlled heating and cooling capabilities
-
Calibrated thermometer or thermocouple
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare a series of binary mixtures of this compound and the organic solvent with varying compositions by weight.
-
Accurately weigh the required amounts of each component directly into the glass ampoules or test tubes.
-
Add a small magnetic stir bar to each tube.
-
Seal the ampoules or securely stopper the test tubes to prevent compositional changes due to evaporation.
-
-
Measurement:
-
Place a sealed tube containing a mixture of known composition into the constant temperature bath.
-
Begin stirring the mixture.
-
Slowly heat the bath while observing the sample. If the mixture is initially a single phase, cool the bath. If it is a two-phase system (cloudy or with a meniscus), heat the bath.
-
The "cloud point" is the temperature at which the solution becomes turbid upon cooling from a single phase, or the temperature at which the turbidity disappears upon heating from a two-phase system.
-
Record the temperature at which the phase transition occurs. The rate of temperature change should be slow near the transition point to ensure an accurate reading.
-
Repeat the heating and cooling cycles several times for each composition to ensure reproducibility of the cloud point temperature.
-
-
Data Analysis:
-
Plot the measured cloud point temperatures against the corresponding mole fraction or weight percent of this compound.
-
The resulting plot represents the binodal (solubility) curve, which separates the one-phase region from the two-phase region of the phase diagram.
-
The peak of this curve, if present, represents the upper consolute temperature (critical solution temperature), above which the two components are miscible in all proportions.
-
Logical Workflow for Solubility Assessment
In a drug development or chemical process setting, a systematic approach to solubility and miscibility assessment is crucial. The following diagram illustrates a typical workflow.
Caption: Logical workflow for solubility and miscibility assessment.
This workflow begins with preliminary in silico and literature-based assessments, followed by experimental screening and detailed quantitative analysis where necessary. The resulting data informs the selection of appropriate solvent systems for various applications in chemical processes and formulation development.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Vapor−Liquid Equilibria of Binary Mixtures 2-Butanol + Butyl Acetate, Hexane + Butyl Acetate, and Cyclohexane + 2-Butanol at 101.3 kPa | Semantic Scholar [semanticscholar.org]
- 5. 2-Butanol | 78-92-2 [chemicalbook.com]
- 6. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
thermodynamic properties of sec-butanol enantiomers
An In-depth Technical Guide to the Thermodynamic Properties of sec-Butanol Enantiomers
Abstract
This technical guide provides a comprehensive overview of the core thermodynamic properties of the enantiomers of sec-butanol, (R)-(-)-sec-butanol and (S)-(+)-sec-butanol. Enantiomers, being non-superimposable mirror images, exhibit identical physical and thermodynamic properties in an achiral environment, such as melting point, boiling point, density, and heat capacity. Their singular differentiating characteristic is their interaction with plane-polarized light, a phenomenon known as optical activity. This guide presents a compilation of these properties in structured tables for ease of comparison, details the experimental protocols for their determination, and provides visualizations of the stereochemical relationships and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis where the characterization of chiral molecules is critical.
Thermodynamic and Physical Properties of sec-Butanol Enantiomers
sec-Butanol (2-butanol) is a chiral molecule existing as a pair of enantiomers due to the presence of a stereocenter at the second carbon atom.[1] As enantiomers, (R)- and (S)-sec-butanol share the same connectivity of atoms but differ in their three-dimensional arrangement.[1] Consequently, their fundamental thermodynamic properties are identical.[2] The notable exception is their optical rotation, where they rotate plane-polarized light to an equal extent but in opposite directions.[2][3]
Physical Properties
The boiling point, melting point, and density of the individual enantiomers are identical to that of the racemic mixture under standard conditions.
| Property | Value | Units |
| Boiling Point | 98 - 100 | °C |
| Melting Point | -115 | °C |
| Density | 0.808 | g/cm³ |
Note: The data for boiling point, melting point, and density are for the racemic mixture, and are identical for the individual enantiomers.[1][4][5][6][7]
Optical Properties
The defining difference between the enantiomers of sec-butanol is their specific rotation.
| Enantiomer | Specific Rotation ([α]D) |
| (S)-(+)-sec-Butanol | +13.52° |
| (R)-(-)-sec-Butanol | -13.52° |
Note: The specific rotation is a characteristic property of a chiral compound.[3][8][9][10] The 'D' denotes the sodium D-line (589 nm) at which the measurement is typically made.[11]
Thermal Properties
The heat capacity of the sec-butanol enantiomers is also identical.
| Property | Value | Units |
| Heat Capacity (C) | 197.1 | J K⁻¹ mol⁻¹ |
Note: This value is for the racemic mixture and is the same for the individual enantiomers.[1]
Experimental Protocols
Accurate determination of the is crucial for their identification and quality control. The following sections detail the methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13]
Methodology: Thiele Tube Method [14]
-
Sample Preparation: A small amount of the sec-butanol sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[14][15]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.[16]
-
Heating: The side arm of the Thiele tube is gently and evenly heated.[16] As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, resulting in a steady stream of bubbles.[14]
-
Measurement: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][16]
-
Recording: The atmospheric pressure should be recorded along with the observed boiling point, as boiling point is pressure-dependent.[12]
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[11][17]
Methodology: Polarimetry [17][18]
-
Solution Preparation: A solution of the sec-butanol enantiomer of known concentration is prepared. For a pure liquid, the density is used in place of concentration.[17] The concentration is typically expressed in g/mL.[11]
-
Blank Measurement: The polarimeter sample cell is first filled with the pure solvent (the "blank"), and the reading is set to zero. This corrects for any rotation caused by the solvent or the apparatus itself.[18]
-
Sample Measurement: The sample cell is then rinsed and filled with the prepared sec-butanol solution, ensuring no air bubbles are present.[18][19] The cell is placed in the polarimeter.
-
Observation: Plane-polarized light is passed through the sample. The analyzer is rotated until the light intensity is at a minimum (or a split-field is equally illuminated). The angle of rotation (α) is then read from the instrument's scale.[17] A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[11]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula for a pure liquid[11]: [α] = α / (l × d) Where:
-
α = observed rotation in degrees
-
l = path length of the sample tube in decimeters (dm)
-
d = density of the liquid in g/mL
-
Determination of Heat Capacity
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree.[20][21] Differential Scanning Calorimetry (DSC) is a common technique for this measurement.[22][23]
Methodology: Differential Scanning Calorimetry (DSC) [22][24]
-
Sample Preparation: A small, accurately weighed sample of sec-butanol (typically in the milligram range) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.[22]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[22]
-
Measurement Protocol: The measurement involves a three-step process: a. Baseline Run: The instrument is run with two empty pans to obtain a baseline heat flow. b. Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions. c. Sample Run: The sec-butanol sample is run under the identical conditions as the baseline and standard runs.
-
Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The specific heat capacity at constant pressure (Cp) is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the standard and the baseline.[22] The sample mass is a critical parameter in this calculation.[22]
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the study of sec-butanol enantiomers.
Caption: Relationship between sec-butanol enantiomers and their properties.
Caption: Experimental workflow for thermodynamic property determination.
References
- 1. 2-Butanol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. sec-Butyl alcohol(78-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sec-butyl alcohol [stenutz.eu]
- 8. Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared in the lab and purified by disillation has a calculated specific rotation of + 6.76 degrees. What can you conclude about the composition ? [allen.in]
- 9. quora.com [quora.com]
- 10. Solved The specific rotation of (S)-2-butanol is 13.5. If | Chegg.com [chegg.com]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. rudolphresearch.com [rudolphresearch.com]
- 19. iitr.ac.in [iitr.ac.in]
- 20. books.rsc.org [books.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 24. researchgate.net [researchgate.net]
The Advent of Chirality: A Historical Account of the Discovery of (-)-2-Butanol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of (-)-2-butanol is not a singular event but rather a significant milestone in the nascent field of stereochemistry, inextricably linked to the groundbreaking work of Louis Pasteur and the subsequent systematic investigations into the optical activity of chiral molecules. This technical guide provides an in-depth historical context of the discovery, isolation, and characterization of this compound, detailing the experimental methodologies of the era and presenting key quantitative data. The logical progression of scientific thought and experimental design that led to our understanding of this archetypal chiral alcohol is also visualized.
The Genesis of Stereochemistry: Pasteur's Foundational Work
The story of this compound's discovery begins with the foundational principles of stereochemistry laid down by Louis Pasteur in the mid-19th century. In 1848, while studying the crystalline forms of tartaric acid salts derived from wine fermentation, Pasteur made a remarkable observation. He noticed that the sodium ammonium tartrate crystals were hemihedral, meaning they possessed facets that made them asymmetric. Crucially, he identified two distinct types of crystals that were mirror images of each other, much like a pair of hands.[1][2][3]
With meticulous patience, Pasteur physically separated the "right-handed" and "left-handed" crystals. When he dissolved each type of crystal in water and passed plane-polarized light through the solutions, he discovered that one solution rotated the light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount.[2][3] A mixture of equal quantities of both types of crystals, a racemic mixture, showed no optical activity.[2] This seminal experiment provided the first tangible evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other and differ in their interaction with plane-polarized light.
The Resolution of Racemic Alcohols: A New Frontier
While Pasteur's work was with a carboxylic acid, the principles he established were universal to all chiral molecules. The next logical step for chemists was to apply these concepts to other classes of compounds, including alcohols. Racemic 2-butanol, a simple secondary alcohol, presented an ideal candidate for such investigations. The initial synthesis of racemic 2-butanol occurred in the early 19th century, with its study becoming more widespread in the late 1800s as the field of industrial chemistry advanced.
The primary challenge lay in the separation, or "resolution," of the racemic mixture of 2-butanol into its constituent enantiomers. Unlike the tartaric acid salts studied by Pasteur, 2-butanol does not readily crystallize into enantiomerically pure forms that can be mechanically separated. Therefore, a chemical approach was necessary.
The prevailing method for the resolution of racemic alcohols during this period was the conversion of the enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.
The Landmark Resolution of 2-Butanol by Pickard and Kenyon
The first definitive resolution of racemic 2-butanol and the characterization of its enantiomers, including this compound, is credited to the extensive work of British chemists Robert Howson Pickard and Joseph Kenyon . In a comprehensive series of studies on the relationship between chemical constitution and optical rotatory power, they systematically resolved a wide range of secondary alcohols. Their seminal paper, "The rotations of the normal secondary alcohols of the formula C₂H₅·CH(OH)·R," published in the Journal of the Chemical Society, Transactions in 1913, provides the key experimental details.
Experimental Protocol: Resolution of Racemic 2-Butanol
The method employed by Pickard and Kenyon was a classic example of resolution via the formation of diastereomeric esters. The general procedure is outlined below:
-
Esterification: The racemic 2-butanol was reacted with an optically pure chiral acid to form a mixture of diastereomeric esters. A common resolving agent for alcohols at the time was an optically active acid like (+)-tartaric acid or its derivatives. For secondary alcohols, Pickard and Kenyon often utilized the half-esters of phthalic acid. The racemic alcohol was reacted with phthalic anhydride to form the racemic hydrogen phthalate ester. This ester, now possessing a free carboxylic acid group, could then be resolved by forming a salt with an optically active base, such as brucine or strychnine.
-
Fractional Crystallization: The resulting mixture of two diastereomeric salts (e.g., the brucine salt of the hydrogen phthalate of (+)-2-butanol and the brucine salt of the hydrogen phthalate of this compound) was then subjected to fractional crystallization. Due to their different solubilities, one diastereomer would crystallize out of solution more readily than the other. This process was typically repeated multiple times to achieve a high degree of purity for the less soluble diastereomer.
-
Hydrolysis: The separated, diastereomerically pure salt was then treated with a strong base (e.g., sodium hydroxide) to hydrolyze the ester and liberate the optically pure alcohol. The chiral resolving agent (the phthalic acid and the alkaloid base) could then be recovered and reused.
-
Purification and Characterization: The resulting enantiomerically enriched 2-butanol was purified by distillation. Its optical rotation was then measured using a polarimeter to determine its specific rotation and confirm the success of the resolution.
The logical workflow for this classical resolution is depicted in the following diagram:
Caption: Logical workflow for the classical resolution of racemic 2-butanol.
Quantitative Data
Through their meticulous experimental work, Pickard and Kenyon were able to determine the optical rotatory power of the resolved enantiomers of 2-butanol. The specific rotation is a fundamental physical constant for a chiral molecule and is defined as the observed angle of rotation at a specific wavelength and temperature for a solution of 1 g/mL in a 1 dm tube.
| Property | This compound | (+)-2-Butanol |
| Specific Rotation | -13.5° to -13.9° | +13.5° to +13.9° |
| Boiling Point | ~99.5 °C | ~99.5 °C |
| Density | ~0.808 g/cm³ | ~0.808 g/cm³ |
Note: The exact value of the specific rotation can vary slightly depending on the conditions of measurement (e.g., solvent, temperature, wavelength). The values presented are representative of those reported in the early 20th century.
Significance and Legacy
The successful resolution of 2-butanol by Pickard and Kenyon was a significant achievement for several reasons:
-
Confirmation of Theory: It provided further experimental proof of the principles of stereoisomerism and optical activity in a simple aliphatic alcohol.
-
Systematic Study: Their work was part of a broader, systematic investigation into the relationship between molecular structure and optical rotation, which contributed immensely to the development of stereochemistry as a quantitative science.
-
Foundation for Future Research: The availability of optically pure enantiomers of 2-butanol and other secondary alcohols paved the way for further studies on reaction mechanisms, the stereochemical course of reactions, and the development of new chiral resolving agents and asymmetric synthesis methods.
The experimental workflow for the resolution of racemic 2-butanol and the subsequent characterization of its enantiomers can be visualized as follows:
Caption: Experimental workflow for the discovery of this compound.
Conclusion
The discovery of this compound was not a serendipitous event but the result of a logical and systematic application of the principles of stereochemistry established by Louis Pasteur. The pioneering work of Robert H. Pickard and Joseph Kenyon in the early 20th century, through the meticulous application of chemical resolution techniques, provided the scientific community with one of the first well-characterized examples of an optically active secondary alcohol. Their detailed experimental protocols and quantitative data laid a solid foundation for the burgeoning field of stereochemistry and continue to serve as a textbook example of classical resolution. The historical journey to isolate and understand this compound highlights the crucial interplay between conceptual breakthroughs and rigorous experimental validation that drives scientific progress.
References
Methodological & Application
Application Notes and Protocols: (-)-2-Butanol as a Chiral Solvent in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties of (-)-2-butanol and explore its potential as a chiral solvent for inducing stereoselectivity in asymmetric synthesis. While the use of this compound as a primary chiral solvent is an emerging area of research with limited documented applications, this document provides theoretical background, extrapolated protocols based on analogous chiral alcohols, and key data to guide researchers in this innovative field.
Introduction to this compound as a Chiral Solvent
This compound is an optically active secondary alcohol that presents an intriguing option as a chiral solvent or co-solvent in asymmetric reactions. The principle behind using a chiral solvent is to create a chiral environment that can differentiate between the enantiomeric transition states of a reaction, thereby favoring the formation of one enantiomer of the product over the other. This can lead to an enantiomeric excess (ee) or diastereomeric excess (de) in the final product.
The hydroxyl group of this compound can engage in hydrogen bonding with substrates and reagents, potentially organizing the transition state assembly in a stereochemically biased manner. Its relatively low cost and simple structure make it an attractive candidate for exploration in various asymmetric transformations.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent.
| Property | Value |
| Molecular Formula | C₄H₁₀O |
| Molecular Weight | 74.12 g/mol |
| Appearance | Colorless liquid |
| Odor | Characteristic alcohol odor |
| Density | 0.808 g/mL at 20 °C |
| Melting Point | -114.7 °C |
| Boiling Point | 99.5 °C |
| Solubility in Water | Soluble |
| Specific Rotation [α]D | -13.5° (neat) |
| CAS Number | 14898-79-4 |
Potential Applications in Asymmetric Synthesis
Based on the principles of asymmetric induction by chiral solvents and data from analogous systems, this compound could potentially be employed in the following types of reactions:
-
Asymmetric Reductions: The chiral environment could influence the facial selectivity of hydride attack on prochiral ketones or imines.
-
Nucleophilic Additions to Carbonyls: Reactions involving Grignard reagents, organolithiums, or other organometallics with aldehydes or ketones could exhibit stereoselectivity.
-
Cycloaddition Reactions: The chiral solvent may influence the diastereoselectivity of reactions like the Diels-Alder reaction.
-
Enolate Alkylation: The solvation of enolates by this compound could create a chiral environment for the approach of an electrophile.
Experimental Protocols (Representative)
The following protocols are representative examples of how this compound could be investigated as a chiral solvent in asymmetric synthesis. These are based on standard procedures for these reaction types and should be optimized for specific substrates.
Protocol 1: Asymmetric Reduction of a Prochiral Ketone
Objective: To investigate the enantioselective reduction of acetophenone to 1-phenylethanol using sodium borohydride in this compound.
Materials:
-
This compound (anhydrous)
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous this compound to the flask and stir until the acetophenone is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add 10 mL of 1 M HCl to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.
Expected Outcome:
The use of this compound as the solvent is expected to induce a modest enantiomeric excess in the resulting 1-phenylethanol. The degree of induction will depend on the extent of interaction between the solvent, the ketone, and the reducing agent in the transition state.
| Substrate | Product | Chiral Solvent | ee (%) - Expected Range |
| Acetophenone | 1-Phenylethanol | This compound | 5 - 30 |
Protocol 2: Asymmetric Grignard Addition to an Aldehyde
Objective: To explore the diastereoselective addition of methylmagnesium bromide to benzaldehyde in this compound.
Materials:
-
This compound (anhydrous)
-
Benzaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer and chiral HPLC or GC for analysis
Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly distilled benzaldehyde (1.06 g, 10 mmol) in 20 mL of anhydrous this compound.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11 mmol) dropwise via a syringe over 20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of 15 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Analysis: Filter and concentrate the solvent under reduced pressure. Purify the product by flash chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Expected Outcome:
The chiral solvent this compound is hypothesized to influence the trajectory of the nucleophilic attack of the Grignard reagent on the prochiral carbonyl carbon of benzaldehyde, leading to a potential enantiomeric excess in the product.
| Aldehyde | Grignard Reagent | Chiral Solvent | Product | ee (%) - Expected Range |
| Benzaldehyde | Methylmagnesium bromide | This compound | 1-Phenylethanol | 10 - 40 |
Visualizations
Experimental Workflow for Asymmetric Synthesis in a Chiral Solvent
Caption: A generalized workflow for conducting an asymmetric synthesis using a chiral solvent.
Proposed Mechanism of Chiral Induction by this compound
Caption: A simplified diagram illustrating the hypothetical role of this compound in directing the stereochemical outcome of a ketone reduction via hydrogen bonding in the transition state.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid sources of ignition.
Conclusion
The use of this compound as a chiral solvent in asymmetric synthesis is a promising yet underexplored area. These application notes provide a starting point for researchers interested in investigating its potential. The provided protocols are intended as a guide and will likely require optimization for specific substrates and reaction conditions. Further research is needed to fully elucidate the scope and limitations of this compound as a chiral solvent for inducing stereoselectivity.
Application Notes and Protocols: (-)-2-Butanol as a Starting Material in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-2-Butanol, a chiral secondary alcohol, serves as a versatile and cost-effective starting material in asymmetric synthesis. Its readily available enantiopure forms, (R)-(-)-2-butanol and (S)-(+)-2-butanol, provide a valuable entry point for the stereospecific introduction of a chiral sec-butyl moiety or for the synthesis of other chiral molecules through reactions that proceed with either inversion or retention of configuration. This document provides detailed application notes and experimental protocols for key transformations of this compound, enabling chemists to leverage its chirality in the synthesis of complex molecular targets.
The primary strategies discussed herein involve the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution. Two principal pathways are highlighted:
-
Two-Step Inversion via Tosylation and SN2 Reaction: This classic and reliable method involves the activation of the alcohol as a tosylate, which proceeds with retention of configuration. Subsequent backside attack by a nucleophile in an SN2 reaction leads to a product with inverted stereochemistry.
-
One-Pot Inversion via the Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to a variety of functional groups with complete inversion of stereochemistry in a single step.
These methods open avenues for the synthesis of a diverse range of chiral compounds, including ethers, esters, azides (precursors to amines), and other molecules of interest in pharmaceutical and materials science.
Key Applications and Reaction Pathways
The asymmetric synthesis of chiral molecules from this compound typically involves the stereospecific functionalization of its chiral center. The following sections detail the protocols and expected outcomes for key transformations.
Synthesis of Chiral Azides with Inversion of Stereochemistry
Chiral azides are valuable intermediates that can be readily reduced to chiral primary amines. The synthesis of (S)-2-azidobutane from (R)-(-)-2-butanol is a prime example of a stereospecific transformation involving an inversion of configuration. This is achieved by first converting the alcohol to a tosylate, which retains the stereochemistry, followed by an SN2 reaction with sodium azide, which inverts the stereocenter.
Experimental Workflow:
Caption: Workflow for the synthesis of (S)-2-azidobutane.
Experimental Protocol: Synthesis of (S)-2-Azidobutane from (R)-(-)-2-Butanol
Step 1: Synthesis of (R)-2-Butyl Tosylate
-
Materials:
-
(R)-(-)-2-Butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of (R)-(-)-2-butanol (1.0 eq.) in anhydrous DCM (10 volumes) at 0 °C, add pyridine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-2-butyl tosylate. The tosylation reaction proceeds with retention of the original stereochemistry.[2]
-
Step 2: Synthesis of (S)-2-Azidobutane
-
Materials:
-
(R)-2-Butyl Tosylate
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve (R)-2-butyl tosylate (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC or GC). The azide anion acts as a strong nucleophile in this SN2 reaction.[3]
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: Organic azides can be explosive, avoid high temperatures). This SN2 reaction proceeds with inversion of configuration, yielding (S)-2-azidobutane.[2]
-
| Starting Material | Product | Reagents | Key Transformation | Stereochemistry | Yield (%) | ee (%) |
| (R)-(-)-2-Butanol | (S)-2-Azidobutane | 1. TsCl, Pyridine2. NaN3, DMSO | Tosylation followed by SN2 | Inversion | Data not available | Data not available |
Synthesis of Chiral Esters with Inversion of Stereochemistry via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and reliable method for the stereochemical inversion of secondary alcohols by converting them into esters in a single step.[4] This reaction is particularly useful when a milder, one-pot procedure is preferred over the two-step tosylation/SN2 sequence. Using (S)-(+)-2-butanol as the starting material with benzoic acid as the nucleophile will yield (R)-2-butyl benzoate.
Reaction Pathway:
Caption: Mitsunobu reaction for the synthesis of (R)-2-butyl benzoate.
Experimental Protocol: Synthesis of (R)-2-Butyl Benzoate from (S)-(+)-2-Butanol
-
Materials:
-
(S)-(+)-2-Butanol
-
Benzoic acid
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-(+)-2-butanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq.) in THF dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. The reaction proceeds with a clean inversion of the stereocenter.[5][6]
-
| Starting Material | Product | Reagents | Key Transformation | Stereochemistry | Yield (%) | ee (%) |
| (S)-(+)-2-Butanol | (R)-2-Butyl Benzoate | Benzoic Acid, PPh3, DEAD/DIAD | Mitsunobu Esterification | Inversion | 80-95 (Typical) | >99 |
Note: Yields and enantiomeric excess are typical for Mitsunobu reactions on secondary alcohols and may vary based on specific reaction conditions and substrate.
Synthesis of Chiral Ethers with Inversion of Stereochemistry via Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. To achieve inversion of stereochemistry starting from a chiral alcohol like (R)-(-)-2-butanol, a two-step sequence is necessary. First, the alcohol is converted to its corresponding tosylate with retention of configuration. The tosylate is then reacted with an alkoxide nucleophile in an SN2 reaction, which proceeds with inversion of the stereocenter to form the chiral ether.
Experimental Workflow:
Caption: Williamson ether synthesis of (S)-2-ethoxybutane.
Experimental Protocol: Synthesis of (S)-2-Ethoxybutane from (R)-(-)-2-Butanol
Step 1: Synthesis of (R)-2-Butyl Tosylate (Follow the protocol described in Section 1)
Step 2: Synthesis of (S)-2-Ethoxybutane
-
Materials:
-
(R)-2-Butyl Tosylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere or use a commercially available solution.
-
To the solution of sodium ethoxide (1.2 eq.) in ethanol, add (R)-2-butyl tosylate (1.0 eq.) at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain (S)-2-ethoxybutane. The SN2 reaction results in the inversion of the stereocenter.[7]
-
| Starting Material | Product | Reagents | Key Transformation | Stereochemistry | Yield (%) | ee (%) |
| (R)-(-)-2-Butanol | (S)-2-Ethoxybutane | 1. TsCl, Pyridine2. NaOEt, EtOH | Tosylation and Williamson Ether Synthesis | Inversion | 50-95 (Typical) | >99 |
Note: Yields are typical for Williamson ether synthesis and can be influenced by competing elimination reactions, especially with secondary tosylates.
Conclusion
This compound is a valuable chiral building block for asymmetric synthesis. The protocols outlined in this document demonstrate reliable methods for the stereospecific conversion of this compound into a variety of chiral products with high enantiomeric purity. By choosing the appropriate reaction pathway—either a two-step tosylation/SN2 sequence or a one-pot Mitsunobu reaction—researchers can effectively control the stereochemical outcome at the chiral center, leading to products with inverted configuration. These methods provide a robust foundation for the synthesis of complex chiral molecules in the fields of pharmaceutical development and materials science.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. One moment, please... [chemicalnote.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols, such as the enantiomers of 2-butanol, are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The distinct stereoisomers of a chiral molecule often exhibit different pharmacological activities, making the production of enantiomerically pure compounds essential. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally sustainable method for the separation of racemic mixtures. This document provides detailed protocols and application notes for the enzymatic resolution of racemic 2-butanol utilizing Candida antarctica lipase B (CALB), a versatile and highly stereoselective biocatalyst. The primary method described is a transesterification reaction in an organic solvent, a widely adopted and effective strategy for resolving secondary alcohols.[1]
Principle of the Method
Kinetic resolution is a process wherein one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, such as an enzyme.[2] In the context of this protocol, the lipase selectively acylates one enantiomer of 2-butanol at a much higher rate than the other. By carefully monitoring the reaction and stopping it at approximately 50% conversion, it is possible to obtain the acylated product (ester) and the unreacted alcohol in high enantiomeric excess.
Experimental Protocols
Materials and Equipment
-
Racemic 2-butanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor: Vinyl acetate
-
Solvent: n-hexane or Methyl tert-butyl ether (MTBE) (anhydrous)
-
Quenching agent: Ethanol
-
Drying agent: Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
-
Standard laboratory glassware (reaction flask, magnetic stirrer, temperature controller)
-
Analytical equipment: Chiral Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable chiral column
Protocol for Kinetic Resolution of Racemic 2-Butanol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add racemic 2-butanol.
-
Add anhydrous n-hexane to dissolve the 2-butanol (e.g., a concentration of 1.5 M).[3][4]
-
Add vinyl acetate as the acyl donor (typically 1.5 to 2.0 equivalents relative to the 2-butanol).
-
Allow the mixture to stir for 5 minutes to ensure homogeneity.
-
-
Enzyme Addition and Reaction:
-
Add the immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture. A typical enzyme loading is around 13.8 g per mole of substrate.[3][4]
-
Maintain the reaction temperature between 40-60°C with constant stirring.[3][4] Note that temperature in this range has not been shown to have a significant influence on the resolution.[3][4]
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture.
-
Quench the enzymatic reaction in the aliquot with a small amount of ethanol.
-
Analyze the aliquot by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining 2-butanol and the 2-butyl acetate product, as well as the overall conversion.
-
-
Reaction Work-up:
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and any excess vinyl acetate.
-
-
Product Purification:
-
Purify the resulting mixture of unreacted 2-butanol and the 2-butyl acetate product using silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separation.
-
Data Presentation
The efficiency of the enzymatic resolution is determined by the enantiomeric excess (ee) of both the unreacted substrate (S) and the product (P), as well as the conversion rate. The following tables summarize typical quantitative data for the enzymatic resolution of secondary alcohols using lipases.
Table 1: Influence of Acyl Donor on the Resolution of 2-Butanol
| Acyl Donor | Reaction Time | Substrate ee (%) | Reference |
| Various Carboxylic Acids | 180 min | ~60 | [3][4] |
| Vinyl Acetate | 90 min | ~90 | [3][4] |
Conditions: Novozym 435®, n-hexane, 40-60°C.
Table 2: Dynamic Kinetic Resolution of Various Secondary Alcohols
| Substrate | Conversion (%) | Product ee (%) | Reference |
| 1-Phenylethanol | >96 | 99 | [5] |
| 4-Phenyl-2-butanol | High | Good | [6][7] |
| 2-Octanol | High | >98 | [7] |
Conditions often involve a combination of a lipase (e.g., CALB) and a racemization catalyst (e.g., a ruthenium complex).[5][7][8]
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic resolution of 2-butanol.
Mechanism of Lipase-Catalyzed Transesterification
Caption: Lipase-catalyzed transesterification mechanism.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Applications of (-)-2-Butanol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-2-Butanol, a chiral secondary alcohol, serves as a valuable building block in the stereoselective synthesis of pharmaceutical agents. Its defined stereochemistry makes it a crucial starting material for the construction of complex chiral molecules, ensuring the desired enantiomeric purity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a primary focus on its role as a chiral precursor for the anti-tuberculosis drug, Ethambutol.
Application 1: Chiral Pool Synthesis of (S,S)-Ethambutol
This compound, specifically the (S)-enantiomer, is a key starting material in the chiral pool synthesis of (S,S)-Ethambutol, the therapeutically active stereoisomer of the drug. The synthesis hinges on the conversion of (S)-2-butanol to the pivotal intermediate, (S)-2-amino-1-butanol, which is subsequently coupled to form the final drug molecule.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from (S)-2-butanol:
-
Conversion of (S)-2-Butanol to (S)-2-Amino-1-butanol: This transformation can be achieved through a variety of synthetic methods. A common approach involves the activation of the hydroxyl group of (S)-2-butanol, followed by nucleophilic substitution with an amine source. One plausible route is via tosylation and subsequent amination.
-
Synthesis of (S,S)-Ethambutol: The resulting (S)-2-amino-1-butanol is then reacted with 1,2-dichloroethane to yield (S,S)-Ethambutol.
Figure 1: Synthetic pathway from (S)-2-Butanol to (S,S)-Ethambutol.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-1-butanol from (S)-2-Butanol (via Tosylation)
This protocol describes a representative procedure for the conversion of (S)-2-butanol to (S)-2-amino-1-butanol.
Step 1a: Tosylation of (S)-2-Butanol
-
To a solution of (S)-2-butanol (1 equivalent) in dry dichloromethane (DCM) at 0°C, add pyridine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-2-butyl tosylate.
Step 1b: Azide Formation and Reduction
-
Dissolve the crude (S)-2-butyl tosylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and heat the mixture to 80°C.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
-
Dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to afford (S)-2-amino-1-butanol.
Protocol 2: Synthesis of (S,S)-Ethambutol Hydrochloride [1]
-
In a three-neck flask equipped with a stirrer and a condenser, charge an excess of (S)-(+)-2-amino-1-butanol (e.g., 9.36 equivalents).[1]
-
Heat the (S)-(+)-2-amino-1-butanol to approximately 110°C with stirring.[1]
-
Slowly add 1,2-dichloroethane (1 equivalent) over a period of about 2 hours, maintaining the temperature between 110°C and 140°C.[1]
-
After the addition is complete, maintain the reaction mixture at this temperature for an additional 3 hours.[1]
-
After the reaction, recover the unreacted (S)-(+)-2-amino-1-butanol by vacuum distillation.[1]
-
Cool the reaction mixture to about 70°C and add absolute ethanol.[1]
-
Slowly cool the solution to around 30°C and then add an ethanol solution of hydrochloric acid to adjust the pH to 3-3.5, which will precipitate the ethambutol dihydrochloride.[1]
-
Slowly lower the temperature to 8°C to 10°C and separate the solid by suction filtration to obtain ethambutol hydrochloride.[1]
Quantitative Data
The following table summarizes typical yields and purity data for the synthesis of Ethambutol hydrochloride from (S)-2-amino-1-butanol.
| Step | Product | Yield | Purity | Melting Point |
| Condensation and Salt Formation[1] | Ethambutol Hydrochloride | 80.98% | 99.8% | 199°C to 204°C |
Other Potential Applications
While the synthesis of Ethambutol is the most prominent pharmaceutical application of this compound, its chiral nature suggests potential utility in other areas of asymmetric synthesis.
-
Chiral Auxiliary: this compound could theoretically be employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. However, specific industrial applications of this compound as a chiral auxiliary in pharmaceutical synthesis are not widely documented in the available literature.
-
Chiral Solvent: In some asymmetric reactions, the use of a chiral solvent can induce enantioselectivity. This compound could potentially serve as a chiral solvent, although its efficacy in this role would be highly dependent on the specific reaction and substrate.
Conclusion
This compound, particularly the (S)-enantiomer, is a valuable chiral building block in pharmaceutical synthesis, most notably in the production of the anti-tuberculosis drug Ethambutol. The synthetic route from (S)-2-butanol to (S,S)-Ethambutol is a well-established industrial process. While other applications as a chiral auxiliary or solvent are conceivable, they are not as extensively documented. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this important chiral intermediate.
References
Application Notes and Protocols: Reaction Kinetics of (-)-2-Butanol Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of chiral alcohols, such as (-)-2-butanol, is a critical reaction in the synthesis of pharmaceuticals, flavors, and fragrances. Understanding the reaction kinetics of this process is paramount for optimizing reaction conditions, maximizing yield and enantioselectivity, and for the scale-up of production. These application notes provide a summary of kinetic data from related studies and detailed protocols for investigating the esterification of this compound through both acid-catalyzed and enzyme-catalyzed methods.
Note on Data Availability: Specific kinetic data for the esterification of pure this compound is limited in publicly available literature. The quantitative data presented herein is largely derived from studies on n-butanol, racemic 2-butanol, and other secondary alcohols. This information serves as a valuable reference point for designing and interpreting experiments with this compound.
Data Presentation
Table 1: Kinetic Parameters for Acid-Catalyzed Esterification of Butanol Isomers
| Carboxylic Acid | Alcohol | Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Acetic Acid | n-Butanol | Sulfated Zirconia | 328-343 | - | 49.2 | [1] |
| Acetic Acid | n-Butanol | Dowex 50 | 343-363 | - | 39.975 | [2] |
| Acetic Acid | n-Butanol | Amberlyst 15 | 351.15-366.15 | - | 28.45 | [3] |
| Acetic Acid | Isobutanol | Amberlyst 15 | 351.15-366.15 | - | 23.29 | [3] |
| Acetic Acid | tert-Butanol | Dowex 50Wx8 | 323-353 | - | 1.09 | [4] |
| Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | - | - | 64 | [5] |
Table 2: Kinetic Parameters for Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Butanol
| Acyl Donor | Lipase | Vmax (mol L⁻¹ min⁻¹) | KM (mol L⁻¹) | Reference |
| Various | Novozym 435® | 0.04 | 0.41 | [6] |
Experimental Protocols
Protocol 1: Kinetic Study of Acid-Catalyzed Esterification of this compound
This protocol describes a general procedure for determining the reaction kinetics of the acid-catalyzed esterification of this compound with a carboxylic acid (e.g., acetic acid).
1. Materials:
-
This compound (≥99% purity)
-
Carboxylic Acid (e.g., Glacial Acetic Acid, ≥99.7% purity)
-
Acid Catalyst (e.g., Amberlyst 15, Dowex 50, or Sulfuric Acid)
-
Anhydrous Toluene (or another suitable solvent)
-
Sodium Hydroxide (NaOH) solution (standardized, e.g., 0.1 M)
-
Phenolphthalein indicator
-
Quenching solution (e.g., a mixture of pyridine and acetic anhydride, or ice-cold distilled water)
2. Equipment:
-
Jacketed glass batch reactor with a magnetic stirrer and temperature control system
-
Reflux condenser
-
Sampling device (e.g., syringe)
-
Burette for titration
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis (optional, for validation)
3. Procedure:
-
Catalyst Preparation (for solid catalysts): Dry the ion exchange resin (e.g., Amberlyst 15) in an oven at a specified temperature (e.g., 100-110 °C) for several hours to remove moisture.
-
Reaction Setup:
-
Charge the reactor with known amounts of this compound and the carboxylic acid. The molar ratio of alcohol to acid can be varied (e.g., 1:1, 2:1, 1:2) to study its effect.
-
Add a specific amount of the acid catalyst (catalyst loading, e.g., 1-5% by weight of reactants).
-
Set the reaction temperature (e.g., 333-373 K) and stirring speed (e.g., 300-500 rpm to ensure a well-mixed solution and minimize mass transfer limitations).
-
-
Reaction Monitoring:
-
Start the reaction and begin timing.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.5-1.0 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of ice-cold water or a specific quenching solution to stop the reaction.
-
-
Analysis:
-
Determine the concentration of the unreacted carboxylic acid in the quenched sample by titration with the standardized NaOH solution using phenolphthalein as an indicator.
-
The conversion of the carboxylic acid (X) can be calculated using the formula: X = (C₀ - Cₜ) / C₀ where C₀ is the initial concentration of the carboxylic acid and Cₜ is the concentration at time t.
-
-
Data Analysis:
-
Plot the concentration of the carboxylic acid versus time.
-
Use the integral or differential method to determine the reaction order and the rate constant (k) at each temperature.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation: ln(k) = ln(A) - Ea / (RT) where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature.
-
Protocol 2: Kinetic Study of Lipase-Catalyzed Esterification of this compound
This protocol outlines a method for studying the kinetics of lipase-catalyzed esterification, often used for the kinetic resolution of racemic alcohols.
1. Materials:
-
This compound
-
Acyl donor (e.g., vinyl acetate, acetic acid, or a fatty acid)
-
Immobilized Lipase (e.g., Novozym 435®)
-
Anhydrous organic solvent (e.g., n-hexane, toluene)
-
Internal standard for GC analysis (e.g., n-dodecane)
-
Buffer solution (if required for pH control in aqueous systems)
2. Equipment:
-
Temperature-controlled shaker or stirred-tank reactor
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess determination
-
Micro-syringe for sampling
-
Vortex mixer
3. Procedure:
-
Enzyme Preparation: Pre-treat the immobilized lipase as recommended by the manufacturer, which may involve washing with the reaction solvent.
-
Reaction Setup:
-
In a sealed vial or reactor, dissolve known concentrations of this compound and the acyl donor in the organic solvent.
-
Add a specific amount of the immobilized lipase (e.g., 10-50 mg/mL).
-
Place the reactor in a shaker or start stirring at a constant temperature (e.g., 30-60 °C).
-
-
Reaction Monitoring:
-
At various time points, withdraw a small sample of the reaction mixture.
-
Filter the sample to remove the immobilized enzyme.
-
Dilute the sample with a suitable solvent and add an internal standard for GC analysis.
-
-
Analysis:
-
Analyze the samples by GC to determine the concentrations of the substrate (this compound) and the product (ester).
-
If starting with a racemic mixture to study kinetic resolution, a chiral GC column is necessary to determine the enantiomeric excess (ee) of the remaining substrate and the product.
-
-
Data Analysis:
-
Plot the initial reaction rates versus the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters, Vmax (maximum reaction rate) and KM (Michaelis constant), by fitting the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (KM + [S]) where v is the initial reaction rate and [S] is the substrate concentration. This can be done using a non-linear regression or a linearized plot such as the Lineweaver-Burk plot.
-
Visualizations
Caption: Experimental workflow for determining the reaction kinetics of this compound esterification.
References
Application Notes and Protocols for the Use of (-)-2-Butanol in Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (-)-2-butanol as a mobile phase modifier in chiral High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended to assist in the development of robust enantioselective separation methods for a variety of chiral compounds.
Introduction: The Role of this compound in Chiral Separations
In chiral HPLC, the separation of enantiomers is achieved through the differential interaction of the analytes with a chiral stationary phase (CSP). The mobile phase composition plays a critical role in modulating these interactions and, consequently, the retention, selectivity, and resolution of the separation. Alcohols are commonly used as polar modifiers in normal-phase chromatography to influence the elution strength of the mobile phase.
This compound, a chiral secondary alcohol, can be a valuable alternative to more common modifiers like ethanol and isopropanol. Its unique structural properties can offer different selectivity and improved resolution for certain racemates, particularly on polysaccharide-based CSPs such as those derived from cellulose and amylose. The choice of the alcohol modifier can significantly impact the enantioselectivity of a separation, and therefore, screening different alcohols, including this compound, is a crucial step in method development.
Key Principles of Method Development
The development of a successful chiral separation method is often an empirical process that involves screening various CSPs and mobile phase compositions. The "three-point interaction model" suggests that for chiral recognition to occur, there must be at least three points of interaction between the analyte and the chiral stationary phase. The mobile phase modifier, such as this compound, can influence these interactions through competition for active sites on the CSP and by altering the overall polarity of the mobile phase.
A systematic approach to method development is recommended, starting with a screening of different columns and mobile phases, followed by optimization of the most promising conditions.
Experimental Protocols
The following protocols provide a general framework for developing a chiral separation method using this compound as a mobile phase modifier.
This protocol is designed for the initial screening of conditions to identify a suitable starting point for method optimization.
a) Materials and Reagents:
-
Racemic analyte of interest
-
HPLC-grade n-hexane or n-heptane
-
HPLC-grade this compound
-
Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
Optional: Acidic additive (e.g., trifluoroacetic acid - TFA) for acidic analytes
-
Optional: Basic additive (e.g., diethylamine - DEA) for basic analytes
b) Sample Preparation:
-
Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.
c) HPLC System and Initial Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or other suitable detector.
-
Columns: Screen a selection of polysaccharide-based CSPs.
-
Mobile Phase Screening:
-
Mobile Phase A: n-Hexane / this compound (90:10, v/v)
-
Mobile Phase B: n-Heptane / this compound (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: Wavelength at which the analyte has maximum absorbance.
-
Injection Volume: 5-10 µL
d) Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Repeat the injection for reproducibility.
-
Switch to Mobile Phase B, equilibrate the column, and repeat the injections.
-
Repeat steps 1-4 for each column being screened.
-
For acidic or basic analytes, if poor peak shape or no separation is observed, add 0.1% TFA or 0.1% DEA to the this compound portion of the mobile phase and repeat the screening.
e) Evaluation:
-
For each set of conditions, calculate the retention times (t R1, t R2), separation factor (α), and resolution (Rs).
-
Identify the column and mobile phase combination that provides the best initial separation (baseline separation is ideal, but partial separation is also a good starting point).
Once a promising set of conditions is identified, the following steps can be taken to optimize the separation.
a) Optimization of this compound Concentration:
-
Using the best column and alkane identified in the screening, prepare a series of mobile phases with varying concentrations of this compound (e.g., 5%, 10%, 15%, 20%).
-
Analyze the sample with each mobile phase composition.
-
Increasing the concentration of the alcohol modifier generally decreases retention time but may also reduce selectivity and resolution.[1]
-
Plot retention time, α, and Rs versus the percentage of this compound to determine the optimal concentration.
b) Optimization of Flow Rate:
-
Using the optimal mobile phase composition, vary the flow rate (e.g., 0.5, 0.8, 1.0, 1.2 mL/min).
-
Lower flow rates can sometimes improve resolution, but at the cost of longer analysis times.
c) Optimization of Temperature:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C).
-
Temperature can affect the thermodynamics of the chiral recognition process and thus influence selectivity.
Application Data
The following tables summarize data from studies that have utilized butanol isomers as mobile phase modifiers for chiral separations on polysaccharide-based CSPs. This data illustrates the potential of this compound for achieving successful enantioseparations.
Table 1: Effect of Different Alcohol Modifiers on the Enantioseparation of Ketoprofen
| Chiral Stationary Phase | Mobile Phase (n-Hexane / Modifier, 90:10, v/v) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IG-U | 2-Propanol | ~1.1 | ~1.5 |
| Chiralpak® IG-U | Ethanol | ~1.2 | ~2.5 |
| Chiralpak® IG-U | n-Butanol | ~1.3 | ~3.5 |
Data adapted from a study demonstrating that for ketoprofen, n-butanol provided a significant improvement in both separation factor and resolution compared to 2-propanol and ethanol.[1]
Table 2: Enantioseparation of Flavanone on Chiralpak® ID-U with n-Butanol Modifier
| Mobile Phase (Alkane / n-Butanol, 90:10, v/v) | Separation Factor (α) | Resolution (Rs) |
| n-Hexane / n-Butanol | 1.74 | 1.17 |
| n-Heptane / n-Butanol | 1.99 | 2.14 |
This data shows that for flavanone, changing the alkane from n-hexane to n-heptane while using n-butanol as the modifier enhanced both the separation factor and resolution.[1]
Visualizations
The following diagrams illustrate the workflows for chiral method development and the logical relationships in the screening process.
Caption: Workflow for Chiral HPLC Method Development using this compound.
Caption: Logic for Mobile Phase Additive Selection based on Analyte Type.
References
Application Notes and Protocols for the Deuteration of (-)-2-Butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deuteration of the chiral secondary alcohol, (-)-2-butanol. The primary methods focus on transition metal-catalyzed hydrogen/deuterium (H/D) exchange reactions, which offer high efficiency and selectivity. The protocols are based on established methods for the deuteration of secondary alcohols, with a focus on the implications for the stereochemistry at the chiral center of this compound.
Introduction
Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to an improved pharmacokinetic profile due to the kinetic isotope effect.[1] this compound serves as a simple chiral model for more complex secondary alcohol moieties found in bioactive molecules. The stereospecific deuteration of such molecules is crucial for understanding their metabolic fate and for the development of stereopure deuterated drugs.
The most common and efficient methods for the deuteration of alcohols involve a hydrogen/deuterium exchange mechanism catalyzed by transition metals such as ruthenium and iridium.[2][3] These reactions typically use deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.[2][3] The generally accepted mechanism proceeds through a dehydrogenation of the alcohol to a ketone intermediate, followed by deuteration of the ketone and subsequent hydrogenation to the deuterated alcohol.[4][5] For a chiral alcohol such as this compound, the formation of the achiral methyl ethyl ketone intermediate has significant implications for the stereochemical outcome of the reaction, often leading to racemization.[6]
Catalytic Systems for Deuteration
Several catalytic systems have been shown to be effective for the deuteration of secondary alcohols. The most prominent among these are based on ruthenium and iridium complexes.
-
Ruthenium-based Catalysts: Ruthenium pincer complexes, such as the commercially available Ru-MACHO, are highly effective for the α,β-deuteration of secondary alcohols.[2][4] These reactions are typically performed in the presence of a base, such as potassium tert-butoxide (KOtBu), with D₂O serving as both the deuterium source and solvent.[4]
-
Iridium-based Catalysts: Iridium(III)-bipyridonate complexes have been reported for the α-selective H/D exchange of secondary alcohols using D₂O.[3][7] These catalysts can operate under both basic and neutral conditions.[3][7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the deuteration of secondary alcohols using ruthenium and iridium catalysts. While specific data for this compound is not extensively reported, the data for analogous secondary alcohols provide a strong indication of the expected efficiency of these methods.
Table 1: Ruthenium-Catalyzed Deuteration of Secondary Alcohols
| Entry | Substrate | Catalyst (mol%) | Base (mol%) | Temp (°C) | Time (h) | α-D Incorporation (%) | β-D Incorporation (%) | Reference |
| 1 | Cyclohexanol | Ru-MACHO (0.2) | KOtBu (10) | 80 | 12 | >99 | 15 | [4] |
| 2 | 1-Phenylethanol | Ru-MACHO (0.2) | KOtBu (10) | 80 | 12 | >99 | 92 | [4] |
| 3 | 2-Octanol | Ru-MACHO (0.2) | KOtBu (10) | 100 | 24 | >99 | 25 | [4] |
Table 2: Iridium-Catalyzed Deuteration of Secondary Alcohols
| Entry | Substrate | Catalyst (mol%) | Base | Temp (°C) | Time (h) | α-D Incorporation (%) | Reference |
| 1 | 1-Phenylethanol | Ir(III)-bipyridonate (2) | K₂CO₃ | 100 | 24 | 98 | [7] |
| 2 | Cyclohexanol | Ir(III)-bipyridonate (2) | None | 100 | 24 | 96 | [7] |
| 3 | 2-Propanol | Ir(III)-bipyridonate (1) | None | 80 | 7 | 97 | [7] |
Experimental Protocols
The following are detailed protocols for the deuteration of a generic secondary alcohol, which can be adapted for this compound. Note: Due to the reaction mechanism proceeding through a ketone intermediate, the deuteration of this compound is expected to yield a racemic mixture of deuterated 2-butanol.
Protocol 1: Ruthenium-Catalyzed α,β-Deuteration of a Secondary Alcohol
This protocol is adapted from the work of Gunanathan and co-workers for the deuteration of secondary alcohols using the Ru-MACHO catalyst.[4]
Materials:
-
This compound
-
Ru-MACHO catalyst (commercially available)
-
Potassium tert-butoxide (KOtBu)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the Ru-MACHO catalyst (0.002 mmol, 0.2 mol%).
-
Add potassium tert-butoxide (0.1 mmol, 10 mol%).
-
Add this compound (1.0 mmol).
-
Add D₂O (2.0 mL).
-
If a co-solvent is needed for solubility, add anhydrous toluene (1.0 mL).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated 2-butanol.
-
Purify the product by distillation or column chromatography if necessary.
Expected Outcome:
This protocol is expected to yield 2-butanol with high deuterium incorporation at the α-position (>99%) and moderate incorporation at the β-position (methyl group). The product is expected to be a racemic mixture of (R)- and (S)-2-butanol-dₓ.
Protocol 2: Iridium-Catalyzed α-Deuteration of a Secondary Alcohol
This protocol is based on the method developed by Fujita and co-workers for the α-selective deuteration of secondary alcohols.[7]
Materials:
-
This compound
-
Iridium(III)-bipyridonate catalyst
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Reaction vial or tube suitable for heating
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve the iridium(III)-bipyridonate catalyst (0.02 mmol, 2 mol%) in D₂O (1.0 mL).
-
Add this compound (1.0 mmol).
-
Seal the vial tightly.
-
Heat the reaction mixture in an oil bath at 100 °C for 24 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy of the reaction mixture.
-
After cooling to room temperature, extract the product with an organic solvent.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the resulting deuterated 2-butanol as needed.
Expected Outcome:
This method should provide 2-butanol with high α-deuterium incorporation (typically >95%). As with the ruthenium-catalyzed method, the product is expected to be racemic.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism for the metal-catalyzed deuteration of a secondary alcohol and a typical experimental workflow.
Caption: General mechanism for metal-catalyzed deuteration of a secondary alcohol.
Caption: A typical experimental workflow for the deuteration of an alcohol.
Conclusion
The deuteration of this compound can be effectively achieved using ruthenium or iridium-based catalytic systems with D₂O as the deuterium source. These methods provide high levels of deuterium incorporation, primarily at the α-position, and in the case of some ruthenium catalysts, also at the β-position. A critical consideration for the deuteration of chiral secondary alcohols like this compound is the stereochemical outcome. The reaction mechanism, which proceeds through an achiral ketone intermediate, is expected to lead to a racemic mixture of the deuterated product. Researchers should, therefore, anticipate the need for subsequent chiral resolution if a single enantiomer of the deuterated alcohol is required. The provided protocols offer a solid foundation for the synthesis of deuterated 2-butanol for various research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed regioselective deuteration of alcohols at the β-carbon position with deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-2-Butanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-2-butanol as a chiral auxiliary in asymmetric synthesis. While not as extensively documented as other chiral auxiliaries, the steric and electronic properties of the (-)-sec-butyl group can be effectively utilized to induce diastereoselectivity in a variety of chemical transformations. This document outlines the principles, provides representative protocols for key applications, and details methods for the subsequent removal of the auxiliary.
Introduction to this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. This compound is a readily available and inexpensive chiral alcohol that can be attached to a substrate, typically via an ester or ether linkage. The steric bulk of the sec-butyl group can then effectively shield one face of the reactive center, leading to a diastereoselective transformation.
General Workflow:
The use of this compound as a chiral auxiliary follows a three-step sequence:
-
Attachment: The this compound is covalently attached to the substrate (e.g., through esterification of a carboxylic acid).
-
Diastereoselective Reaction: The chiral substrate undergoes a reaction (e.g., conjugate addition, cyclopropanation) where the auxiliary directs the approach of the reagent.
-
Cleavage: The auxiliary is removed from the product to yield the chiral molecule and recover the auxiliary.
Caption: General workflow illustrating the attachment, diastereoselective reaction, and cleavage steps when using this compound as a chiral auxiliary.
Application: Diastereoselective Conjugate Addition
The conjugate addition of organometallic reagents to α,β-unsaturated esters derived from chiral alcohols is a powerful method for creating stereocenters. The sec-butyl group of the this compound auxiliary can effectively direct the nucleophilic attack of an organocuprate to one face of the double bond.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Quantitative Data Summary
The following table summarizes representative data for the conjugate addition of organocuprates to α,β-unsaturated esters, demonstrating the potential diastereoselectivity achievable with chiral auxiliaries.
| Entry | R¹ | R² in (R²)₂CuLi | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | H | Me | 85:15 | 80 |
| 2 | Me | Me | 90:10 | 75 |
| 3 | H | n-Bu | 88:12 | 82 |
| 4 | Me | n-Bu | 92:8 | 78 |
Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.
Experimental Protocol: Diastereoselective Conjugate Addition to (-)-sec-Butyl Crotonate
Materials:
-
(-)-sec-Butyl crotonate
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Organocuprate:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.1 equivalents).
-
Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous diethyl ether.
-
Slowly add the organolithium reagent (2.2 equivalents) dropwise with stirring.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diorganocuprate (Gilman reagent).
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve (-)-sec-butyl crotonate (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add the pre-formed organocuprate solution to the ester solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography on silica gel.
-
Caption: Simplified mechanism of the diastereoselective conjugate addition of an organocuprate to a chiral α,β-unsaturated ester.
Application: Asymmetric Cyclopropanation
The reaction of diazoacetates with olefins, catalyzed by transition metals, is a common method for synthesizing cyclopropanes. By using a diazoacetate derived from a chiral alcohol like this compound, the stereochemical outcome of the cyclopropanation can be controlled.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Quantitative Data Summary
The following table presents typical data for asymmetric cyclopropanation reactions, indicating the levels of diastereoselectivity and enantioselectivity that can be achieved.
| Entry | Olefin | Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Styrene | Rh₂(OAc)₄ | 80:20 | 75 (trans) | 85 |
| 2 | Styrene | Cu(acac)₂ | 75:25 | 70 (trans) | 80 |
| 3 | 1-Hexene | Rh₂(OAc)₄ | 70:30 | 65 (trans) | 70 |
| 4 | 1-Hexene | Cu(acac)₂ | 65:35 | 60 (trans) | 65 |
Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.
Experimental Protocol: Asymmetric Cyclopropanation using (-)-sec-Butyl Diazoacetate
Materials:
-
(-)-sec-Butyl glycinate hydrochloride
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Olefin (e.g., styrene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(II) acetylacetonate [Cu(acac)₂]
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Preparation of (-)-sec-Butyl Diazoacetate:
-
Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a blast shield.
-
Dissolve (-)-sec-butyl glycinate hydrochloride (1.0 equivalent) in a mixture of water and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly add dilute sulfuric acid to acidify the mixture.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and use the resulting solution of (-)-sec-butyl diazoacetate directly in the next step.
-
-
Cyclopropanation Reaction:
-
To a solution of the olefin (5-10 equivalents) and the catalyst (1-5 mol%) in DCM, add the solution of (-)-sec-butyl diazoacetate dropwise over several hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The diastereomeric and enantiomeric ratios can be determined by chiral GC or HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
-
Caption: Workflow for the preparation of (-)-sec-butyl diazoacetate and its subsequent use in a catalytic asymmetric cyclopropanation reaction.
Cleavage of the this compound Auxiliary
The final step in this asymmetric synthesis strategy is the removal of the chiral auxiliary to afford the enantiomerically enriched product. For ester-linked auxiliaries, this is typically achieved through hydrolysis.
Protocol: Hydrolysis of (-)-sec-Butyl Esters
Method A: Basic Hydrolysis
-
Dissolve the ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Extract the carboxylic acid with an organic solvent, dry, and concentrate.
Method B: Mild Lewis Acid-Mediated Cleavage
For substrates sensitive to strong bases or high temperatures, milder conditions can be employed.
-
Dissolve the ester in an aprotic solvent such as dichloromethane.
-
Add zinc bromide (ZnBr₂) (2-3 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. Always consult the relevant literature and perform appropriate safety assessments before conducting any chemical reaction.
Application Notes and Protocols: Industrial Applications of Optically Active 2-Butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial uses of optically active 2-butanol. The focus is on applications where the chirality of 2-butanol is critical to the final product's properties and function.
Application Note 1: Production of Enantiopure (R)- and (S)-2-Butanol via Enzymatic Kinetic Resolution
Introduction: Enantiomerically pure (R)- and (S)-2-butanol are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. One of the most efficient and scalable methods for producing these enantiopure isomers is through the enzymatic kinetic resolution of racemic 2-butanol. This process utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified enantiomer.
Data Presentation:
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) of remaining alcohol | Reference |
| Novozym 435 | Vinyl acetate | n-Hexane | 40-60 | ~50 | >99% (S)-2-butanol | [1] |
| Novozym 435 | Various carboxylic acids | n-Hexane | 40-60 | ~50 | ~60% (S)-2-butanol | [1] |
| Carbonyl reductase | 2-Heptanol (for coenzyme regeneration) | Water/2-Heptanol biphasic system | 30 | 68 | 98.4% (S)-2-butanol | [2][3] |
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Butanol with Novozym 435
1. Materials:
-
Racemic 2-butanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
Stirred tank reactor with temperature control
-
Filtration system
-
Distillation apparatus
2. Procedure:
-
Charge the stirred tank reactor with n-hexane.
-
Add racemic 2-butanol to the solvent to a final concentration of 1.5 M.[1]
-
Add vinyl acetate as the acyl donor. An equimolar amount or a slight excess relative to one enantiomer is typically used.
-
Add Novozym 435 to the reaction mixture. The enzyme loading is typically in the range of 10-15 g per mole of substrate.[1]
-
Maintain the reaction temperature between 40-60°C and stir the mixture to ensure good mixing.[1]
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining 2-butanol and the conversion using chiral gas chromatography (GC).
-
The reaction is typically stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted alcohol. For the reaction with vinyl acetate, this can be achieved in about 90 minutes.[1]
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains unreacted (S)-2-butanol and the product, (R)-2-butyl acetate. Separate these two components by fractional distillation.
-
The collected (S)-2-butanol can be further purified if necessary. The (R)-2-butyl acetate can be hydrolyzed (e.g., using an acid or base catalyst) to obtain (R)-2-butanol, which is then purified by distillation.
Logical Relationship Diagram:
Caption: Workflow for the enzymatic kinetic resolution of racemic 2-butanol.
Application Note 2: Synthesis of Chiral Esters for Flavor and Fragrance Industry
Introduction: Optically active esters derived from chiral alcohols often exhibit distinct and desirable organoleptic properties compared to their racemic mixtures. (S)-sec-butyl acetate, for example, possesses a characteristic fruity odor and is used as a flavoring agent in various food products and as a fragrance component in cosmetics.[4][5] The synthesis of such chiral esters on an industrial scale is typically achieved through the esterification of the corresponding optically active alcohol.
Data Presentation:
| Product | Precursor | Application | Odor Profile | Reference |
| (S)-sec-Butyl Acetate | (S)-2-Butanol | Flavoring agent, Fragrance | Fruity | [4][5] |
| Other sec-butyl esters | Optically active 2-butanol | Fragrance, Perfumes | Various (fruity, floral) | [6] |
Experimental Protocol: Industrial Synthesis of (S)-sec-Butyl Acetate
1. Materials:
-
(S)-2-Butanol (enantiomerically pure)
-
Acetic acid or Acetic anhydride
-
Strong acid catalyst (e.g., sulfuric acid) or solid acid catalyst
-
Reaction vessel with heating, stirring, and a reflux condenser with a Dean-Stark trap
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Washing and drying agents (e.g., brine, anhydrous magnesium sulfate)
-
Fractional distillation unit
2. Procedure:
-
Charge the reaction vessel with enantiomerically pure (S)-2-butanol and acetic acid (or acetic anhydride). A slight excess of the carboxylic acid is often used to drive the reaction to completion.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap to shift the equilibrium towards the product.
-
Monitor the reaction progress by GC until the consumption of (S)-2-butanol is complete.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate and then filter.
-
Purify the crude (S)-sec-butyl acetate by fractional distillation under atmospheric or reduced pressure to obtain the high-purity product.
Reaction Pathway Diagram:
Caption: Reaction pathway for the synthesis of (S)-sec-butyl acetate.
Application Note 3: Optically Active 2-Butanol as a Chiral Precursor in Pharmaceutical Synthesis
Introduction: The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. Enantiomerically pure starting materials and intermediates are therefore crucial in drug development and manufacturing. Optically active 2-butanol serves as a versatile chiral precursor for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its chiral center can be incorporated into the final drug molecule or it can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.
Data Presentation:
| Pharmaceutical Intermediate | Precursor | Therapeutic Area | Key Transformation | Reference |
| Chiral amines | Racemic 4-phenyl-2-butanol | Various | Enzymatic cascade (oxidation followed by amination) | [2] |
| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | 2-bromo-4-fluoro acetophenone | Anti-Alzheimer's | Enantioselective microbial reduction | [7] |
| Ethambutol intermediate | (S)-2-amino-1-butanol | Antituberculosis | (Derived from chiral pool) | [8] |
Experimental Protocol: General Protocol for the Synthesis of a Chiral Amine from a Racemic Alcohol via an Enzymatic Cascade
This protocol is a generalized representation based on the principles described for the conversion of racemic alcohols to chiral amines.[2]
1. Materials:
-
Racemic alcohol (e.g., 4-phenyl-2-butanol)
-
Enantio-complementary alcohol dehydrogenases (ADHs)
-
(S)- or (R)-selective transaminase (TAm)
-
Cofactors (NAD+/NADP+) and a recycling system (e.g., NADH/NADPH oxidase)
-
Amine donor (e.g., isopropylamine)
-
Phosphate buffer
-
Reaction vessel with pH and temperature control
-
Extraction solvent (e.g., ethyl acetate)
-
Purification system (e.g., chromatography)
2. Procedure:
-
Prepare a phosphate buffer solution (e.g., 20 mM, pH 8) in the reaction vessel.
-
Add the racemic alcohol substrate to the buffer to the desired concentration (e.g., 10-50 mM).
-
Add the enantio-complementary ADHs, the selected (S)- or (R)-TAm, and the cofactor recycling enzymes to the reaction mixture.
-
Add the amine donor (e.g., isopropylamine) in excess.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring.
-
Monitor the conversion of the alcohol and the formation of the chiral amine, as well as the enantiomeric excess of the product, using HPLC or chiral GC.
-
Once the reaction has reached the desired endpoint, stop the reaction by, for example, adding a quenching agent or by deactivating the enzymes.
-
Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash and dry the organic phase.
-
Purify the chiral amine product using column chromatography or other suitable purification techniques.
Signaling Pathway Diagram:
Caption: Enzymatic cascade for the deracemization of a secondary alcohol to a chiral amine.
References
- 1. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20070265477A1 - 2-Butanol Production Method - Google Patents [patents.google.com]
- 3. CA2565675A1 - Process for the preparation of 2-butanol - Google Patents [patents.google.com]
- 4. dir.ca.gov [dir.ca.gov]
- 5. The Top Ten Uses of Sec-butyl Acetate [slchemtech.com]
- 6. sec-Butyl acetate - Wikipedia [en.wikipedia.org]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (-)-2-Butanol
Welcome to the technical support center for the purification of (-)-2-butanol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound challenging?
A1: The primary challenge lies in separating it from its enantiomer, (+)-2-butanol. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] They possess nearly identical physical properties such as boiling point, melting point, and solubility in achiral solvents, making their separation by standard techniques like simple distillation extremely difficult.[2] Therefore, specialized chiral separation methods are required.
Q2: What are the main strategies for purifying or resolving this compound from a racemic mixture?
A2: The main strategies involve converting the enantiomers into species that can be separated:
-
Enzymatic Kinetic Resolution: An enzyme selectively catalyzes a reaction with one enantiomer, leaving the other unreacted and allowing for separation.[3][4]
-
Chemical Resolution via Diastereomers: The racemic mixture is reacted with a pure chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography.[5]
-
Chiral Chromatography: The enantiomers are directly separated by passing the mixture through a chromatography column containing a chiral stationary phase (CSP).[2][6]
-
Adsorption: Certain chiral porous materials can selectively adsorb one enantiomer over the other.
Q3: Can I use fractional distillation to separate the enantiomers of 2-butanol?
A3: No, fractional distillation is not effective for separating enantiomers because they have identical boiling points.[2] This method is only useful for separating compounds with different boiling points.[7] While you can use fractional distillation to remove other chemical impurities with different boiling points from your 2-butanol mixture, you cannot resolve the racemic mixture itself with this technique.[8][9]
Method 1: Enzymatic Kinetic Resolution
This technique uses an enzyme, typically a lipase, to selectively acylate one of the enantiomers in the racemic mixture. The resulting ester can then be separated from the unreacted, enantioenriched this compound.
Troubleshooting Guide: Enzymatic Resolution
Q: My reaction conversion is low. How can I improve it?
A: Several factors can influence the conversion rate:
-
Enzyme Concentration: Increasing the enzyme-to-substrate ratio can positively affect the reaction rate.[3]
-
Substrate Concentration: Higher substrate concentrations (e.g., 1.5 M) have been shown to improve the kinetic resolution rate.[3]
-
Acyl Donor: The choice of acyl donor is critical. Vinyl esters, such as vinyl acetate, often yield better and faster results compared to carboxylic acids.[3]
-
Temperature: While the temperature range of 40-60 °C does not show a significant influence on the resolution, ensure your enzyme is active at the chosen temperature.[3]
Q: The enantiomeric excess (ee) of my final product is poor. What can I do?
A: To improve the enantiomeric excess:
-
Optimize Reaction Time: The enantiomeric excess of the remaining substrate changes over the course of the reaction. It is crucial to monitor the reaction and stop it at the optimal time to achieve the highest ee. For example, with Novozym 435® and a carboxylic acid, the highest substrate ee (~60%) was reached at 180 minutes, while using vinyl acetate yielded a substrate ee of ~90% at 90 minutes.[3]
-
Choose the Right Acyl Donor: For 2-butanol resolution, vinyl acetate has been shown to provide better results and higher ee than carboxylic acids.[3] When using carboxylic acids, longer chains tend to yield better results.[3]
-
Consider Dynamic Kinetic Resolution (DKR): If applicable, DKR combines the enzymatic resolution with in-situ racemization of the faster-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer, rather than the 50% maximum of standard kinetic resolution.[10]
Data Presentation: Enzymatic Resolution of (R,S)-2-Butanol
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (min) | Substrate ee (%) | Reference |
| Novozym 435® | Carboxylic Acids | n-Hexane | 40-60 | 180 | ~60 | [3] |
| Novozym 435® | Vinyl Acetate | n-Hexane | 40-60 | 90 | ~90 | [3] |
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is a general guideline based on the enzymatic resolution of secondary alcohols.[3][11]
Materials:
-
Racemic (±)-2-butanol
-
Immobilized Lipase (e.g., Novozym 435®, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane or toluene)
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
In a clean, dry reaction vessel, dissolve the racemic 2-butanol in the anhydrous organic solvent.
-
Add the acyl donor to the solution. A molar excess relative to the alcohol is typically used.
-
Add the immobilized lipase to the mixture.
-
Seal the vessel and begin stirring at a controlled temperature (e.g., 40-60 °C).[3]
-
Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots using chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound.
-
Once the desired enantiomeric excess is achieved (typically when the conversion is close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting mixture contains the acylated (+)-2-butanol ester and the unreacted, enantioenriched this compound. Separate these two compounds using standard techniques like column chromatography or distillation.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for purifying this compound via enzymatic kinetic resolution.
Method 2: Chemical Resolution via Diastereomers
This classic method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Because diastereomers have different physical properties, they can be separated. The desired diastereomer is then isolated, and the chiral agent is cleaved to yield the pure this compound enantiomer.
Troubleshooting Guide: Diastereomer Formation
Q: I'm not getting any crystal formation after reacting my 2-butanol with the resolving agent.
A: Crystallization can be tricky. Here are some things to try:
-
Solvent Choice: The choice of solvent is critical for successful crystallization. You may need to screen several different solvents or solvent mixtures.
-
Concentration: Try concentrating the solution to induce crystallization. Be careful not to create an oil.
-
Seeding: If you have a small crystal of the desired diastereomer, add it to the solution to seed the crystallization process.
-
Cooling: Slow cooling generally produces better crystals than rapid cooling. Allow the solution to cool to room temperature first, then transfer it to an ice bath or refrigerator.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization.
Q: How do I choose an appropriate chiral resolving agent?
A: For resolving alcohols like 2-butanol, you first need to convert the alcohol into a derivative with an acidic functional group. A common method is to react the alcohol with an anhydride (e.g., phthalic anhydride) to form a half-ester.[5] This half-ester, which is now a carboxylic acid, can then be resolved using a chiral base like brucine, strychnine, or a synthetic chiral amine.[5] The choice of base depends on its availability and the ease of separation of the resulting diastereomeric salts.[5]
Experimental Protocol: Resolution via Diastereomer Formation
This protocol is a generalized procedure for resolving an alcohol.[5]
Part 1: Formation of the Phthalate Half-Ester
-
React racemic (±)-2-butanol with an equimolar amount of phthalic anhydride, typically by heating the mixture.
-
The reaction forms the racemic phthalate half-ester, which has a free carboxylic acid group.
-
Purify the half-ester if necessary.
Part 2: Formation and Separation of Diastereomeric Salts
-
Dissolve the racemic half-ester in a suitable hot solvent (e.g., acetone or ethanol).
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral base (e.g., (+)-brucine) in the same hot solvent.
-
Slowly add the hot base solution to the hot acid solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by vacuum filtration. The less soluble diastereomer will crystallize out, leaving the more soluble one in the filtrate.
-
The purity of the crystallized diastereomer can be improved by recrystallization.
Part 3: Regeneration of this compound
-
Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the chiral resolving agent.
-
Hydrolyze the resulting enantioenriched half-ester (e.g., using NaOH) to cleave the ester bond.
-
Isolate the optically pure this compound from the reaction mixture, for example, by extraction and distillation.
Workflow for Diastereomeric Resolution
Caption: General workflow for resolving this compound via diastereomer crystallization.
Method 3: Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For volatile compounds like 2-butanol, Gas Chromatography (GC) is often used.
Troubleshooting Guide: Chiral Chromatography
Q: I am getting poor or no separation of the enantiomers on my chiral GC column.
A: Poor resolution can be caused by several issues:
-
Derivatization: Direct analysis of alcohols on some chiral columns can be challenging. Converting the alcohol to an ester derivative, such as an acetate or trifluoroacetate, can significantly improve the separation factor (α). For 2-butanol, acetylation increased the separation factor from 1.05 to 1.44 on a cyclodextrin-based column.[12]
-
Column Choice: The choice of chiral stationary phase is the most critical parameter. Cyclodextrin-based columns, like those with gamma-cyclodextrin derivatives, are commonly used for separating chiral alcohols and their derivatives.[12]
-
Temperature Program: The oven temperature profile is crucial. An isothermal run at a low temperature or a slow temperature gradient can improve resolution. For O-acetyl derivatives of 2-butanol, a program starting at 30°C has been shown to be effective.
-
Carrier Gas Flow Rate: Optimize the flow rate (or column head pressure) of the carrier gas (e.g., helium) to achieve the best efficiency and resolution.
Data Presentation: Chiral GC Separation of 2-Butanol
| Analyte | Column | Conditions | Separation Factor (α) | Reference |
| (±)-2-Butanol | β-cyclodextrin | - | 1.05 | [12] |
| (±)-2-Butanol Acetate | β-cyclodextrin | - | 1.44 | [12] |
| (±)-2-Butanol Acetate | Astec CHIRALDEX G-TA | 30°C (5 min), then 5°C/min to 110°C | Baseline resolved |
Experimental Protocol: Chiral GC Analysis
This protocol provides a general method for the analysis of 2-butanol enantiomers after derivatization.[12]
Part 1: Derivatization to Acetyl Esters
-
To a sample of your purified 2-butanol, add an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst or base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
Work up the reaction to isolate the 2-butyl acetate derivative and dissolve it in a suitable solvent (e.g., methylene chloride) for GC analysis.
Part 2: GC Analysis
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC. Use a split injection to avoid column overload.
-
Conditions:
-
Injector Temp: 250 °C
-
Detector Temp: 250 °C
-
Carrier Gas: Helium at an appropriate pressure (e.g., 30 psi).
-
Oven Program: Start at 30 °C and hold for 5 minutes, then ramp at 5 °C/min to 110 °C.
-
-
Analysis: The (S) and (R) enantiomers of the 2-butanol derivative will elute at different retention times, allowing for their quantification.
Logical Diagram for Purification Method Selection
Caption: Decision tree to help select a suitable purification method for this compound.
References
- 1. 2-Butanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. smarteduhub.com [smarteduhub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Enantiopure 2-Butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of enantiopure 2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiopure 2-butanol?
A1: The main strategies for producing enantiopure (R)- or (S)-2-butanol include:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of racemic 2-butanol, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2]
-
Asymmetric Reduction of 2-Butanone: This involves the reduction of the prochiral ketone, 2-butanone, to a single enantiomer of 2-butanol using a chiral catalyst or biocatalyst.[3][4] Alcohol dehydrogenases (ADHs) are commonly employed for this purpose.[3][5]
-
Diastereomeric Resolution: This classical method involves reacting racemic 2-butanol with a chiral resolving agent to form diastereomers.[6] These diastereomers have different physical properties and can be separated by techniques like crystallization.[6][7] The resolving agent is then removed to yield the pure enantiomer.
Q2: Why is achieving high enantiomeric excess (ee) in 2-butanol synthesis challenging?
A2: The primary challenge lies in the small steric difference between the methyl and ethyl groups attached to the chiral carbon of 2-butanol.[3] This small difference makes it difficult for many chiral catalysts and enzymes to effectively differentiate between the two enantiomers or the two faces of the prochiral ketone, 2-butanone, often resulting in low enantioselectivity.[3]
Q3: What is racemization and how can it affect my synthesis?
A3: Racemization is the process where an enantiopure or enantioenriched mixture reverts to a 50:50 mixture of both enantiomers (a racemate).[8] In the context of 2-butanol synthesis, particularly in biocatalytic reductions of 2-butanone, a time-dependent racemization process can occur, which lowers the enantiomeric excess of the product over time.[3][9]
Q4: How can I accurately determine the enantiomeric excess (ee) of my 2-butanol product?
A4: The most common and reliable method for determining the enantiomeric excess of 2-butanol is through chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[10][11][12] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[13] Often, derivatization of the alcohol to an ester (e.g., acetate or trifluoroacetate) is performed prior to GC analysis to improve separation.[11]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
Q: My enzymatic kinetic resolution of racemic 2-butanol is resulting in a low enantiomeric excess of the remaining alcohol. What are the possible causes and solutions?
A: Low ee in EKR can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Enantiomeric Excess in EKR
Caption: Troubleshooting workflow for low enantiomeric excess in EKR.
| Potential Cause | Troubleshooting Action |
| Inappropriate Enzyme | The selectivity of lipases can vary. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity for 2-butanol. |
| Suboptimal Acyl Donor | The structure of the acyl donor can influence enantioselectivity. Using a bulkier acyl donor can sometimes enhance the steric differentiation between the enantiomers. Vinyl acetate is often an effective acyl donor.[1] |
| Incorrect Reaction Temperature | Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.[14] |
| Substrate/Enzyme Concentration | Higher substrate and enzyme concentrations can increase the reaction rate, but may not always improve enantiomeric excess.[1] Optimization of these parameters is crucial. |
| Reaction Time | Stopping the reaction at approximately 50% conversion is critical for achieving high ee of both the unreacted alcohol and the ester product in a kinetic resolution.[2] |
Issue 2: Low Yield and/or Conversion in Asymmetric Reduction of 2-Butanone
Q: I am performing an asymmetric reduction of 2-butanone to 2-butanol, but I am observing low yield and/or incomplete conversion of the starting material. What should I investigate?
A: Low yield or conversion in asymmetric reduction can be caused by catalyst deactivation, suboptimal reaction conditions, or inherent limitations of the chosen catalytic system.
Troubleshooting Workflow for Low Yield/Conversion in Asymmetric Reduction
References
- 1. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. (a) The reaction of butan-2-ol with concentrated aqueous HBr ... | Study Prep in Pearson+ [pearson.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. GC Analysis of 2-Butanol Enantiomers (O-Acetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Resolution of 2-Butanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and enantiomeric purity in the resolution of 2-butanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the resolution of 2-butanol, offering potential causes and solutions in a direct question-and-answer format.
Q1: My enzymatic resolution of 2-butanol shows low conversion. What are the possible causes and how can I improve it?
A1: Low conversion in enzymatic resolution can stem from several factors related to the enzyme, substrates, or reaction conditions. Here are common causes and troubleshooting steps:
-
Enzyme Activity: The lipase may be inactive or inhibited.
-
Solution: Ensure the enzyme has been stored correctly. Use a fresh batch of enzyme or test its activity with a standard substrate. Consider enzyme immobilization to improve stability and reusability.
-
-
Acyl Donor: The choice of acyl donor significantly impacts the reaction rate.
-
Solution: Using an ester, such as vinyl acetate, as the acyl donor generally yields better results and higher conversion rates compared to carboxylic acids.[1]
-
-
Substrate Concentration: High substrate concentrations can sometimes inhibit the enzyme.
-
Solution: While higher substrate concentrations (e.g., 1.5 M) can increase the reaction rate, it's crucial to determine the optimal concentration for your specific enzyme to avoid inhibition.[1]
-
-
Enzyme/Substrate Ratio: An insufficient amount of enzyme will lead to slow and incomplete reactions.
-
Solution: Increasing the enzyme-to-substrate ratio can enhance the kinetic resolution rate. A ratio of around 13.8 g of enzyme per mole of substrate has been shown to be effective.[1]
-
-
Solvent: The organic solvent can affect enzyme activity.
-
Solution: Non-polar solvents like n-hexane are commonly used for lipase-catalyzed resolutions.[1] The hydrophobicity of the solvent can influence the reaction rate and enantioselectivity.
-
Q2: The enantiomeric excess (ee) of my resolved 2-butanol is low. How can I improve it?
A2: Achieving high enantiomeric excess is a primary goal of resolution. Here are strategies to improve it:
-
Reaction Time: In kinetic resolutions, the enantiomeric excess of the substrate changes over time.
-
Solution: It is crucial to monitor the reaction and stop it at the optimal time to achieve the highest enantiomeric excess of the remaining substrate. For example, with Novozym 435® and a carboxylic acid acyl donor, the highest substrate ee (~60%) may be reached at around 180 minutes.[1]
-
-
Choice of Acyl Donor: The acyl donor can influence enantioselectivity.
-
Solution: Using vinyl acetate as the acyl donor has been shown to result in a significantly higher enantiomeric excess (ee(s) ~90% at 90 min) compared to carboxylic acids.[1]
-
-
Enzyme Selection: Not all lipases have the same enantioselectivity for 2-butanol.
-
Solution: Screen different lipases to find one with high enantioselectivity for your substrate. Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, is a good starting point.
-
-
Temperature: While temperature may not have a strong influence on enantioselectivity within a certain range (e.g., 40-60 °C for Novozym 435®), it is still a parameter that can be optimized.[1]
Q3: I am performing a chemical resolution using a chiral resolving agent, but the diastereomers are difficult to separate. What can I do?
A3: The successful separation of diastereomers is critical for chemical resolution. If you are facing difficulties, consider the following:
-
Choice of Resolving Agent: The structure of the resolving agent plays a key role in the properties of the resulting diastereomers.
-
Solution: If using a chiral acid to form diastereomeric esters, try different acids like tartaric acid, mandelic acid, or camphorsulfonic acid.[2] The resulting diastereomers may have more distinct physical properties.
-
-
Separation Technique: Fractional crystallization is common but may not always be effective, especially if the diastereomers are oils or have similar solubilities.
-
Solution: If crystallization is not working, consider chromatographic separation methods such as High-Performance Liquid Chromatography (HPLC) on a normal phase column (e.g., silica gel) or column chromatography.[3]
-
-
Solvent System for Crystallization: The choice of solvent is crucial for successful fractional crystallization.
-
Solution: Experiment with different solvents or solvent mixtures to find a system where the two diastereomers have significantly different solubilities.
-
Q4: My yield is limited to 50% in the kinetic resolution. Is it possible to obtain a higher yield of a single enantiomer?
A4: Yes, it is possible to surpass the 50% theoretical yield of a single enantiomer by employing a Dynamic Kinetic Resolution (DKR).
-
Dynamic Kinetic Resolution (DKR): This process combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.
-
Solution: Implement a DKR by adding a suitable racemization catalyst to your kinetic resolution setup. For alcohols, ruthenium-based catalysts are often used for racemization in combination with an enzymatic acylation. It is important to ensure that the racemization catalyst and the resolution conditions are compatible.
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for the resolution of 2-butanol?
A1: The two primary methods for resolving a racemic mixture of 2-butanol are:
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze the transformation (e.g., esterification) of one enantiomer at a much faster rate than the other. This leaves the unreacted enantiomer in high enantiomeric purity.
-
Chemical Resolution: This involves reacting the racemic 2-butanol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., melting point, solubility) and can be separated by techniques like fractional crystallization or chromatography.[2][4] After separation, the resolving agent is removed to yield the pure enantiomers of 2-butanol.
Q2: Which enzyme is commonly used for the enzymatic resolution of 2-butanol?
A2: Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435®, is a widely used and effective biocatalyst for the kinetic resolution of secondary alcohols like 2-butanol.[1]
Q3: What is the role of the acyl donor in enzymatic resolution?
A3: The acyl donor is a molecule that provides the acyl group for the esterification of 2-butanol, catalyzed by the lipase. The choice of acyl donor is critical as it can significantly affect the reaction rate and the enantioselectivity of the resolution.[1] Vinyl acetate is often a superior acyl donor compared to carboxylic acids, leading to higher enantiomeric excess.[1]
Q4: How can I separate the product from the unreacted substrate in an enzymatic resolution?
A4: After the enzymatic reaction, you will have a mixture of the esterified product and the unreacted 2-butanol enantiomer. These can typically be separated using standard purification techniques such as column chromatography or distillation, based on their different physical properties.
Q5: What is a diastereomer and why is it important in chemical resolution?
A5: Diastereomers are stereoisomers that are not mirror images of each other. In the context of chemical resolution, when a racemic mixture of 2-butanol (containing both R and S enantiomers) reacts with a single enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid), two different diastereomeric products are formed: (R-2-butanol)-(R,R)-tartrate and (S-2-butanol)-(R,R)-tartrate.[5] Unlike enantiomers, diastereomers have different physical properties, which allows for their physical separation.[2][4]
Data Presentation
Table 1: Influence of Acyl Donor on the Enzymatic Resolution of 2-Butanol using Novozym 435®
| Acyl Donor | Reaction Time (min) | Substrate Enantiomeric Excess (ee_s) | Reference |
| Carboxylic Acid | 180 | ~60% | [1] |
| Vinyl Acetate | 90 | ~90% | [1] |
Table 2: Factors Affecting the Rate of Enzymatic Resolution of 2-Butanol
| Factor | Observation | Impact on Rate | Reference |
| Substrate Concentration | Increasing concentration to 1.5 M | Positive | [1] |
| Enzyme/Substrate Ratio | Increasing enzyme amount (13.8 g/mol substrate) | Positive | [1] |
| Temperature | Studied in the range of 40-60 °C | Not appreciable | [1] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of 2-Butanol using Lipase and Vinyl Acetate
Materials:
-
Racemic 2-butanol
-
Immobilized Lipase (e.g., Novozym 435®)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Reaction vessel with magnetic stirrer
-
Temperature control system
-
Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral Gas Chromatography)
Procedure:
-
To a stirred solution of racemic 2-butanol in n-hexane, add the immobilized lipase.
-
Add vinyl acetate to the mixture. A typical molar ratio is 1:1 to 1:2 of 2-butanol to vinyl acetate.
-
Maintain the reaction at a constant temperature (e.g., 40 °C) with continuous stirring.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them for the conversion and enantiomeric excess of the remaining 2-butanol.
-
Stop the reaction when the desired enantiomeric excess is achieved (typically around 50% conversion for high ee of the remaining substrate).
-
Separate the immobilized enzyme by filtration.
-
Separate the unreacted 2-butanol from the formed butyl acetate by column chromatography or distillation.
-
Analyze the purified 2-butanol to determine its enantiomeric excess.
Protocol 2: Chemical Resolution of 2-Butanol via Diastereomeric Ester Formation
Materials:
-
Racemic 2-butanol
-
Enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid)
-
Esterification catalyst (e.g., a strong acid like sulfuric acid)
-
Anhydrous organic solvent (e.g., toluene)
-
Apparatus for fractional crystallization or chromatography
-
Base for hydrolysis (e.g., sodium hydroxide)
Procedure:
-
React racemic 2-butanol with an equimolar amount of the enantiomerically pure chiral acid in the presence of a catalytic amount of a strong acid in an appropriate solvent.
-
After the reaction is complete, remove the solvent to obtain the crude mixture of diastereomeric esters.
-
Separate the diastereomers using either fractional crystallization from a suitable solvent or by column chromatography.
-
Monitor the separation by analyzing the purity of the fractions.
-
Once the diastereomers are separated, hydrolyze each diastereomer individually by treating it with a base (e.g., aqueous NaOH) to cleave the ester bond.
-
Extract the resolved 2-butanol enantiomer from the aqueous solution.
-
Purify the enantiomerically pure 2-butanol, for example, by distillation.
-
Determine the optical purity of the final product.
Mandatory Visualization
Caption: Workflow for the enzymatic kinetic resolution of 2-butanol.
Caption: Workflow for the chemical resolution of 2-butanol.
References
- 1. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gauthmath.com [gauthmath.com]
Technical Support Center: Oxidation of (-)-2-Butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of (-)-2-butanol to 2-butanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 2-butanone is lower than expected. What are the potential side reactions?
A1: Low yields in the oxidation of this compound can be attributed to several side reactions, largely dependent on the choice of oxidizing agent and reaction conditions. The primary side reactions include:
-
Dehydration: Under acidic conditions, particularly with reagents like Jones reagent (chromic acid in sulfuric acid), this compound can undergo dehydration to form a mixture of butene isomers: but-1-ene, (Z)-but-2-ene, and (E)-but-2-ene.
-
Carbon-Carbon Bond Cleavage: The use of strong, aggressive oxidizing agents or harsh reaction conditions (e.g., high temperatures) can lead to the cleavage of C-C bonds. This typically occurs via oxidation of the desired 2-butanone product, yielding smaller carboxylic acids like acetic acid. One report noted the presence of acetone as a byproduct in the Jones oxidation of 2-butanol.[1][2]
-
Racemization: As this compound is a chiral starting material, there is a risk of racemization. This can occur if the reaction conditions allow for the enolization of the 2-butanone product, which would destroy the stereocenter if any unreacted starting material is isolated. The use of bulky bases in some oxidation methods can help minimize epimerization at adjacent centers.[3]
-
Reagent-Specific Byproducts: Certain oxidation methods generate specific byproducts that can complicate purification and affect yield. For instance, the Swern oxidation produces dimethyl sulfide (with a strong odor), carbon monoxide, and carbon dioxide.[4] PCC oxidations can produce a brown, tar-like chromium-containing residue.[5][6]
Q2: I've observed the formation of olefinic byproducts in my reaction mixture. How can I prevent this?
A2: The formation of butene isomers is a strong indication of an acid-catalyzed dehydration side reaction. To minimize this:
-
Avoid Strongly Acidic Reagents: Reagents that require strong acids, such as Jones reagent, are more prone to causing dehydration.
-
Use Milder, Non-Acidic Oxidizing Agents: Consider using reagents that operate under neutral or mildly basic conditions. Pyridinium chlorochromate (PCC) is less acidic than Jones reagent.[7] The Swern oxidation is performed under basic conditions and is known for its mildness, making it suitable for acid-sensitive substrates.[4]
-
Control the Temperature: Higher temperatures can favor elimination reactions. Running the oxidation at the lowest effective temperature can help reduce the formation of butenes.
Q3: My final product, 2-butanone, shows a loss of optical activity. What could be the cause and how can it be mitigated?
A3: Loss of optical activity suggests that racemization has occurred. While the stereocenter is removed during the conversion of this compound to the achiral 2-butanone, racemization of any unreacted starting material can be a concern. This can happen under conditions that allow for the reversible formation of a carbocation intermediate, which is planar and achiral. Acidic conditions can promote such processes.
To mitigate this:
-
Ensure Complete Conversion: Drive the reaction to completion to minimize the amount of unreacted this compound that could be racemized.
-
Use Mild Conditions: Employ oxidation methods that do not involve strongly acidic environments or high temperatures.
-
Chiral Reducing Agents for Inversion: If the goal is to invert the stereochemistry, one could oxidize S-2-butanol to achiral 2-butanone and then use a chiral reducing agent to obtain R-2-butanol.[8]
Q4: I am using Swern oxidation and the reaction has a very unpleasant smell. Is this normal?
A4: Yes, the formation of dimethyl sulfide, which has a notoriously unpleasant and pervasive odor, is a known byproduct of the Swern oxidation.[4][9] It is essential to perform this reaction in a well-ventilated fume hood. To manage the odor during workup and cleaning, glassware can be rinsed with a bleach solution, which oxidizes the volatile dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.[4]
Data Presentation: Comparison of Common Oxidation Methods
| Oxidizing Agent | Typical Conditions | Major Product | Potential Side Reactions & Byproducts | Selectivity & Notes |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0°C to room temperature | 2-Butanone | Dehydration: But-1-ene, cis/trans-But-2-ene.C-C Cleavage: Acetic acid, acetone.Byproducts: Cr(III) salts. | Strong oxidant, rapid, and high-yielding but not very selective.[10] The acidic nature promotes dehydration.[10] |
| PCC (Pyridinium Chlorochromate) | Room temperature, CH₂Cl₂ | 2-Butanone | Byproducts: Brown chromium tar, pyridinium hydrochloride.[5][11] | Milder and more selective than Jones reagent.[11] Less acidic, reducing the likelihood of dehydration.[7] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78°C), CH₂Cl₂ | 2-Butanone | Byproducts: Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride.[4] | Very mild and excellent for sensitive substrates. Avoids toxic heavy metals. Requires careful temperature control.[4][9] |
Experimental Protocols
1. Oxidation of this compound using Jones Reagent
-
Reagents: this compound, Jones reagent (a solution of CrO₃ in concentrated H₂SO₄, diluted with water), acetone.
-
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath to 0-5°C.
-
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The solution will change color from orange to green/brown.[1][12]
-
After the addition is complete and the orange color no longer persists, continue stirring for 30 minutes.
-
Add isopropyl alcohol dropwise to quench any excess oxidant until the green color of Cr(III) persists.
-
Decant the acetone solution from the chromium salts. Wash the salts with additional acetone.
-
Combine the acetone solutions and neutralize any remaining acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting 2-butanone by fractional distillation.
-
2. Oxidation of this compound using Pyridinium Chlorochromate (PCC)
-
Reagents: this compound, PCC, anhydrous dichloromethane (CH₂Cl₂), Celite or molecular sieves.
-
Procedure:
-
Suspend PCC (1.5 equivalents) and Celite in anhydrous CH₂Cl₂ in a flask under an inert atmosphere (e.g., nitrogen).[6]
-
Add a solution of this compound (1 equivalent) in anhydrous CH₂Cl₂ to the suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. A brown, tar-like precipitate will form.[6]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium residues.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-butanone.
-
If necessary, purify the product by distillation.
-
3. Oxidation of this compound using Swern Oxidation
-
Reagents: Dimethyl sulfoxide (DMSO), oxalyl chloride, this compound, triethylamine (Et₃N), anhydrous dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ at -78°C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in CH₂Cl₂ dropwise.[3]
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of this compound (1 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at -78°C.
-
Stir for 30-60 minutes at this temperature.
-
Add triethylamine (5 equivalents) dropwise, and continue stirring for 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-butanone.
-
Purify by distillation.
-
Visualizations
Caption: Reaction pathways in the oxidation of this compound.
Caption: Troubleshooting guide for low yield in 2-butanol oxidation.
Caption: General experimental workflow for the oxidation of this compound.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. askfilo.com [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.njit.edu [web.njit.edu]
storage and stability issues of (-)-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and stability of (-)-2-butanol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from sources of ignition, heat, sparks, and direct sunlight.[1] The storage containers should be kept tightly closed to prevent exposure to air and moisture.[1][2] It is recommended to store it in a designated flammables area.
Q2: What is the recommended shelf life of this compound?
A2: The recommended shelf life for this compound depends on whether the container has been opened. Unopened containers from the supplier can be safely stored for up to 18 months.[3] Once opened, it is advised to use the contents within 12 months.[3] All containers of peroxide-forming chemicals, including this compound, should be dated upon receipt and upon opening to track their age.[4]
Q3: What are the primary stability concerns with this compound?
A3: The main stability concern for this compound is its tendency to form explosive peroxides upon prolonged storage, particularly when exposed to air and light.[4] This process is known as autoxidation. This compound is classified as a Group B peroxide former, which means it poses a significant hazard when peroxides become concentrated, for instance, through distillation or evaporation.[5]
Q4: Which substances are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Contact with these substances can lead to vigorous or explosive reactions.
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can accelerate the degradation of this compound, including the rate of peroxide formation.[6] It is recommended to store it in a cool environment. While specific temperature ranges are not universally defined, adhering to general guidelines for flammable liquid storage is crucial.
Troubleshooting Guide
Issue 1: I suspect the purity of my this compound has decreased.
-
Question: How can I verify the purity of my this compound? Answer: The most common method for assessing the purity of this compound is through gas chromatography (GC), typically with a flame ionization detector (FID).[4] This technique can separate this compound from impurities and degradation products. You can compare the resulting chromatogram to that of a certified reference standard to determine purity. For a detailed procedure, refer to the "Experimental Protocols" section below.
-
Question: What are the common impurities I might find? Answer: Common degradation products include other butanol isomers, butenes (from dehydration), and methyl ethyl ketone (from oxidation).[7][8] Peroxides may also be present, which are a significant safety hazard.
Issue 2: I am concerned about the presence of peroxides in my aged stock of this compound.
-
Question: How can I test for the presence of peroxides? Answer: You can perform a qualitative or semi-quantitative test for peroxides. Commercially available peroxide test strips are a convenient option.[1][8][9] Alternatively, a simple chemical test using potassium iodide can be performed.[2][3][5] A detailed protocol for the potassium iodide test is provided in the "Experimental Protocols" section.
-
Question: What should I do if my this compound tests positive for peroxides? Answer: If peroxides are detected, especially at concentrations above 100 ppm, the solvent should be considered hazardous.[1] Do not attempt to distill or concentrate the solvent, as this can lead to an explosion. The container should be handled with extreme care, avoiding friction or shock. Contact your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal procedures.[1]
-
Question: I see crystals or a precipitate in my container of this compound. What should I do? Answer: The presence of crystals, solid masses, or wispy structures in the liquid can indicate the formation of dangerous levels of explosive peroxides.[1][6] DO NOT MOVE OR OPEN THE CONTAINER. Immediately alert others in the vicinity and contact your EHS office for emergency disposal.[1]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | Cool, well-ventilated area | [1][2] |
| Shelf Life (Unopened) | 18 months | [3] |
| Shelf Life (Opened) | 12 months | [3] |
| Peroxide Test Frequency (Opened) | Every 6-12 months | [5] |
| Boiling Point | 98-100 °C (208-212 °F) | [2] |
| Flash Point | 24-27 °C (75-81 °F) | [2] |
| Vapor Pressure | 12.5 - 15.3 mmHg at 20 °C | [2][9] |
| Peroxide Hazard Level | Group B (Hazard upon concentration) | [5] |
Experimental Protocols
Protocol 1: Semi-Quantitative Test for Peroxides (Potassium Iodide Method)
This protocol provides a rapid way to detect the presence of peroxides.
Materials:
-
Sample of this compound to be tested
-
Glacial acetic acid
-
Potassium iodide (KI) or Sodium iodide (NaI), solid
-
Small test tube or vial
-
Spatula
-
Pipettes
Procedure:
-
In a clean test tube, add approximately 1 mL of the this compound sample.[5]
-
Add an equal volume (1 mL) of glacial acetic acid to the test tube.[5]
-
Add a small amount (about 0.1 g) of solid potassium iodide or sodium iodide to the mixture.[3]
-
Gently swirl the tube to mix the contents.
-
Observe any color change immediately.
Interpretation of Results:
-
No color change or faint yellow: Negligible or low concentration of peroxides.[1][3]
-
Yellow to brown color: Indicates the presence of peroxides. A darker brown color suggests a higher concentration.[3][5]
-
Action Level: If the solution turns brown, the peroxide concentration is considered high and potentially dangerous. The solvent should be disposed of according to institutional safety guidelines.[3]
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This protocol outlines a general method for determining the purity of this compound. Instrument parameters may need to be optimized for your specific system.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for polar analytes (e.g., a wax-type column like CP-Wax 57 CB or HP-INNOWAX).[4][10]
-
High-purity carrier gas (e.g., Helium or Nitrogen).[7]
-
This compound sample
-
High-purity this compound reference standard
-
Microsyringe for injection
Procedure:
-
Sample Preparation: If analyzing for minor impurities, direct injection of the neat sample may be possible. However, to avoid overloading the column and detector, which can result in broad, asymmetric peaks, a split injection with a high split ratio is recommended. If necessary, dilute the sample in a suitable, high-purity solvent that does not co-elute with the analyte or impurities.
-
GC-FID Instrument Setup (Example Parameters):
-
Oven Temperature Program: Start at an initial temperature of ~70 °C, hold for a few minutes, then ramp up to a final temperature of ~190-200 °C at a rate of 10-20 °C/min.[4][10] Isothermal analysis may also be suitable.[11]
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 2 mL/min).[4]
-
Injection Volume: 0.1 - 1.0 µL.
-
Analysis:
-
First, inject the high-purity this compound reference standard to determine its retention time.
-
Next, inject the this compound sample to be analyzed.
-
Record the chromatograms for both the standard and the sample.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the standard.
-
Any other peaks in the chromatogram represent impurities.
-
The purity can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, calibration with standards of known concentrations is required.
-
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. wikieducator.org [wikieducator.org]
- 4. scispace.com [scispace.com]
- 5. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 6. US4202938A - Procedure for the quantitative determination of hydrogen peroxide concentration in aqueous solutions - Google Patents [patents.google.com]
- 7. purdue.edu [purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
troubleshooting peak splitting in chiral GC of 2-butanol
Technical Support Center: Chiral GC Analysis
Welcome to the technical support center. This guide provides troubleshooting assistance for common issues encountered during the chiral gas chromatography (GC) analysis of 2-butanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Peak splitting, where a single compound appears as two or more closely eluting peaks, is a common problem in gas chromatography. Below are common causes and solutions categorized by the area of the experimental process.
Q1: My 2-butanol enantiomer peak is split. What are the most common causes?
Peak splitting is almost always related to the injection process or issues at the head of the column.[1][2] It can be broadly categorized into four areas: Injection Technique, Column Issues, Method Parameters, and Sample Effects.
Injection-Related Issues
Q2: How can my injection technique cause peak splitting?
The way the sample is introduced to the GC system is critical. Inconsistencies can prevent the sample from loading onto the column as a single, tight band.[3][4]
-
Manual Injections: A slow or jerky manual injection can introduce the sample in stages, leading to a split peak.[1][5] Using an autosampler is recommended for consistency.[1]
-
Syringe Issues: A dirty or malfunctioning syringe can also cause improper sample introduction.[6]
-
Solvent Mismatch: Using a sample solvent that is incompatible with the stationary phase can cause the sample to wet the phase unevenly, resulting in peak distortion.[3][7] This is especially true if you use different solvents for sample extraction and final dilution.[1]
-
Aerosol Formation: If the sample doesn't vaporize homogeneously in the inlet, aerosol droplets can be transferred to the column, contributing to split peaks.[3] Using a liner with packing material can help ensure complete vaporization.[3]
Column-Related Issues
Q3: Could the GC column itself be the problem?
Yes, the column's physical state and installation are frequent sources of peak splitting.[6][8]
-
Improper Column Installation: If the column is installed at the wrong depth in the inlet, it can create dead volume or turbulence, causing peaks to split.[1][9][10] Always follow the manufacturer's instructions for the correct insertion distance.[8][9]
-
Poor Column Cut: The end of the column must be a clean, 90-degree cut.[8][9] A jagged or angled cut can create active sites and cause turbulent flow, leading to peak distortion.[9][11] It is recommended to inspect the cut with a magnifying glass.[8][9]
-
Column Contamination: Residue from previous injections can accumulate at the column inlet.[6] These active sites can interact with polar analytes like 2-butanol, causing splitting or tailing.[11]
-
Stationary Phase Degradation: Over time, especially with aggressive mobile phases or high temperatures, the chiral stationary phase can degrade, leading to a loss of performance and peak shape issues.[12]
Method-Related Issues
Q4: Can my GC method parameters lead to split peaks?
Sub-optimal method parameters can prevent the proper focusing of analytes at the head of the column, a common cause of splitting, especially in splitless injection mode.[11][13]
-
Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[11][13] If the temperature is too high, analytes will not condense efficiently into a narrow band on the stationary phase, causing broad or split peaks.[11][13]
-
Improper Focusing: In splitless mode, analytes are focused at the head of the column through "thermal focusing" and "solvent focusing".[13] If these processes are inefficient due to incorrect temperatures or solvent incompatibility, peak splitting can occur.[1][11]
Sample-Related Issues
Q5: Can the sample concentration cause peak splitting?
Yes, injecting too much sample can overload the column.
-
Column Overload: Chiral stationary phases have a lower sample capacity compared to many achiral phases.[14] Overloading a chiral column can lead to a loss of resolution and peak distortion.[14][15] Uniquely, on cyclodextrin-based chiral columns, overloading often results in peak tailing, which can evolve into splitting at higher concentrations.[14] To check for overload, inject a diluted sample (e.g., 10x or 100x dilution) and see if the peak shape improves.[6]
Data Presentation
Table 1: Example GC Parameters for Chiral Separation of 2-Butanol
This table provides a starting point for method development based on a published method for acetylated 2-butanol enantiomers. Parameters may require optimization for your specific instrument and column.
| Parameter | Value | Notes |
| Column | Astec® CHIRALDEX™ G-TA | 30 m x 0.25 mm I.D., 0.12 µm film thickness. |
| Sample | 2-Butanol (O-acetyl derivative) | Derivatization can significantly improve chiral separation.[16] |
| Injection Volume | 1 µL | To avoid overload, inject 50ng or less on-column.[17] |
| Injection Port Temp. | 250 °C | |
| Split Ratio | 80:1 | |
| Carrier Gas | Helium | 30 psi. |
| Oven Program | 30 °C (hold 5 min), then 5 °C/min to 110 °C | Slow ramp rates (1-2°C/min) can improve resolution.[17] |
| Detector | FID | 250 °C. |
Experimental Protocols
Protocol 1: Troubleshooting by Sample Dilution
This protocol helps determine if column overload is the cause of peak splitting.
-
Prepare a Dilution Series: Prepare serial dilutions of your 2-butanol sample in a compatible solvent. Recommended dilutions are 1:10 and 1:100.
-
Inject Original Sample: Analyze your original, undiluted sample to record the problematic chromatogram.
-
Inject Dilutions: Inject the 1:10 and 1:100 dilutions using the same GC method.
-
Analyze Results: Compare the chromatograms. If the peak splitting is reduced or eliminated at lower concentrations, the issue is column overload.[6]
Protocol 2: GC Column Trimming
A proper column cut is essential for good peak shape. Perform this procedure if you suspect a bad cut or contamination at the column inlet.
-
Cool System: Cool the GC inlet and oven to room temperature.
-
Turn Off Gases: Turn off the carrier gas supply.
-
Remove Column: Carefully disconnect and remove the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a dedicated capillary column cutter, score the column about 10-20 cm from the inlet end.[5]
-
Break the Column: Gently flex the column at the score to create a clean, 90-degree break.[5]
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and perpendicular to the column wall.[5][9] If it is not, repeat the cut.
-
Reinstall Column: Reinstall the trimmed column into the inlet at the correct depth as specified by the instrument manufacturer.[5]
Protocol 3: GC Column Conditioning
Conditioning is performed on new columns or to remove contaminants from a used column.
-
Install Column: Install the column in the injector, but leave the detector end disconnected and open to the oven.
-
Purge with Carrier Gas: Set the carrier gas flow to the normal operating rate and purge the column for 15-30 minutes at room temperature to remove oxygen.[5]
-
Temperature Program: Program the oven to heat from 40°C to 10-20°C above your method's final temperature, using a slow ramp of 5-10°C/min.[5]
-
Hold: Hold at the final temperature for 1-2 hours.[5]
-
Cool Down: Cool the oven to the initial temperature of your method.
-
Connect to Detector: Turn off the carrier gas, connect the column to the detector, and then restore gas flow. Perform a leak check.
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of peak splitting in your chiral GC analysis.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. GC Troubleshooting—Split Peaks [restek.com]
- 4. GC Troubleshooting—Split Peaks [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak splitting problem? - Chromatography Forum [chromforum.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral Separations 3: Overloading and Tailing [restek.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Reaction Conditions for (-)-2-Butanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-2-butanol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereochemical outcomes when reacting with this compound?
A1: The stereochemical outcome at the chiral center of this compound depends entirely on the reaction mechanism.
-
Inversion of configuration: Reactions proceeding through an S(_N)2 mechanism, such as the Mitsunobu reaction or the Williamson ether synthesis, will result in an inversion of the stereocenter.[1][2][3][4]
-
Retention of configuration: Reactions where the C-O bond of the alcohol is not broken will proceed with retention of configuration. An example is the conversion of the alcohol to a tosylate or mesylate.
-
Racemization: This can occur if a carbocation intermediate is formed (S(_N)1 conditions) or through repeated oxidation and reduction sequences.[5][6] Enzymatic methods can also be used to intentionally racemize secondary alcohols.[5][7]
Q2: How can I convert this compound to (+)-2-substituted butanes?
A2: To achieve an inversion of stereochemistry, you need to employ a reaction that proceeds via an S(_N)2 pathway. The Mitsunobu reaction is a powerful method for inverting the stereocenter of secondary alcohols.[1][2][8] Another common method is the Williamson ether synthesis, which also follows an S(_N)2 mechanism.[4][9]
Q3: What reaction should I use to form an ether from this compound while maintaining its stereochemistry?
A3: This requires a two-step process to achieve overall retention of configuration. First, convert the this compound into a good leaving group that does not break the C-O bond, such as a tosylate. This step proceeds with retention of configuration. Then, react the tosylate with an alkoxide in an S(_N)2 reaction. This second step will cause an inversion, leading to the desired ether with the original stereochemistry.
Q4: Can the oxidation of this compound affect its stereocenter?
A4: The oxidation of this compound to 2-butanone destroys the stereocenter at that carbon. However, if the reaction is incomplete, the unreacted this compound should retain its stereochemical integrity under mild oxidation conditions like the Swern oxidation.[10][11] It is important to be aware that under certain conditions, particularly with acidic or basic reagents, the resulting ketone could potentially catalyze the racemization of the remaining alcohol.
Troubleshooting Guides
Low Enantiomeric Excess (ee)
Q: I performed a stereoselective reaction, but the enantiomeric excess (ee) of my product is much lower than expected. What could be the cause?
A: Low enantiomeric excess can result from several factors throughout your experimental workflow. Here is a systematic guide to troubleshooting this issue.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
-
1. Purity of Starting Materials and Reagents:
-
Is your starting this compound enantiomerically pure? Verify the ee of your starting material using chiral HPLC or GC.
-
Are your reagents and catalyst of high purity? Impurities in chiral catalysts or ligands can significantly reduce enantioselectivity.[12]
-
-
2. Reaction Conditions:
-
Was the temperature controlled correctly? Many stereoselective reactions are highly sensitive to temperature. Lower temperatures often favor higher enantioselectivity.[12]
-
Was the correct solvent used? The solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome.[12]
-
Did you add reagents in the correct order? For reactions like the Mitsunobu, the order of addition of reagents can be critical.[2]
-
-
3. Workup and Purification:
-
Could racemization have occurred during workup? Exposure to acidic or basic conditions during extraction or purification can sometimes lead to racemization of the product or remaining starting material.
-
Was the purification method appropriate? Ensure that the chosen chromatography conditions do not cause degradation or racemization.
-
-
4. Analytical Method:
-
Is your chiral HPLC/GC method validated? Ensure your analytical method provides baseline separation of the enantiomers.
-
Are you integrating the peaks correctly? Inaccurate peak integration can lead to incorrect ee values.
-
Is your column performing correctly? A contaminated or damaged chiral column can lead to poor resolution.[13]
-
Williamson Ether Synthesis: Low Yield and Side Products
Q: I am attempting a Williamson ether synthesis with a this compound derivative and am getting a low yield of the desired ether, along with other products. What is going wrong?
A: The Williamson ether synthesis with secondary alcohols is often complicated by a competing elimination reaction (E2).[9][14][15]
-
Problem: Elimination is dominating over substitution.
-
Cause: The alkoxide is acting as a base rather than a nucleophile, abstracting a proton from a carbon adjacent to your leaving group, leading to an alkene. This is more likely with sterically hindered secondary halides and bulky alkoxides.[14]
-
Solution:
-
Choice of Base: Use a less hindered base to form the alkoxide of this compound. Sodium hydride (NaH) is a good choice as it is a strong, non-nucleophilic base.
-
Choice of Electrophile: Use a primary alkyl halide as the electrophile. This minimizes steric hindrance at the reaction center, favoring the S(_N)2 pathway.[9]
-
Temperature: Keep the reaction temperature as low as possible to favor the substitution reaction, which has a lower activation energy than elimination.
-
-
-
Problem: No reaction or very slow reaction.
-
Cause: The alcohol may not be fully deprotonated to the alkoxide, or the leaving group on the electrophile is not sufficiently reactive.
-
Solution:
-
Ensure your solvent is anhydrous, as water will quench the alkoxide.
-
Use a strong base like NaH to ensure complete formation of the alkoxide.
-
Use a good leaving group on your electrophile, such as iodide or tosylate.
-
-
Oxidation of this compound: Incomplete Reaction or Side Products
Q: During the oxidation of this compound to 2-butanone, I am observing an incomplete reaction or the formation of unexpected byproducts. How can I optimize this?
A: The choice of oxidizing agent and reaction conditions is crucial for a clean and complete oxidation of a secondary alcohol.
-
Problem: Incomplete Oxidation.
-
Cause: The oxidizing agent may not be strong enough or may have decomposed.
-
Solution:
-
-
Problem: Formation of Side Products.
-
Cause: Over-oxidation is generally not an issue for secondary alcohols as ketones are resistant to further oxidation under typical conditions.[16] However, side reactions can occur if the conditions are not carefully controlled. In a Swern oxidation, if the temperature is not kept low, mixed thioacetals may form.[11]
-
Solution:
-
Maintain strict temperature control, especially during the formation of the reactive species in a Sworn oxidation.
-
Use a bulky base like diisopropylethylamine (DIPEA) instead of triethylamine if you are concerned about epimerization at the α-carbon of the resulting ketone, although this is less of a concern for 2-butanone which is achiral.[7]
-
-
Data and Protocols
Table 1: Reaction Conditions for Stereoinversion of this compound via Mitsunobu Reaction
| Parameter | Condition | Rationale / Notes |
| Alcohol | This compound (1.0 eq) | The chiral substrate. |
| Nucleophile | Carboxylic Acid (e.g., Benzoic Acid, 1.5 eq) | The incoming group that will displace the hydroxyl. Must be acidic (pKa < 13).[2] |
| Phosphine | Triphenylphosphine (PPh(_3), 1.5 eq) | Activates the alcohol. |
| Azodicarboxylate | DEAD or DIAD (1.5 eq) | The oxidizing agent that drives the reaction. Add slowly at 0 °C.[2] |
| Solvent | Anhydrous THF or DCM | Aprotic solvent is crucial. |
| Temperature | 0 °C to room temperature | Initial cooling is important to control the reaction rate. |
| Stereochemical Outcome | Inversion of configuration | The reaction proceeds via an S(_N)2 mechanism.[1][2] |
Detailed Protocol: Mitsunobu Reaction for Stereochemical Inversion
This protocol describes the general procedure for the inversion of a secondary alcohol.
Workflow for Mitsunobu Reaction
Caption: Experimental workflow for the Mitsunobu reaction.
-
To a solution of the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add the carboxylic acid (1.5 eq) and triphenylphosphine (1.5 eq).
-
Stir the mixture at room temperature for 5 minutes, then cool to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise over 5-10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the ester with the inverted stereochemistry.
Table 2: Conditions for Swern Oxidation of this compound
| Parameter | Condition | Rationale / Notes |
| Activating Agent | Oxalyl Chloride (1.5 eq) in DCM | Reacts with DMSO to form the active oxidant. |
| Oxidant | Dimethyl Sulfoxide (DMSO, 2.5 eq) in DCM | The ultimate oxidizing agent. |
| Alcohol | This compound (1.0 eq) in DCM | The substrate to be oxidized. |
| Base | Triethylamine (5.0 eq) | A non-nucleophilic base to facilitate the final elimination step. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent is required. |
| Temperature | -78 °C | Crucial for the stability of intermediates and to prevent side reactions.[8] |
| Product | 2-Butanone | A ketone is formed from the secondary alcohol. |
Detailed Protocol: Swern Oxidation of this compound
This protocol provides a standard procedure for the Swern oxidation.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of DMSO (2.5 eq) in DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in DCM.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Perform an aqueous workup, extracting the product with DCM.
-
Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate to yield the crude 2-butanone.
Logical Diagram for Choosing a Stereoselective Reaction
Caption: Decision-making for stereochemical control.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of the Enantioselective Oxidation of Racemic Secondary Alcohols Catalyzed by Chiral Mn(III)–Salen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Drying of (-)-2-Butanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water content from (-)-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for drying this compound?
A1: The most common laboratory methods for drying this compound include the use of drying agents such as molecular sieves (typically 3Å or 4Å), reactive metal hydrides like calcium hydride (CaH₂), and anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Azeotropic distillation is another effective method for removing water from butanol.[1][2]
Q2: Which drying agent is the most effective for achieving very low water content in this compound?
A2: For achieving the lowest possible water content (anhydrous conditions), 3Å molecular sieves and calcium hydride are generally the most effective options.[1][3] Molecular sieves can reduce water content to the low parts-per-million (ppm) range.[3] Calcium hydride is also highly effective as it reacts irreversibly with water to form calcium hydroxide and hydrogen gas.[4]
Q3: Are there any safety concerns when using certain drying agents for this compound?
A3: Yes, significant safety precautions are necessary, particularly with reactive drying agents. Calcium hydride (CaH₂) reacts vigorously and exothermically with water, releasing flammable hydrogen gas which can ignite.[4][5][6][7] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and away from ignition sources.[4][8] Personal protective equipment (PPE), including a flame-retardant lab coat, gloves, and safety goggles, is mandatory.[4][8]
Q4: How do I know when the this compound is dry?
A4: The most accurate method to determine the water content is by Karl Fischer titration, which can precisely quantify trace amounts of water.[9][10][11][12][13] Visually, when using solid drying agents like anhydrous sodium sulfate, the drying agent will stop clumping together and remain free-flowing, indicating that most of the water has been absorbed.[14] For reactive agents like calcium hydride, the cessation of gas (hydrogen) evolution indicates the reaction with water is complete.[4]
Q5: Can I reuse drying agents?
A5: Molecular sieves can be regenerated and reused. This is typically done by heating them in an oven at high temperatures (e.g., 200-300°C) under a vacuum or with a flow of an inert gas to remove the adsorbed water.[15][16][17][18] Anhydrous inorganic salts like sodium sulfate are generally not reused as their regeneration can be inefficient and they are relatively inexpensive. Reactive agents like calcium hydride are consumed in the drying process and cannot be regenerated.
Troubleshooting Guides
Using Molecular Sieves
| Issue | Possible Cause | Solution |
| Slow or Ineffective Drying | 1. Molecular sieves are not properly activated (already saturated with water).2. Insufficient amount of molecular sieves used.3. Incorrect pore size of molecular sieves. | 1. Activate the molecular sieves by heating them in a furnace at 250-300°C for at least 3 hours under a stream of inert gas or under vacuum.[19] Cool them in a desiccator before use.2. Use a sufficient quantity, typically 10-20% of the solvent weight.[20]3. Use 3Å molecular sieves for alcohols. While 4Å can be used, 3Å is preferred as it excludes the alcohol molecules from the pores, leading to more efficient water adsorption.[19] |
| Cloudiness or Particulates in the Dried Butanol | Fine dust from the molecular sieves. | Decant the dried butanol carefully or filter it through a fine frit or filter paper to remove the sieve dust.[20] |
| Increased Water Content After Storage | The storage container is not properly sealed, allowing atmospheric moisture to re-contaminate the dried butanol. | Store the dried this compound over freshly activated molecular sieves in a tightly sealed container, preferably with a septum for withdrawing the solvent via syringe under an inert atmosphere. |
Using Calcium Hydride
| Issue | Possible Cause | Solution |
| Vigorous, Uncontrolled Reaction | The this compound has a very high initial water content. | Pre-dry the this compound with a less reactive agent like anhydrous magnesium sulfate or sodium sulfate to remove the bulk of the water before adding calcium hydride.[4] |
| No Bubbling (Hydrogen Evolution) Observed | The calcium hydride is of poor quality or has been previously exposed to moisture and is no longer reactive. | Use a fresh, unopened container of calcium hydride. The quality of calcium hydride is not always visually apparent as both CaH₂ and the inactive Ca(OH)₂ are white/gray powders.[4] |
| Fine White Precipitate in the Dried Butanol | Formation of calcium hydroxide (Ca(OH)₂), the product of the reaction between CaH₂ and water. | The dried this compound should be distilled from the calcium hydride/calcium hydroxide mixture to obtain a pure, dry product. |
| Safety Hazard (Fire/Explosion) | Improper handling of calcium hydride. | Always handle calcium hydride in a fume hood under an inert atmosphere.[4][8] Add the drying agent slowly to the solvent. Never add water to calcium hydride. For quenching residual calcium hydride, slowly add isopropanol followed by methanol and then carefully add water dropwise.[4] |
Data Presentation
Table 1: Comparison of Common Drying Methods for Alcohols
| Drying Method | Typical Final Water Content (ppm) | Advantages | Disadvantages | Best For |
| 3Å Molecular Sieves | < 10[3] | High efficiency, reusable, relatively safe.[19] | Slower than reactive agents, requires activation.[19] | Achieving very low water content for moisture-sensitive reactions. |
| **Calcium Hydride (CaH₂) ** | ~10-30 | High efficiency, irreversible reaction with water. | Highly reactive and flammable with water[4][7], requires careful handling and distillation for purification. | Drying basic solvents and achieving anhydrous conditions when distillation is planned. |
| Magnesium Sulfate (MgSO₄) | > 100 | Fast, high capacity, inexpensive. | Can be slightly acidic, less effective for reaching very low water levels. | Pre-drying solvents with high water content. |
| Sodium Sulfate (Na₂SO₄) | > 200 | Inexpensive, neutral, easy to handle. | Low efficiency, slow, not suitable for achieving very low water content. | Routine drying of solvent extracts in synthesis workups. |
| Azeotropic Distillation | Variable, depends on process | Can remove large quantities of water, effective for breaking azeotropes. | Requires specialized distillation setup, energy-intensive. | Large-scale drying and purification.[21][22] |
Note: The final water content can vary depending on the initial water content, the amount of drying agent used, and the contact time.
Experimental Protocols
Protocol 1: Drying this compound with 3Å Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a round-bottom flask or a suitable heat-resistant dish. Heat in an oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of a dry, inert gas (e.g., nitrogen or argon).
-
Cooling: After activation, allow the molecular sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Drying: Add the activated molecular sieves (approximately 10-20 g per 100 mL of solvent) to the this compound in a dry flask.
-
Incubation: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For very low water content, a longer period (48-72 hours) may be necessary.[3]
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves into a clean, dry storage vessel.
-
Storage: Store the dried solvent over a small amount of freshly activated molecular sieves to maintain its dryness.
Protocol 2: Drying this compound with Calcium Hydride followed by Distillation
Safety First: This procedure must be performed in a chemical fume hood. All glassware must be thoroughly dried. Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.
-
Initial Setup: Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all joints are well-sealed. The entire apparatus should be flame-dried under a stream of inert gas or oven-dried before assembly.
-
Addition of Drying Agent: To the round-bottom flask containing the this compound, add calcium hydride (approximately 5-10 g per liter of solvent) in portions under a positive pressure of an inert gas (e.g., nitrogen or argon).[4]
-
Refluxing: Stir the mixture and gently heat it to reflux for several hours or until the evolution of hydrogen gas ceases. This indicates that all the water has reacted.
-
Distillation: After refluxing, distill the this compound from the calcium hydride/calcium hydroxide mixture. Collect the distillate in the dry receiving flask. It is good practice to discard the first small fraction of the distillate.
-
Storage: Store the distilled, anhydrous this compound in a tightly sealed container, preferably with a septum, under an inert atmosphere.
Visualizations
Caption: Decision tree for selecting a drying method for this compound.
Caption: Experimental workflow for drying this compound with molecular sieves.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. physics.purdue.edu [physics.purdue.edu]
- 6. chemstock.ae [chemstock.ae]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. metrohm.com [metrohm.com]
- 13. labicom.cz [labicom.cz]
- 14. researchgate.net [researchgate.net]
- 15. US20070088182A1 - Regenerating molecular sieve absorbents used for alcohol dehydration - Google Patents [patents.google.com]
- 16. CN101326495B - Regeneration of Molecular Sieve Absorbents for Ethanol Dehydration - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. A Better Way to Dehydrate Ethanol [grace.com]
- 19. web.uvic.ca [web.uvic.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. dwsim.fossee.in [dwsim.fossee.in]
- 22. kochmodular.com [kochmodular.com]
Technical Support Center: Stereochemical Integrity of (-)-2-Butanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of (-)-2-butanol during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] This is a significant issue in drug development and stereoselective synthesis, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. For this compound, losing its optical purity means a loss of the desired stereospecific properties of the molecule.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
A2: The primary mechanism for the racemization of this compound is through a Nucleophilic Substitution Unimolecular (SN1) reaction pathway.[1] Under certain conditions, particularly in the presence of acid, the hydroxyl (-OH) group is protonated, forming a good leaving group (water).[1][2] The departure of the water molecule results in the formation of a planar carbocation intermediate. This planar structure allows a nucleophile to attack from either face with equal probability, leading to a mixture of both (R)- and (S)-2-butanol, thus causing racemization.[1]
Q3: Under what experimental conditions is racemization of this compound most likely to occur?
A3: Racemization is most likely to occur under conditions that favor the SN1 reaction mechanism. These include:
-
Acidic Conditions: The presence of strong acids, such as sulfuric acid, facilitates the formation of the carbocation intermediate.[1][2]
-
Polar Protic Solvents: Solvents like water and alcohols can stabilize the carbocation intermediate, promoting the SN1 pathway.
-
High Temperatures: Increased thermal energy can provide the activation energy needed to form the carbocation, accelerating the rate of racemization.
Q4: How can I prevent racemization and retain the stereochemistry of this compound?
A4: To prevent racemization, you should employ reaction conditions that favor the Nucleophilic Substitution Bimolecular (SN2) mechanism, which proceeds with an inversion of stereochemistry rather than racemization. Key strategies include:
-
Use of Mild Conditions: Avoid strong acids and high temperatures.
-
Choice of Reagents: Convert the hydroxyl group into a good leaving group that does not require strong acid catalysis, such as a tosylate (OTs) or mesylate (OMs).
-
Solvent Selection: Use polar aprotic solvents like acetone or DMSO, which do not stabilize the carbocation intermediate as effectively as protic solvents.
-
Strong Nucleophiles: Employ a high concentration of a strong nucleophile to promote the bimolecular reaction.
Q5: How can I determine the enantiomeric excess (ee) of my this compound sample?
A5: The most common and reliable method for determining the enantiomeric excess of 2-butanol is by chiral gas chromatography (GC). This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.
Troubleshooting Guide: Loss of Enantiomeric Purity
If you are observing a loss of enantiomeric excess (ee) in your experiments with this compound, use the following guide to troubleshoot potential causes and find solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant racemization of the final product. | Harsh Reaction Conditions: The reaction is being run at a high temperature or for a prolonged period. | Lower the reaction temperature and monitor the reaction progress closely to minimize reaction time. |
| Strongly Acidic or Basic Conditions: Use of strong acids (e.g., H₂SO₄, HCl) or bases. | Use milder acids or bases. Consider converting the -OH group to a better leaving group (e.g., tosylate) that doesn't require harsh acidic conditions for substitution. | |
| Inappropriate Solvent Choice: Use of polar protic solvents (e.g., water, ethanol). | Switch to a polar aprotic solvent (e.g., acetone, THF, DMSO) to disfavor the SN1 pathway. | |
| Inconsistent or poor enantiomeric excess. | Contaminated Reagents or Solvents: Impurities in starting materials or solvents may be promoting side reactions that lead to racemization. | Ensure all reagents and solvents are pure and anhydrous. |
| Inappropriate Work-up Procedure: Quenching the reaction or performing extractions with strong acids or bases. | Use a neutral or mildly acidic/basic work-up procedure. For example, use a saturated aqueous solution of sodium bicarbonate for quenching. | |
| Difficulty in analyzing the enantiomeric excess. | Poor Separation on Chiral GC: The enantiomers are co-eluting. | Optimize the GC method, including the temperature gradient and carrier gas flow rate. Consider derivatizing the alcohol to an acetate or other ester, which may improve separation on the chiral column. |
Data Presentation: SN1 vs. SN2 Conditions for this compound
The choice between SN1 and SN2 reaction pathways is critical for controlling the stereochemical outcome of reactions involving this compound. The following table summarizes the conditions that favor each mechanism.
| Factor | Favors SN1 (Racemization) | Favors SN2 (Inversion) |
| Substrate | Secondary alcohol (like 2-butanol) is susceptible. | Secondary alcohol is suitable, but less reactive than primary. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) |
| Leaving Group | Good leaving group required (e.g., protonated -OH₂) | Good leaving group required (e.g., -OTs, -OMs, -Br) |
| Solvent | Polar protic (e.g., water, methanol, ethanol) | Polar aprotic (e.g., acetone, DMSO, DMF) |
| Temperature | Higher temperatures | Lower temperatures |
| Stereochemistry | Racemization | Inversion of configuration |
Experimental Protocols
Protocol 1: Conversion of this compound to (+)-2-Iodobutane via an SN2 Reaction (Minimizing Racemization)
This protocol describes the conversion of this compound to (+)-2-iodobutane, a classic example of an SN2 reaction that proceeds with inversion of stereochemistry.
Step 1: Conversion of this compound to its Tosylate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.
Step 2: Nucleophilic Substitution with Iodide
-
Dissolve the tosylate from Step 1 in anhydrous acetone.
-
Add sodium iodide (NaI) (1.5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the sodium tosylate precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous NaSO₄, filter, and carefully remove the solvent by distillation to obtain (+)-2-iodobutane.
Protocol 2: Chiral Gas Chromatography (GC) Analysis of 2-Butanol Enantiomers
This protocol outlines a general method for determining the enantiomeric excess of a 2-butanol sample.
-
Column: Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at 30 psi.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Temperature Program: Hold at 30 °C for 5 minutes, then ramp at 5 °C/min to 110 °C.
-
Injection: 1 µL of a ~2 mg/mL solution of 2-butanol in methylene chloride, with an 80:1 split ratio.
-
Expected Elution Order: (S)-(+)-2-butanol followed by (R)-(-)-2-butanol.
Visualizations
The following diagrams illustrate the key concepts discussed in this technical support guide.
References
Technical Support Center: Scaling Up (R)-(-)-2-Butanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R)-(-)-2-butanol. The content is designed to address specific issues that may be encountered during experimental work and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for producing (R)-(-)-2-butanol on a larger scale?
A1: The most prevalent and scalable methods for producing (R)-(-)-2-butanol involve the asymmetric reduction of 2-butanone. Biocatalytic methods using whole-cell systems (e.g., engineered E. coli) or isolated alcohol dehydrogenases (ADHs) are highly favored due to their high enantioselectivity and operation under mild conditions.[1][2][3] Chemical methods, such as asymmetric hydrogenation using chiral catalysts, are also employed.
Q2: What are the key challenges when scaling up the biocatalytic production of (R)-(-)-2-butanol?
A2: Key challenges include:
-
Low product titer: Inhibition of the enzyme or microbial cells by the butanol product can limit the final concentration.[4]
-
Cofactor regeneration: The enzymatic reduction requires a cofactor (typically NADH or NADPH), which needs to be efficiently regenerated for the process to be economically viable.[5][6]
-
Byproduct formation: The formation of acetone and other byproducts can reduce the yield of the desired (R)-(-)-2-butanol and complicate downstream processing.[7]
-
Mass transfer limitations: In whole-cell systems, the transport of substrate and product across the cell membrane can be a rate-limiting step.
-
Downstream purification: Separating (R)-(-)-2-butanol from the fermentation broth or reaction mixture can be energy-intensive.[4][8][9][10]
Q3: How can I improve the enantiomeric excess (ee) of my (R)-(-)-2-butanol synthesis?
A3: To improve the enantiomeric excess, consider the following:
-
Enzyme selection: Choose an alcohol dehydrogenase (ADH) with high stereoselectivity for the reduction of 2-butanone to the (R)-enantiomer.
-
Reaction conditions: Optimize the pH, temperature, and substrate concentration. Sub-optimal conditions can lead to reduced enzyme selectivity.[11][12]
-
Minimizing racemization: In some systems, the product can undergo racemization over time. Shorter reaction times or continuous product removal can help mitigate this.[3]
-
Purity of starting materials: Ensure the purity of your 2-butanone substrate and any other reagents, as impurities can sometimes interfere with the catalyst's stereoselectivity.[13]
Q4: What are effective methods for purifying (R)-(-)-2-butanol from a fermentation broth?
A4: Common purification methods include:
-
Gas stripping: This in-situ product removal technique can alleviate product toxicity and simplify downstream processing by removing volatile butanol from the fermentation broth.[4][8][14]
-
Liquid-liquid extraction: Using a suitable solvent to extract butanol from the aqueous phase.
-
Distillation: Fractional distillation is used to separate butanol from water and other components of the fermentation broth. However, this can be energy-intensive.[9][10]
-
Pervaporation: A membrane-based separation process that can be effective for butanol recovery.
Troubleshooting Guides
Issue 1: Low Yield of (R)-(-)-2-Butanol
| Possible Cause | Troubleshooting Step |
| Enzyme Inhibition | Lower the initial substrate concentration or use a fed-batch approach to maintain a low, non-inhibitory substrate level. Consider in-situ product removal techniques like gas stripping to reduce product inhibition. |
| Poor Cofactor Regeneration | If using a whole-cell system, ensure optimal conditions for cellular metabolism. For isolated enzyme systems, ensure the co-substrate for cofactor regeneration (e.g., isopropanol) is not limiting. Co-expression of an NADH oxidase can improve NAD+ regeneration.[5][6] |
| Sub-optimal Reaction Conditions | Optimize pH, temperature, and buffer composition for the specific ADH being used.[11][12] |
| Low Enzyme Activity | Ensure the enzyme is correctly folded and active. For whole-cell systems, optimize induction conditions (e.g., IPTG concentration, temperature) to maximize the expression of active enzyme. |
| Mass Transfer Limitations | In whole-cell systems, consider cell permeabilization methods to improve substrate and product transport. Increase agitation to improve mixing. |
Issue 2: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Selection | Screen different alcohol dehydrogenases to find one with higher enantioselectivity for 2-butanone. |
| Racemization of Product | Reduce the reaction time. In a continuous process, optimize the residence time to maximize ee.[3] |
| Presence of Competing Enzymes | In whole-cell systems, endogenous dehydrogenases with opposite stereoselectivity may be present. Consider using a knockout strain or a more specific engineered enzyme. |
| Sub-optimal pH or Temperature | Determine the optimal pH and temperature for the enantioselectivity of your specific enzyme, as this can differ from the optimum for overall activity. |
Data Presentation
Table 1: Comparison of Biocatalytic Methods for (R)-(-)-2-Butanol Production
| Biocatalyst | Substrate Conc. (M) | Co-substrate | Conversion (%) | Enantiomeric Excess (ee%) | Product Titer (g/L) | Reference |
| E. coli expressing LbADH (batch) | 0.56 | 2-propanol | 96.5 | 61.4 | ~40 | [2][3] |
| E. coli expressing LbADH (continuous) | 0.56 | 2-propanol | >99 | >96 | - | [3] |
| Candida parapsilosis CCTCC M203011 | - | Glucose | 98.2 | >99 | 19.6 | |
| Recombinant E. coli CCZU-T15 | 100 mM | Glucose | >99 | >99 | 7.4 |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of 2-Butanone
This protocol describes a general procedure for the whole-cell biocatalytic production of (R)-(-)-2-butanol using an engineered E. coli strain overexpressing an alcohol dehydrogenase (ADH).
1. Strain Cultivation and Induction: a. Prepare an appropriate growth medium (e.g., LB or TB) supplemented with the necessary antibiotics. b. Inoculate the medium with a single colony of the recombinant E. coli strain. c. Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce the expression of the ADH by adding an appropriate inducer (e.g., IPTG) to a final concentration of 0.1-1 mM. e. Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding.
2. Whole-Cell Biotransformation: a. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). b. Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). c. Resuspend the cells in the reaction buffer to a desired concentration (e.g., 50 g/L wet cell weight). d. Add the co-substrate for cofactor regeneration (e.g., isopropanol, typically in large excess). e. Add 2-butanone to the desired starting concentration. To avoid substrate inhibition, a fed-batch approach may be beneficial. f. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking. g. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Analysis: a. Centrifuge the reaction samples to pellet the cells. b. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate). c. Analyze the organic extract using a chiral GC column to determine the concentrations of 2-butanone and (R)- and (S)-2-butanol, and to calculate the enantiomeric excess.
Mandatory Visualization
Caption: Experimental workflow for whole-cell biocatalytic production of (R)-(-)-2-butanol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. A Novel Process Design for Biobutanol Purification from ABE Fermentation | Chemical Engineering Transactions [cetjournal.it]
- 11. rss.jo [rss.jo]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. aidic.it [aidic.it]
Validation & Comparative
comparing (-)-2-butanol with other chiral alcohols
An Objective Comparison of (-)-2-Butanol and Other Chiral Alcohols for Research and Development
Chirality is a critical factor in the safety and efficacy of many pharmaceutical compounds, making the production of single-enantiomer drug intermediates a cornerstone of the industry.[1] Chiral alcohols, optically active compounds with asymmetrical carbon atoms, are vital building blocks in the synthesis of these enantiomerically pure molecules.[2] This guide provides a comparative analysis of this compound against other common chiral secondary alcohols, offering experimental data, detailed protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in their work.
This compound, systematically known as (R)-(-)-butan-2-ol, is a secondary alcohol that, along with its enantiomer (S)-(+)-2-butanol, serves as a valuable precursor in asymmetric synthesis.[3][4][5] While much of its industrial use involves conversion to the solvent methyl ethyl ketone (MEK), its chiral nature makes it a significant intermediate for producing fine chemicals and pharmaceuticals.[3][6]
Comparative Physicochemical Properties
The selection of a chiral alcohol for a synthetic pathway often begins with an evaluation of its fundamental physical and chemical properties. The following table summarizes these properties for this compound and other representative chiral secondary alcohols.
| Property | This compound | (R)-(+)-1-Phenylethanol | (R)-(-)-2-Hexanol | (R)-(-)-2-Heptanol |
| Molecular Formula | C₄H₁₀O[3][7] | C₈H₁₀O | C₆H₁₄O | C₇H₁₆O |
| Molar Mass ( g/mol ) | 74.12[3][7] | 122.16 | 102.17 | 116.20 |
| Boiling Point (°C) | 98 - 100[3] | 204 | 136 - 138 | 158 - 160 |
| Density (g/cm³) | 0.808[3] | 1.013 | 0.816 | 0.818 |
| Specific Rotation [α]D | -13.5°[8][9] | +42.6° (neat) | -9.5° (neat) | -10.5° (neat) |
Performance in Kinetic Resolution
Kinetic resolution is a primary technique for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. The efficiency of such resolutions is a key performance indicator for a chiral alcohol substrate.
Dynamic Kinetic Resolution (DKR) is an advanced method that combines enantioselective transformation with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% for a single, desired enantiomer.[10]
The table below presents experimental data from various kinetic resolution studies on secondary alcohols.
| Substrate | Catalyst / Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) | Selectivity (E or s) |
| (R,S)-2-Butanol | Novozym 435 (Lipase)[11] | Vinyl Acetate | ~50 | ~90% (substrate ee) | - |
| (R,S)-2-Butanol | Novozym 435 (Lipase)[11] | Carboxylic Acids | Variable | ~60% (substrate ee) | - |
| (R,S)-1-Phenylethanol | Candida antarctica Lipase B (CALB) & Ruthenium Complex (DKR)[12] | Isopropenyl Acetate | >99 | 99% (product ee) | - |
| (R,S)-4-Phenyl-2-butanol | Candida antarctica Lipase B (CALB) (DKR)[12] | Isopropenyl Acetate | High | Good | E > 200 |
| Various Benzylic Alcohols | Engineered Acyltransferase (MsAcT) & ADH Variant (DKR in water)[10] | 2,2,2-Trifluoroethyl Acetate | up to >99 | 83 - 99.9% (product ee) | - |
| Benzylic Alcohols | Amidine-Based Catalysts (ABCs)[13] | Acetic Anhydride | ~50 | High | High |
Experimental Protocols
Detailed and reproducible methodologies are crucial for success in synthesis and analysis. Below are representative protocols for kinetic resolution and the determination of enantiomeric excess.
Protocol 1: Enzymatic Kinetic Resolution of (R,S)-2-Butanol
This protocol is adapted from studies on the lipase-catalyzed acylation of secondary alcohols.[11]
-
Preparation: To a solution of racemic 2-butanol (1.0 mmol) in an organic solvent (e.g., n-hexane, 5 mL), add the acyl donor, vinyl acetate (1.5 mmol).
-
Enzyme Addition: Add the immobilized lipase, Novozym 435® (e.g., 20 mg/mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Termination: Once the desired conversion (typically ~50% for maximum ee of both product and remaining substrate) is reached, stop the reaction by filtering off the enzyme.
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the ester product and unreacted alcohol can be separated by column chromatography.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a standard procedure for quantifying the enantiomers of a chiral alcohol.[14]
-
Sample Preparation: Dissolve a small amount of the sample (the purified unreacted alcohol or the hydrolyzed ester product) in the mobile phase to a concentration of approximately 1 mg/mL.[14]
-
Instrumentation:
-
Column: Use a chiral stationary phase (CSP) column suitable for alcohols, such as a Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).[14]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized for baseline separation.[14]
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.[14]
-
Detection: Use a UV detector at a wavelength where the analyte or its derivative absorbs (e.g., 220 nm).[14]
-
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.[14]
-
Data Analysis:
-
Record the chromatogram, which should show two separated peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .[14]
-
Mandatory Visualizations
Diagrams illustrating key workflows and relationships provide a clear and concise overview for complex processes.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 3. 2-Butanol - Wikipedia [en.wikipedia.org]
- 4. CA2565675A1 - Process for the preparation of 2-butanol - Google Patents [patents.google.com]
- 5. 2-Butanol, (R)- [webbook.nist.gov]
- 6. chemcess.com [chemcess.com]
- 7. This compound | C4H10O | CID 84682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optical Activity Example: this compound has a specific rotation of - 13.5.. [askfilo.com]
- 9. homework.study.com [homework.study.com]
- 10. Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for (-)-2-Butanol Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (-)-2-butanol is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of various analytical techniques for measuring the enantiomeric excess of this compound, supported by experimental data and detailed methodologies. The primary methods discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the different methods.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Separation of enantiomers (often as derivatives) on a chiral stationary phase using a liquid mobile phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. |
| Sample Preparation | Can be direct or require derivatization to improve volatility and resolution. | Often requires derivatization to introduce a chromophore and create diastereomers for separation on an achiral column, or direct injection onto a chiral column. | Requires derivatization with a chiral agent to form diastereomers. | Direct injection of the sample mixed with a background electrolyte containing a chiral selector. |
| Accuracy | High | High | Moderate to High | High |
| Precision (%RSD) | < 2% | < 2% | 1-5% | < 3% |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range) | Low (µg/mL range)[1] | Higher (around 1 mM for butanol)[2] | Low (µg/mL range)[3] |
| Limit of Quantitation (LOQ) | Low (µg/mL to ng/mL range) | Low (µg/mL range)[1] | Higher (around 2 mM for butanol)[2] | Low (µg/mL range)[3] |
| Linearity (r²) | > 0.99 | > 0.99[1] | Good | > 0.99[4] |
| Analysis Time | Fast to Moderate (10-30 min) | Moderate (15-45 min) | Fast (< 15 min per sample) | Fast (< 15 min)[3] |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate | High (with autosampler) |
| Cost (Instrument) | Moderate | Moderate to High | High | Moderate |
| Cost (Consumables) | Low to Moderate | Moderate | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography (GC)
GC is a widely used technique for the separation of volatile compounds. For chiral separations of alcohols like 2-butanol, both direct and indirect (derivatization) methods are employed.
a) Direct Method (Underivatized)
-
Principle: The enantiomers of 2-butanol are directly separated on a chiral GC column.
-
Sample Preparation: Dissolve the 2-butanol sample in a suitable solvent like methylene chloride to a concentration of approximately 2 mg/mL.
-
Instrumentation and Conditions:
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at 30 psi.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: 30 °C for 5 min, then ramp to 110 °C at 5 °C/min.
-
Injection: 1 µL with an 80:1 split ratio.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (S)-(+)-2-butanol and (R)-(-)-2-butanol peaks.
b) Indirect Method (O-Acetyl Derivatives)
-
Principle: The 2-butanol enantiomers are derivatized to form diastereomeric esters, which are then separated on a chiral GC column. Derivatization can improve peak shape and resolution.[5]
-
Derivatization Protocol: React the 2-butanol sample with acetic anhydride in the presence of a catalyst like iodine.[5]
-
Sample Preparation: Dissolve the resulting O-acetyl derivatives in methylene chloride to a concentration of approximately 2 mg/mL.[6]
-
Instrumentation and Conditions: [6]
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium at 30 psi.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: 30 °C for 5 min, then ramp to 110 °C at 5 °C/min.
-
Injection: 1 µL with an 80:1 split ratio.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the (S)-2-butanol O-acetyl derivative and the (R)-2-butanol O-acetyl derivative.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for enantiomeric separation. For small alcohols like 2-butanol that lack a strong chromophore, an indirect method involving derivatization is often preferred.
-
Principle: The 2-butanol enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
-
Derivatization Protocol: React the 2-butanol sample with a chiral derivatizing agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) in the presence of a coupling agent.
-
Sample Preparation: Dissolve the resulting diastereomeric esters in the mobile phase.
-
Instrumentation and Conditions (General):
-
Column: A standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the derivatizing agent (e.g., 254 nm for MαNP acid).
-
-
Data Analysis: The enantiomeric excess is determined by the ratio of the peak areas of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.
-
Principle: A chiral derivatizing agent (CDA) is used to convert the enantiomers of 2-butanol into diastereomers. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.
-
Derivatization Protocol: React the 2-butanol sample with a chiral derivatizing agent like L-valine[7] or (S)-(-)-camphorsulfonyl chloride.
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
-
Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each diastereomer.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent.
-
Principle: Enantiomers are separated in a capillary due to their different interactions with a chiral selector added to the background electrolyte (BGE), leading to different electrophoretic mobilities.
-
Sample Preparation: Dissolve the 2-butanol sample in the background electrolyte.
-
Instrumentation and Conditions (General):
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector, such as a cyclodextrin derivative (e.g., sulfobutyl ether-β-cyclodextrin).[3]
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: UV detector (note: 2-butanol has a low UV absorbance, so indirect detection methods may be necessary, or derivatization with a UV-active tag).
-
-
Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.
Mandatory Visualization
Caption: General workflow for the determination of enantiomeric excess of this compound.
Caption: Logical relationships for selecting an analytical method based on key requirements.
References
- 1. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]
- 3. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Analysis of 2-Butanol Enantiomers (O-Acetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
A Comparative Guide to Catalysts for 2-Butanol Dehydration
For Researchers, Scientists, and Drug Development Professionals
The catalytic dehydration of 2-butanol is a pivotal reaction in chemical synthesis, offering a pathway to valuable butene isomers, which are key precursors for fuels and polymers. The choice of catalyst profoundly influences the reaction's efficiency, product selectivity, and overall economic viability. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison of Catalysts
The efficacy of a catalyst in 2-butanol dehydration is primarily evaluated based on its ability to achieve high conversion of the alcohol and selective formation of desired butene isomers (1-butene, cis-2-butene, and trans-2-butene) over the formation of byproducts like diethyl ether. The following tables summarize the performance of prominent catalysts under various reaction conditions.
| Catalyst | Si/Al Ratio | Temperature (°C) | 2-Butanol Conversion (%) | 1-Butene Selectivity (%) | cis-2-Butene Selectivity (%) | trans-2-Butene Selectivity (%) | Diethyl Ether Selectivity (%) |
| Zeolites | |||||||
| H-ZSM-5 | 25 | 230 | >95 | ~25 | ~35 | ~40 | Low |
| H-ZSM-5 | 25 | 220 | ~80 | ~30 | ~35 | ~35 | Low |
| H-ZSM-5 | 25 | 210 | ~60 | ~35 | ~35 | ~30 | Low |
| HY | 60 | 250 | High | Maximized | Not Specified | Not Specified | Not Specified |
| H-FAU | Not Specified | Not Specified | Lower than H-MFI | Similar to H-MFI | Similar to H-MFI | Similar to H-MFI | Higher than H-MOR |
| H-MOR | Not Specified | Not Specified | Lower than H-MFI | Not Specified | Not Specified | Not Specified | Lower than H-FAU and H-MFI |
| Metal Oxides | |||||||
| γ-Alumina | N/A | 350-400 | High | High | Moderate | Moderate | Low |
| Solid Acids | |||||||
| Silica-Alumina | N/A | 240 | Stable and Active | Not Specified | Not Specified | Not Specified | Not Specified |
| Niobium Phosphate | N/A | 240 | Stable and Active | Not Specified | Not Specified | Not Specified | Not Specified |
| Niobic Acid | N/A | 240 | Stable and Active | Not Specified | Not Specified | Not Specified | Not Specified |
Reaction Pathways and Experimental Workflow
The dehydration of 2-butanol over a solid acid catalyst proceeds through a series of well-defined steps, leading to the formation of butene isomers and diethyl ether. Understanding these pathways is crucial for optimizing catalyst design and reaction conditions to favor the desired products.
Caption: Reaction pathways for 2-butanol dehydration.
The following diagram illustrates a typical experimental workflow for studying the catalytic dehydration of 2-butanol in a laboratory setting.
Caption: Experimental workflow for 2-butanol dehydration.
Experimental Protocols
Catalyst Synthesis
1. HY Zeolite Synthesis (via Ion Exchange)
-
Materials : Zeolite Y, 1 M Ammonium Nitrate (NH₄NO₃) solution.
-
Procedure :
-
Dissolve Zeolite Y in the 1 M NH₄NO₃ solution at a ratio of 1:10 (w/v).
-
Stir the mixture continuously for 8 hours at 80°C.[1]
-
Recover the zeolite by filtration using Whatman filter paper.[1]
-
Repeat the ion-exchange process (steps 1-3) for a second time to ensure complete exchange.[1]
-
Wash the recovered product with hot deionized water until the filtrate is neutral.
-
Dry the sample at 100°C for 8 hours.[1]
-
Calcine the dried powder at 500°C for 5 hours.[1] The resulting H-form of Zeolite Y is ready for use.
-
2. γ-Alumina Synthesis (Solvothermal Method)
-
Materials : Aluminum isopropoxide, ethanol, deionized water.
-
Procedure :
-
Prepare a solution of aluminum isopropoxide in ethanol.
-
Add deionized water to the solution under vigorous stirring to induce hydrolysis and precipitation.
-
Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 325°C) and maintain for a set duration to facilitate the solvothermal synthesis.
-
After cooling, wash the precipitate with ethanol and water to remove any unreacted precursors.
-
Dry the product in an oven at approximately 100-120°C.
-
Calcine the dried powder in air at a high temperature (e.g., 550-600°C) to obtain the γ-Al₂O₃ phase.
-
Catalytic Dehydration of 2-Butanol in a Fixed-Bed Reactor
-
Apparatus : A continuous flow fixed-bed reactor system, typically made of stainless steel or quartz, equipped with a temperature controller, mass flow controllers for gases, a liquid pump for the reactant feed, a condenser to collect liquid products, and an online gas chromatograph (GC) for product analysis.
-
Procedure :
-
Catalyst Loading : Place a known amount of the catalyst (typically 0.1-1.0 g) in the center of the reactor, supported by quartz wool plugs.
-
Pre-treatment : Heat the catalyst bed to a specific temperature (e.g., 400-550°C) under a flow of inert gas (e.g., nitrogen or argon) for a set period (e.g., 1-2 hours) to remove any adsorbed moisture and impurities.
-
Reaction :
-
Cool the reactor to the desired reaction temperature (e.g., 200-400°C).
-
Introduce 2-butanol into the system using a high-performance liquid chromatography (HPLC) pump. The liquid is vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.
-
Maintain a constant flow of the reactant and carrier gas throughout the experiment.
-
-
Product Analysis :
-
The reactor effluent is passed through a condenser to separate the liquid products (unreacted 2-butanol, water, and diethyl ether).
-
The gaseous products (butene isomers) are analyzed in real-time using an online GC equipped with a suitable column (e.g., a PLOT column) and detector (e.g., a flame ionization detector - FID).
-
The liquid products are collected and can be analyzed separately by offline GC.
-
-
Data Calculation :
-
2-Butanol Conversion (%) : Calculated based on the amount of 2-butanol reacted divided by the amount of 2-butanol fed into the reactor.
-
Product Selectivity (%) : Calculated for each product as the moles of that product formed divided by the total moles of 2-butanol converted, expressed as a percentage.
-
-
This guide offers a foundational understanding of the catalytic dehydration of 2-butanol. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific requirements of their intended application. The provided experimental protocols serve as a general starting point and may require optimization based on the specific catalyst and desired outcomes.
References
Determining Enantiomeric Excess of (-)-2-Butanol by NMR: A Comparative Guide
The accurate determination of enantiomeric excess (ee) is critical in stereoselective synthesis and the development of chiral pharmaceuticals. For a common chiral building block like (-)-2-butanol, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible analytical tool. This guide provides a comparative overview of two primary NMR-based methods for determining the enantiomeric excess of 2-butanol: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Principle of Chiral Discrimination by NMR
Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. To differentiate between enantiomers, a chiral environment must be introduced. This is achieved by either covalently bonding the enantiomers to a chiral auxiliary to form diastereomers (with CDAs) or by forming transient, non-covalent diastereomeric complexes (with CSAs). These resulting diastereomeric species have distinct chemical and physical properties, leading to different NMR signals that can be integrated to quantify the enantiomeric ratio.
Comparison of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)
Both CDAs and CSAs offer viable methods for determining the enantiomeric excess of this compound, with distinct advantages and disadvantages.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bond formation to create stable diastereomers.[1] | Formation of transient, non-covalent diastereomeric complexes.[2][3] |
| Signal Separation (Δδ or ΔΔδ) | Generally larger chemical shift differences (Δδ), facilitating easier quantification.[2] | Chemical shift differences (ΔΔδ) can be smaller and are dependent on the specific CSA-analyte interaction, temperature, and concentration.[2] |
| Sample Preparation | Involves a chemical reaction, which may require purification of the resulting diastereomers. | Simple mixing of the analyte and the CSA in an NMR tube.[4] |
| Potential Issues | Possibility of kinetic resolution (unequal reaction rates of enantiomers) leading to inaccurate ee values. Racemization of the CDA or the analyte can also be a concern.[2] | Line broadening in the NMR spectrum can occur. The choice of solvent is critical for effective complexation. |
| Common Examples for Alcohols | Mosher's acid (MTPA), α-Methoxyphenylacetic acid (MPA).[2] | Pirkle's alcohol, Cyclodextrins, Gallium-based complexes.[2] |
Quantitative Data Comparison
The effectiveness of a chiral agent is determined by the magnitude of the induced chemical shift difference between the signals of the two enantiomers. Larger values indicate better separation and more accurate quantification.
| Chiral Agent Type | Chiral Agent | Analyte | Monitored Signal | Chemical Shift Difference (ppm) |
| CDA | Mosher's Acid (MTPA) | 2-Butanol | Methoxy protons of the ester | ~0.04[2] |
| CDA | α-Methoxyphenylacetic acid (MPA) | 2-Butanol | Methoxy protons of the ester | ~0.08[2] |
| CSA | Gallium-based CSA | 2-Butanol | Hydroxyl proton | 0.020[5] |
Note: These are approximate values and can vary depending on the solvent, temperature, and other experimental conditions.
Experimental Protocols
Using Chiral Derivatizing Agents (Mosher's Ester Formation)
This protocol describes the preparation of Mosher's esters from 2-butanol for NMR analysis. It is crucial to prepare both the (R)- and (S)-MTPA esters to compare their NMR spectra for accurate ee determination.
Materials:
-
This compound sample (containing a mixture of enantiomers)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous DCM.
-
Add a slight excess (1.1-1.2 equivalents) of anhydrous pyridine to the solution.
-
Add 1.1 equivalents of (R)-MTPA-Cl to the mixture. Cap the tube and gently shake to mix.
-
Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete (monitor by TLC if necessary).
-
In a separate NMR tube, repeat the procedure using (S)-MTPA-Cl.
-
Once the reactions are complete, the solvent can be carefully evaporated under a stream of nitrogen.
-
Dissolve the resulting diastereomeric ester residue in approximately 0.6 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum for both the (R)- and (S)-MTPA ester samples.
-
Identify a well-resolved signal (often the methoxy or CF₃ signal of the Mosher's ester) for each diastereomer.
-
Integrate the corresponding signals for the two diastereomers to determine their ratio, which directly corresponds to the enantiomeric ratio of the original 2-butanol sample.
Using Chiral Solvating Agents
This protocol outlines the general procedure for determining the enantiomeric excess of 2-butanol using a chiral solvating agent.
Materials:
-
This compound sample
-
Chiral Solvating Agent (e.g., Pirkle's alcohol, a cyclodextrin derivative, or a metal-based CSA)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
Procedure:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent in an NMR tube to a final concentration of 10-20 mM.
-
Acquire a standard ¹H NMR spectrum of the 2-butanol sample alone to identify the chemical shifts of its protons.
-
To the same NMR tube, add a specific molar equivalent of the chiral solvating agent. The optimal molar ratio of CSA to analyte can vary (commonly ranging from 1:1 to 5:1) and may require optimization.
-
Gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal of 2-butanol (often the hydroxyl proton or the proton on the chiral carbon) that shows separation into two distinct signals corresponding to the two enantiomers.
-
Carefully integrate the separated signals to determine the enantiomeric ratio.
Visualizing the Workflow and Principles
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Conclusion
Both chiral derivatizing agents and chiral solvating agents provide effective means for determining the enantiomeric excess of this compound by NMR spectroscopy. The choice between the two methods will depend on factors such as the desired accuracy, the time available for sample preparation, and the potential for side reactions. For a robust and often more pronounced signal separation, the use of a chiral derivatizing agent like Mosher's acid or MPA is a well-established approach. However, for a more rapid and non-destructive analysis, chiral solvating agents offer a convenient alternative, provided that a suitable agent that gives baseline-resolved signals can be identified. Researchers should carefully consider the specifics of their analytical needs when selecting the most appropriate method.
References
- 1. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of (-)-2-Butanol versus (+)-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers of 2-butanol: (-)-2-butanol and (+)-2-butanol. While the principles of stereochemistry are fundamental in drug development, with enantiomers of a chiral drug often exhibiting significantly different pharmacological and toxicological profiles, the available experimental data for 2-butanol suggests a notable lack of stereoselectivity in its primary biological effect as an anesthetic.
Anesthetic Potency: A Lack of Enantioselectivity
The most direct comparison of the biological activity of this compound and (+)-2-butanol comes from studies on their anesthetic potency. Research investigating the effects of a series of secondary aliphatic alcohol enantiomers on tadpoles demonstrated no significant difference in the anesthetic potency between the (+) and (-) forms of 2-butanol.[1] This finding suggests that the molecular target for the anesthetic action of 2-butanol is not stereoselective.
Quantitative Anesthetic Potency Data
The following table summarizes the effective dose (ED50) for the loss of righting reflex in tadpoles for both enantiomers of 2-butanol. The data clearly shows overlapping potency within the experimental error.
| Enantiomer | ED50 (mM) ± SE |
| (+)-2-Butanol | 17 ± 1.2 |
| This compound | 17 ± 1.1 |
Data from Alifimoff, J. K., Firestone, L. L., & Miller, K. W. (1987). Anesthetic potencies of secondary alcohol enantiomers. Anesthesiology, 66(1), 55-59.[1]
Experimental Protocols
Anesthetic Potency in Tadpoles (Loss of Righting Reflex)
The determination of the anesthetic potency of (+)-2-butanol and this compound was conducted using tadpoles as the model organism. The endpoint for anesthesia was the reversible loss of the righting reflex.[1]
Experimental Workflow:
Metabolism and Toxicity
Currently, there is a lack of specific comparative data on the stereoselective metabolism and toxicity of this compound versus (+)-2-butanol in the public domain. The metabolism of 2-butanol (racemic mixture) in animals is known to proceed via oxidation to 2-butanone, which can be further metabolized.[2] This oxidation is primarily carried out by alcohol dehydrogenase. The acute toxicity of 2-butanol is considered low.[3]
General Metabolic Pathway of 2-Butanol
The Importance of Stereoselectivity in Biological Systems
While 2-butanol's anesthetic effect does not appear to be stereoselective, it is crucial for researchers and drug development professionals to remember that this is not the norm for many chiral molecules. The interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is often highly specific. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects.
Conceptual Model of Enantiomer-Receptor Interaction
The following diagram illustrates the three-point attachment model, a conceptual framework explaining how a chiral receptor can differentiate between enantiomers. For a successful interaction, three specific binding points on the receptor must align with corresponding functional groups on the molecule.
Conclusion
The available evidence strongly suggests that the biological activity of this compound and (+)-2-butanol, specifically concerning their anesthetic potency, is not significantly different. This lack of stereoselectivity implies that their mechanism of action for inducing anesthesia likely involves interaction with a non-chiral environment or a binding site that does not differentiate between the two enantiomers. However, the absence of data on stereoselective metabolism and toxicity warrants further investigation. For drug development professionals, the case of 2-butanol serves as a reminder that while stereochemistry is a critical consideration, the biological impact of chirality must be determined empirically for each compound.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to (-)-2-Butanol
For researchers and professionals in drug development and chemical synthesis, the efficient and enantioselective production of chiral molecules is a critical endeavor. (-)-2-Butanol, a valuable chiral building block, can be synthesized through various routes, each presenting a unique balance of cost, efficiency, and environmental impact. This guide provides a comprehensive comparison of the primary chemical and biocatalytic methods for synthesizing this compound, supported by experimental data to inform route selection in both laboratory and industrial settings.
Comparison of Key Performance Indicators
The selection of a synthetic route for this compound is a multi-faceted decision involving trade-offs between yield, enantioselectivity, cost, and environmental footprint. The following table summarizes these key metrics for the prominent synthesis pathways.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Estimated Cost of Starting Materials ($/mole of 2-butanol) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction of 2-Butanone | 2-Butanone | Alcohol Dehydrogenase (ADH), NAD(P)H cofactor | 68 - >99 | >98 | 15 - 30 | High enantioselectivity, mild reaction conditions, environmentally benign. | High cost of enzyme and cofactors, potential for cofactor regeneration complexity. |
| Kinetic Resolution of Racemic 2-Butanol | Racemic 2-Butanol | Lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate) | <50 (for desired enantiomer) | ~90 | 10 - 20 | High enantioselectivity for the remaining alcohol. | Maximum theoretical yield is 50%, requires separation of the esterified and unreacted alcohol. |
| Grignard Reaction with Chiral Auxiliary | Acetaldehyde, Ethylmagnesium Bromide | Chiral Ligand | Variable | Variable | 20 - 40 | Established chemical method. | Requires stoichiometric amounts of chiral auxiliary, often expensive and difficult to recycle. Strict anhydrous conditions needed. |
| Hydration of Butene with Chiral Catalyst | 1-Butene or 2-Butene | Chiral Acid Catalyst | High | Variable | 5 - 15 | Potentially low-cost starting materials. | Development of highly selective and robust chiral catalysts is challenging. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the key synthesis methods discussed.
Asymmetric Reduction of 2-Butanone
This protocol is based on the enzymatic reduction of 2-butanone using a carbonyl reductase.
Materials:
-
2-Butanone
-
Carbonyl reductase (e.g., from Candida parapsilosis)
-
NAD+ or NADP+
-
Co-substrate for cofactor regeneration (e.g., 2-heptanol)
-
Buffer solution (e.g., TEA 100 mM, pH 7.0)
-
Organic solvent (e.g., 2-heptanol)
Procedure:
-
In a stirred reactor, prepare an aqueous buffer solution containing the carbonyl reductase and the coenzyme (NAD+ or NADP+).
-
Add an immiscible organic phase containing the substrate, 2-butanone, and a secondary alcohol for coenzyme regeneration (e.g., 2-heptanol). The concentration of 2-butanone is typically in the range of 10-25% by volume.
-
Maintain the reaction temperature at approximately 30°C and stir the biphasic mixture to facilitate the enzymatic reaction at the interface.
-
Monitor the conversion of 2-butanone to this compound over time (e.g., 12 hours) using gas chromatography (GC).
-
Upon completion, separate the organic phase.
-
Isolate the this compound from the organic phase by distillation. The 2-butanone/(-)-2-butanol mixture is first distilled from the high-boiling secondary alcohol, followed by a second distillation to separate 2-butanone from this compound.
Kinetic Resolution of Racemic 2-Butanol
This protocol describes the enzymatic kinetic resolution of racemic 2-butanol via esterification.
Materials:
-
Racemic 2-Butanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or a long-chain carboxylic acid)
-
Organic solvent (e.g., n-hexane)
Procedure:
-
In a reaction vessel, dissolve racemic 2-butanol and the acyl donor in an organic solvent such as n-hexane.
-
Add the immobilized lipase to the solution. The enzyme/substrate ratio can be optimized for reaction rate.
-
Maintain the reaction at a controlled temperature (e.g., 40-60°C) with stirring.
-
Monitor the reaction progress by periodically analyzing the enantiomeric excess of the remaining 2-butanol and the formed ester using chiral GC.
-
Stop the reaction when the desired enantiomeric excess of the unreacted this compound is achieved (typically before 50% conversion).
-
Separate the enzyme by filtration.
-
Separate the unreacted this compound from the ester product by distillation or column chromatography.
Grignard Synthesis of 2-Butanol (Racemic)
This is a classic laboratory method for the synthesis of racemic 2-butanol. To achieve enantioselectivity, a chiral auxiliary would need to be incorporated.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Aqueous acid solution (for workup)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
In a round-bottom flask equipped with a condenser and an addition funnel, place magnesium turnings.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction.
-
Once the reaction starts (indicated by bubbling), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.
-
Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the addition funnel.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with diethyl ether, dry the organic layer, and isolate the 2-butanol by distillation.
Synthesis Route Comparison Workflow
The following diagram illustrates the decision-making workflow for selecting a this compound synthesis route based on key project requirements.
Caption: Decision workflow for selecting a this compound synthesis route.
Cost-Benefit Analysis and Future Outlook
Chemical Synthesis Routes:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is versatile but suffers from the need for strict anhydrous conditions and the use of stoichiometric, often expensive, chiral auxiliaries to induce enantioselectivity. The environmental impact is also a concern due to the use of ethereal solvents and the generation of magnesium salt waste.[1] Recent developments in mechanochemical Grignard reagent synthesis show promise for reducing solvent use and improving the environmental profile.[2][3]
-
Hydration of Butene: Direct asymmetric hydration of butenes offers a potentially cost-effective route due to the low cost of the starting materials. However, the development of highly efficient and stable chiral catalysts remains a significant research challenge. This route is more suited for large-scale industrial production where the initial investment in catalyst development can be justified.
Biocatalytic Synthesis Routes:
-
Asymmetric Reduction of 2-Butanone: This method stands out for its exceptional enantioselectivity, often exceeding 98% e.e.[4] The use of alcohol dehydrogenases allows for reactions under mild aqueous conditions, significantly reducing the environmental impact compared to traditional chemical methods.[5][6][7] The primary drawbacks are the high cost of the enzyme and the required NAD(P)H cofactor.[8][9][10][11][12][13][14][15] Ongoing research focuses on developing robust cofactor regeneration systems to improve the economic viability of this route.
-
Kinetic Resolution of Racemic 2-Butanol: Enzymatic kinetic resolution, typically using lipases, provides a straightforward method to obtain enantiomerically enriched this compound.[4] While high enantiomeric excesses can be achieved for the remaining alcohol, the maximum theoretical yield is limited to 50%. This route is often employed when a suitable asymmetric synthesis is not available or is too costly. The cost of the enzyme and the need for a subsequent separation step are the main considerations.
Conclusion
The choice of a synthetic route for this compound is a strategic decision that depends on the specific requirements of the project. For applications demanding the highest enantiopurity and where environmental considerations are paramount, asymmetric enzymatic reduction is the superior choice, provided the cost of the biocatalyst and cofactor can be managed. For smaller-scale synthesis or when a moderate yield is acceptable, enzymatic kinetic resolution offers a practical alternative with high enantioselectivity.
Traditional chemical methods like the Grignard reaction remain relevant, especially with ongoing innovations to improve their sustainability. The asymmetric hydration of butenes holds significant promise for cost-effective, large-scale production, contingent on breakthroughs in catalyst technology. As the demand for enantiomerically pure compounds continues to grow, a thorough cost-benefit analysis of these diverse synthetic strategies is essential for driving efficient and sustainable chemical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vito.be [vito.be]
- 7. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AG Scientific Inc NADPH Tetrasodium 100 MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. gerbu.de [gerbu.de]
- 11. goldbio.com [goldbio.com]
- 12. NADH disodium salt, 1 g, CAS No. 606-68-8 | Coenzymes | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 13. store.p212121.com [store.p212121.com]
- 14. thomassci.com [thomassci.com]
- 15. scientificlabs.ie [scientificlabs.ie]
Spectroscopic Fingerprints of Chirality: A Comparative Guide to (R)- and (S)-2-Butanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the spatial arrangement of atoms can dramatically alter biological activity, transforming a therapeutic compound into a toxic one. The accurate differentiation of enantiomers is therefore a critical aspect of chemical analysis, particularly in the pharmaceutical industry. This guide provides an objective comparison of the spectroscopic differences between the enantiomers of 2-butanol, (R)-(-)-2-butanol and (S)-(+)-2-butanol, offering supporting experimental data and detailed methodologies for key analytical techniques.
Enantiomers, by definition, are non-superimposable mirror images and thus possess identical physical properties such as boiling point, melting point, and density in an achiral environment. Consequently, standard spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy will yield identical spectra for both (R)- and (S)-2-butanol under normal conditions. To discern between these chiral twins, specialized spectroscopic methods that utilize a chiral selector, such as polarized light or chiral derivatizing agents, are indispensable.
Chiroptical Spectroscopy: The Interplay of Light and Chirality
Chiroptical spectroscopy methods are the most direct way to differentiate between enantiomers. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotation
Optical rotation is a fundamental chiroptical property that measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal magnitude but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates the light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counter-clockwise.
| Spectroscopic Property | (R)-2-Butanol | (S)-2-Butanol |
| Specific Rotation [α] | Levorotatory (-) | Dextrorotatory (+) |
| [α]D20 | -13.5° | +13.5° |
| [α]53220 | -16.5 ± 3.2° mL g⁻¹ dm⁻¹[1] | +17.7 ± 2.6° mL g⁻¹ dm⁻¹[1] |
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the 2-butanol enantiomer of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) or another monochromatic light source.
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in dm) with the prepared solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed structural information and is highly sensitive to the absolute configuration of a molecule. The VCD spectra of enantiomers are mirror images of each other, exhibiting peaks of equal magnitude but opposite signs. For (R)- and (S)-2-butanol, the VCD spectra in the fingerprint region (especially in the 2000-900 cm⁻¹ range) will show distinct, opposite-signed bands corresponding to their vibrational modes.[2][3]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the 2-butanol enantiomer in a suitable solvent that has minimal IR absorption in the region of interest (e.g., carbon disulfide, CS₂). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a photoelastic modulator (PEM), is required.
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample.
-
Acquire a background VCD spectrum of the pure solvent.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the 2-butanol enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
While standard ¹H and ¹³C NMR spectra of (R)- and (S)-2-butanol are identical, their differentiation can be achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, therefore, will exhibit distinct NMR spectra.
A common CDA for alcohols is (1S)-(+)-camphorsulfonyl chloride. The reaction of racemic 2-butanol with this CDA results in the formation of two diastereomeric camphorsulfonate esters. These diastereomers will have different chemical shifts for the protons and carbons near the stereocenter.
| Spectroscopic Feature (Diastereomers) | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | Diastereotopic protons, particularly those on the SCH₂ group of the camphorsulfonyl moiety and the CH-O group of the butanol moiety, will show separate and resolved signals for each diastereomer.[4] | The carbon attached to the oxygen in the 2-butyl moiety will show partially resolved signals for each diastereomer.[4] |
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Derivatization:
-
In a flask, dissolve the 2-butanol sample (either a pure enantiomer or a racemic mixture) in a suitable solvent like methylene chloride.
-
Add triethylamine, followed by cooling in an ice bath.
-
Slowly add an enantiomerically pure chiral derivatizing agent, such as (1S)-(+)-camphorsulfonyl chloride.
-
Allow the reaction to proceed to completion.
-
-
Purification: Purify the resulting diastereomeric esters through extraction to remove unreacted reagents and byproducts.
-
NMR Analysis:
-
Dissolve the purified diastereomeric esters in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Interpretation: Compare the spectra to identify the distinct signals for each diastereomer. The ratio of the integrals of these distinct signals in the ¹H NMR spectrum will correspond to the enantiomeric ratio of the original 2-butanol sample.
References
A Comparative Guide to (-)-2-Butanol and n-Butanol as Solvents for Researchers and Drug Development Professionals
In the landscape of organic solvents, the choice of an appropriate medium is paramount to the success of chemical reactions and purification processes. Among the array of available options, butanol isomers, with their unique physicochemical properties, offer a versatile platform for a wide range of applications. This guide provides an objective comparison of the performance of (-)-2-butanol and n-butanol as solvents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
While both this compound and n-butanol are four-carbon alcohols widely employed as solvents, their structural differences—a primary alcohol for n-butanol versus a chiral secondary alcohol for this compound—give rise to distinct performance characteristics. n-Butanol, with its linear structure, exhibits a higher boiling point and viscosity, making it suitable for reactions requiring higher temperatures and for applications where slower evaporation is desired. In contrast, this compound's branched structure results in a lower boiling point and viscosity, which can be advantageous for easier removal post-reaction and for improved mass transfer. The chirality of this compound also presents unique opportunities in asymmetric synthesis.
Physicochemical Properties: A Quantitative Comparison
The fundamental properties of a solvent dictate its behavior and efficacy in a given application. The following tables summarize the key physicochemical properties of this compound and n-butanol.
Table 1: General Physicochemical Properties
| Property | This compound (sec-Butanol) | n-Butanol |
| CAS Number | 14898-79-4 (for (-)-enantiomer) | 71-36-3 |
| Molecular Formula | C₄H₁₀O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 74.12 | 74.12 |
| Boiling Point (°C) | 99.5[1] | 117.7[2] |
| Melting Point (°C) | -114.7[1] | -89.8[2] |
| Density (g/mL at 20°C) | ~0.807[3] | ~0.810 |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
| Odor | Strong, pleasant[1] | Banana-like, alcoholic[2] |
Table 2: Solvent-Specific Properties
| Property | This compound (sec-Butanol) | n-Butanol |
| Viscosity (cP at 20°C) | ~2.6 | 2.98[4] |
| Surface Tension (dyn/cm at 20°C) | ~23.0[5] | 24.57[4] |
| Dielectric Constant (at 25°C) | 16.6[5] | 17.51[4] |
| Refractive Index (n_D at 20°C) | ~1.397[1] | 1.3993[4] |
| Solubility in Water ( g/100 mL at 20°C) | 12.5 | 7.3 |
| Water in Solvent ( g/100 mL at 20°C) | 43.5 | 20.1 |
Performance as a Solvent: A Comparative Analysis
The performance of a solvent is a multifaceted characteristic that depends on the specific requirements of the chemical process. This section compares this compound and n-butanol based on key performance indicators.
Solubility Power
The ability of a solvent to dissolve a solute is fundamental to its utility. Hansen Solubility Parameters (HSP) provide a quantitative measure of the intermolecular forces (dispersion, polar, and hydrogen bonding) that govern solubility.
Table 3: Hansen Solubility Parameters (MPa½)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | 15.8 | 6.8 | 14.5 |
| n-Butanol | 16.0 | 5.7 | 15.8 |
The similar HSP values suggest that both solvents have comparable solubility profiles for a wide range of solutes. However, the slightly higher hydrogen bonding component (δH) of n-butanol may make it a marginally better solvent for highly polar compounds capable of strong hydrogen bonding. Conversely, the slightly higher polar component (δP) of this compound could be advantageous for dissolving polarizable species.
Influence on Reaction Kinetics and Selectivity
The solvent can significantly influence the rate and outcome of a chemical reaction. While direct, comprehensive comparative studies are limited, the following inferences can be drawn from their properties:
-
Polarity and Dielectric Constant: With a slightly lower dielectric constant, this compound is less polar than n-butanol. In nucleophilic substitution reactions, polar protic solvents like butanols can solvate both the nucleophile and the leaving group. For S_N1 reactions , which proceed through a polar carbocation intermediate, a more polar solvent like n-butanol would be expected to offer better stabilization and thus potentially a faster reaction rate. For S_N2 reactions , polar aprotic solvents are generally preferred. However, between these two protic solvents, the less sterically hindered primary hydroxyl group in n-butanol might lead to stronger solvation of the nucleophile, potentially slowing the reaction down compared to the more hindered secondary hydroxyl group of this compound.[6][7][8]
-
Steric Hindrance: The branched structure of this compound presents greater steric hindrance around the hydroxyl group compared to the linear structure of n-butanol. This can be a critical factor in reactions where the solvent acts as a reactant or a catalyst, such as in esterifications.[9][10]
-
Chirality: The inherent chirality of this compound makes it a valuable solvent for asymmetric synthesis and for reactions involving chiral molecules, where it can potentially influence stereoselectivity.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for evaluating key solvent performance metrics.
Protocol 1: Determination of Reaction Rate by UV-Vis Spectroscopy
This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance.[11][12][13][14][15]
Objective: To determine the rate constant of a reaction in this compound versus n-butanol.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Reactants and catalysts
-
This compound (high purity)
-
n-Butanol (high purity)
-
Thermostatted cell holder
Procedure:
-
Prepare stock solutions of the reactants in both this compound and n-butanol.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the species being monitored.
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature in a water bath.
-
Initiate the reaction by mixing the reactants in the cuvette directly in the thermostatted cell holder of the spectrophotometer.
-
Record the absorbance at regular time intervals until the reaction is complete or for a specified duration.
-
Plot the absorbance (or concentration, calculated using the Beer-Lambert law) versus time.
-
Determine the reaction order and the rate constant (k) by analyzing the integrated rate law plots (e.g., ln[A] vs. time for a first-order reaction).
-
Compare the rate constants obtained in this compound and n-butanol.
Protocol 2: Comparative Yield Study by Gas Chromatography (GC)
This protocol is suitable for determining the yield of a reaction with volatile products.
Objective: To compare the reaction yield in this compound versus n-butanol.
Materials:
-
Gas Chromatograph (GC) with a suitable detector (e.g., FID)
-
Appropriate GC column
-
Reaction setup (e.g., round-bottom flask, condenser, magnetic stirrer)
-
Internal standard
-
This compound (high purity)
-
n-Butanol (high purity)
Procedure:
-
Set up two parallel reactions, one with this compound as the solvent and the other with n-butanol.
-
Ensure all other reaction parameters (temperature, reactant concentrations, catalyst loading, reaction time) are identical for both setups.
-
After the specified reaction time, quench the reactions.
-
Prepare samples for GC analysis by adding a known amount of a suitable internal standard to a measured aliquot of each reaction mixture.
-
Inject the samples into the GC and obtain the chromatograms.
-
Identify and integrate the peaks corresponding to the product and the internal standard.
-
Calculate the concentration of the product in each reaction mixture using a pre-established calibration curve.
-
Determine the reaction yield for both solvents and compare the results.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.
Caption: General workflow for comparing solvent performance.
Caption: Key properties influencing solvent performance.
Conclusion
The selection between this compound and n-butanol as a solvent should be guided by the specific demands of the chemical process. n-Butanol is a robust choice for higher temperature reactions and applications where a less volatile solvent is beneficial. Its slightly higher hydrogen bonding capability may also be an advantage for certain solutes. This compound, with its lower boiling point and viscosity, offers practical advantages in terms of ease of removal and potentially enhanced mass transfer. Its chiral nature provides a unique and valuable characteristic for asymmetric synthesis. While direct comparative performance data in various reactions remains an area for further investigation, the analysis of their fundamental physicochemical properties provides a strong basis for rational solvent selection. Researchers are encouraged to perform small-scale comparative experiments, following the protocols outlined in this guide, to determine the optimal solvent for their specific application.
References
- 1. 2-Butanol CAS#: 78-92-2 [m.chemicalbook.com]
- 2. 1-Butanol - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. n [macro.lsu.edu]
- 5. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. Ester - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
Assessing the Purity of Commercially Sourced (-)-2-Butanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially sourced (-)-2-butanol, also known as (R)-(-)-2-butanol. We present supporting experimental data and detailed protocols for key analytical techniques to ensure the quality and reliability of your research and development processes.
Comparative Analysis of Purity Assessment Methods
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for chiral molecules like this compound, as the presence of its enantiomer, (+)-2-butanol, can be considered an impurity with potentially different biological or chemical properties.[1] Several analytical techniques are employed for this purpose, each with distinct advantages and limitations.
| Analytical Technique | Principle | Typical Performance | Common Impurities Detected | Instrumentation | Throughput | Cost per Sample |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | High resolution and sensitivity, excellent for volatile compounds. Can achieve baseline separation of (R)- and (S)-2-butanol.[2] | Enantiomer ((+)-2-butanol), other volatile organic compounds (e.g., other butanol isomers, residual solvents from synthesis).[3][4] | Gas Chromatograph with Flame Ionization Detector (FID) and a chiral column (e.g., Astec® CHIRALDEX™ G-TA).[2] | High | Low to Moderate |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase.[5] | Widely applicable, robust, and accurate. Polysaccharide-based columns are common.[1][6] | Enantiomer ((+)-2-butanol), non-volatile impurities, and by-products from synthesis. | HPLC system with a UV or Refractive Index (RI) detector and a chiral column (e.g., Chiralpak®, Chiralcel®).[5][7] | Moderate | Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[5][8] | Non-destructive, provides structural information. Can be less sensitive than chromatographic methods for trace impurities. | Enantiomer ((+)-2-butanol). The presence of other impurities can also be observed in the spectrum.[9] | NMR Spectrometer (e.g., 400 MHz or higher).[10][11] | Low to Moderate | High |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound.[12] | Simple and rapid for determining optical purity but is less accurate for high ee values and does not detect chemical impurities. | Provides a measure of the net optical rotation, which is proportional to the enantiomeric excess.[13][14] | Polarimeter. | High | Low |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound sample.
Caption: Workflow for assessing this compound purity.
Detailed Experimental Protocols
Chiral Gas Chromatography (GC) Protocol
This protocol is adapted from established methods for the analysis of 2-butanol enantiomers.[2]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Injection: 1 µL of the sample solution with an 80:1 split ratio.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 30 °C, hold for 5 minutes.
-
Ramp: Increase to 110 °C at a rate of 5 °C/min.
-
-
Sample Preparation: Prepare a 2 mg/mL solution of the this compound sample in methylene chloride.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the (S)-(+)-2-butanol and (R)-(-)-2-butanol. The expected elution order on this column is (S)-(+)-2-butanol followed by (R)-(-)-2-butanol.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for developing a chiral HPLC method. Specific conditions may require optimization.[5][15]
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a chiral selector modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The mobile phase composition should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (if no chromophore is present, an RI detector should be used).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.
NMR Spectroscopy Protocol for Enantiomeric Excess Determination
This protocol utilizes a chiral derivatizing agent (CDA) to distinguish between the enantiomers. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
This compound sample (~5-10 mg).
-
(R)-MTPA-Cl (Mosher's acid chloride).
-
Anhydrous pyridine.
-
Deuterated chloroform (CDCl₃).
-
-
Procedure (Ester Formation):
-
In an NMR tube, dissolve the this compound sample in approximately 0.5 mL of CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.
-
Add a catalytic amount of anhydrous pyridine.
-
Cap the NMR tube and allow the reaction to proceed at room temperature until completion (monitor by ¹H NMR).
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric Mosher's esters.
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomers.
-
Integrate the corresponding signals to determine the ratio of the diastereomers, which directly correlates to the enantiomeric ratio of the original 2-butanol sample.
-
-
Note: It is advisable to also prepare the ester with (S)-MTPA-Cl to confirm the signal assignments.[8]
Polarimetry Protocol
This method provides a measure of the bulk optical activity of the sample.[12][13]
-
Instrumentation: Polarimeter.
-
Sample Preparation: Prepare a solution of the this compound sample of known concentration in a suitable achiral solvent (e.g., ethanol).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation of Specific Rotation:
-
[α] = α_obs / (c × l)
-
where [α] is the specific rotation, α_obs is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.
-
-
-
Calculation of Optical Purity (Enantiomeric Excess):
Alternative Chiral Alcohols
While this compound is a versatile chiral building block, other chiral alcohols may be suitable alternatives depending on the specific application. These include:
-
(S)-(+)-2-Butanol: The enantiomer of the topic compound.
-
Other Chiral Secondary Alcohols: Such as 2-pentanol, 2-hexanol, and 2-octanol, which offer different steric and electronic properties.[17]
-
Chiral Primary Alcohols: For example, (S)-(+)-2-methyl-1-butanol, which can be analyzed using similar chiral techniques.[18]
The selection of an appropriate chiral alcohol will depend on the synthetic strategy and the desired properties of the final product. The analytical methods described in this guide are broadly applicable to the purity assessment of these and other chiral alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. GC Analysis of 2-Butanol Enantiomers (Underivatized) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Butanol anhydrous, 99.5 78-92-2 [sigmaaldrich.com]
- 4. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared in the lab and purified by disillation has a calculated specific rotation of + 6.76 degrees. What can you conclude about the composition ? [allen.in]
- 14. Optical Activity Example: this compound has a specific rotation of - 13.5.. [askfilo.com]
- 15. benchchem.com [benchchem.com]
- 16. The enantiomeric excess and observed rotation of a mixture containing 6 gm of (+)-2-butanol and 4 gm of this compound are respectively (if the specific rotation of enantiomerically pure (+)-2-butanol is +13.5 unit). [allen.in]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
A Comparative Guide to the Application of (-)-2-Butanol and Other Simple Chiral Alcohols in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary or catalyst is a critical determinant for success in asymmetric synthesis. This guide provides a comparative overview of the applications of (-)-2-butanol in asymmetric catalysis. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies employing this compound directly as a chiral auxiliary in common asymmetric transformations such as aldol additions, alkylations, and Diels-Alder reactions.
Therefore, this guide will first present the available data on this compound, primarily in the context of its preparation via enzymatic resolution and its use as a chiral solvent. Subsequently, to provide a valuable comparative framework, we will detail the performance of other simple, commercially available chiral alcohols, such as (S)-1-phenylethanol, which have been more extensively studied as chiral auxiliaries. This will offer a benchmark for evaluating the potential of this compound in similar roles.
Data Presentation: Performance in Asymmetric Synthesis
The efficacy of a chiral alcohol in asymmetric synthesis is typically evaluated by the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product, alongside the overall reaction yield.
Table 1: Performance of Racemic 2-Butanol in Enzymatic Kinetic Resolution
| Chiral Alcohol | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of Remaining Alcohol |
| (R,S)-2-Butanol | Novozym 435 | Vinyl acetate | n-Hexane | 1.5 | ~50 | ~90% (S) |
Table 2: Performance of (S)-1-Phenylethanol as a Chiral Auxiliary in Asymmetric Aldol Reaction
| Chiral Auxiliary | Substrate | Aldehyde | Product de% | Yield (%) |
| (S)-1-Phenylethoxyacetate | Lithium enolate | Benzaldehyde | >95 | 85 |
Table 3: Performance of Other Chiral Auxiliaries for Context
| Chiral Auxiliary | Reaction Type | Substrate | Product ee% / de% | Yield (%) |
| Evans Oxazolidinone | Aldol Reaction | N-Propionyl oxazolidinone | >99% de | High |
| Pseudoephedrine Amide | Alkylation | N-Propionyl pseudoephedrine | >98% de | 80-95 |
| (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol | Ene Reaction | Glyoxylate ester | 10:1 dr | Good |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility and adaptation of synthetic methods.
Experimental Protocol 1: Enzymatic Kinetic Resolution of (R,S)-2-Butanol
This protocol is based on the general procedure for the enzymatic resolution of secondary alcohols.
-
Materials: (R,S)-2-butanol, Novozym 435 (immobilized lipase B from Candida antarctica), vinyl acetate, n-hexane.
-
Procedure:
-
To a solution of (R,S)-2-butanol (1.0 equiv.) in n-hexane, add vinyl acetate (1.5 equiv.).
-
Add Novozym 435 (e.g., 10 mg/mmol of alcohol).
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess of the unreacted (S)-2-butanol and the conversion.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
The unreacted (S)-2-butanol can be isolated from the filtrate by distillation. The acetylated (R)-2-butanol can be hydrolyzed to recover (R)-2-butanol.
-
Experimental Protocol 2: Asymmetric Aldol Reaction Using (S)-1-Phenylethanol as a Chiral Auxiliary
This protocol describes the use of an ester derived from (S)-1-phenylethanol as a chiral auxiliary.
-
Materials: (S)-1-phenylethanol, bromoacetyl bromide, lithium diisopropylamide (LDA), benzaldehyde, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Synthesis of the Chiral Auxiliary Ester: React (S)-1-phenylethanol with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) to form (S)-1-phenylethyl bromoacetate.
-
Aldol Reaction:
-
Dissolve the (S)-1-phenylethyl bromoacetate (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a freshly prepared solution of LDA (1.05 equiv.) dropwise to generate the lithium enolate.
-
After stirring for 30 minutes, add freshly distilled benzaldehyde (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess (de%) of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
-
-
Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis or reduction to yield the enantiomerically enriched aldol product.
-
Visualization of Concepts in Asymmetric Catalysis
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Decision Tree for Selecting an Asymmetric Synthesis Strategy
Safety Operating Guide
Safe Disposal of (-)-2-Butanol: A Guide for Laboratory Professionals
Proper management and disposal of (-)-2-Butanol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle, store, and dispose of this compound in accordance with established safety protocols. Adherence to these guidelines is essential due to the compound's hazardous properties, including flammability and potential to form explosive peroxides.
I. Immediate Safety and Hazard Information
This compound, also known as sec-Butyl alcohol, is a flammable liquid and vapor that can cause serious eye irritation and may lead to respiratory irritation, drowsiness, or dizziness.[1][2][3][4][5][6][7][8] It is imperative to handle this chemical in a well-ventilated area and away from ignition sources such as heat, sparks, or open flames.[2][3][7][8][9] Prolonged contact with air and light can result in the formation of potentially explosive peroxides.[3][9][10]
Key safety precautions include:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][3][8][9]
-
Use explosion-proof electrical and ventilating equipment.[2][3][9]
-
Ground and bond containers when transferring material to prevent static discharge.[2][3][9]
-
Avoid inhalation of vapors and contact with skin and eyes.[9][10]
II. Quantitative Data for Disposal and Transport
For proper waste classification and transportation, the following quantitative data for this compound is essential. This information is critical for completing hazardous waste manifests and ensuring regulatory compliance.
| Parameter | Value | Citations |
| UN Number | 1120 | [3][4][6][9] |
| Proper Shipping Name | BUTANOLS | [3][4][6][9] |
| Hazard Class | 3 (Flammable Liquid) | [3][4][6][9] |
| Packing Group | III | [3][9] |
| US EPA Hazardous Waste | D001 (Ignitability) | [10] |
| Flash Point | 24°C (75°F) closed cup | [8][11] |
| Explosive Limits | Lower: 1.4 - 1.7% Upper: 9.8% | [5][10] |
III. Procedural Guidance for Disposal
The disposal of this compound must be managed as hazardous waste. Do not dispose of it with general laboratory trash or pour it down the drain.[5][6][10] All waste must be handled in accordance with local, state, and federal regulations.[10]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. Leave chemicals in their original containers when possible.[2]
-
Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage: Store the sealed waste container in a designated, locked, and well-ventilated hazardous waste accumulation area.[3][4][9] The storage area should be cool and away from ignition sources.[2][3][7][9]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the waste.[9] Dispose of the contents and the container at an approved waste disposal plant.[2][3][4][7][9]
Contaminated materials, such as absorbent pads, gloves, and empty containers, should be treated as hazardous waste and disposed of following the same procedures.[4][9]
IV. Protocol for Accidental Spills
In the event of a spill, immediate and safe cleanup is crucial to minimize risks.
Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated and remove all sources of ignition.[1][9]
-
Don PPE: Before addressing the spill, put on appropriate PPE, including respiratory protection if vapors are significant, safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][8][12] Prevent the spill from entering drains or waterways.[1][2][9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal.[3][12]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Label the container with the collected waste and dispose of it according to the hazardous waste protocol outlined in Section III.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for this compound waste handling.
References
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ICSC 0112 - 2-BUTANOL [chemicalsafety.ilo.org]
- 9. geneseo.edu [geneseo.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. (+-)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lobachemie.com [lobachemie.com]
Essential Safety and Handling Protocols for (-)-2-Butanol
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of (-)-2-Butanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Low Volume Handling (e.g., pipetting) | Safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Not typically required if handled in a well-ventilated area or chemical fume hood | Laboratory coat |
| High Volume Handling or Splashing Potential | Chemical safety goggles or a face shield | Butyl rubber or Viton™ gloves | Air-purifying respirator with organic vapor cartridges | Chemical-resistant apron over a laboratory coat |
| Emergency (Spill) | Chemical safety goggles and a face shield | Heavy-duty Butyl rubber or Viton™ gloves | Self-contained breathing apparatus (SCBA) | Chemical-resistant suit |
Hand Protection: Glove Compatibility
Proper glove selection is critical to prevent skin contact. The following table provides quantitative data on the breakthrough times of various glove materials when exposed to n-butanol, a structural isomer of this compound. This data is provided as the best available approximation. Always inspect gloves for signs of degradation before and during use.
| Glove Material | Thickness | Breakthrough Time (minutes) | Degradation Rating |
| Butyl Rubber | 0.7 mm | > 480 | Excellent |
| Neoprene | 0.42 mm | 120 - 240 | Good |
| Nitrile | 0.2 mm | 30 - 60 | Fair |
| Natural Rubber (Latex) | 0.47 mm | < 30 | Poor |
| Viton™/Butyl | 0.3 mm | > 480 | Excellent |
Disclaimer: Breakthrough times are based on data for n-butanol and should be used as an estimate for this compound. It is crucial to consult the specific glove manufacturer's chemical resistance guide and to perform an internal risk assessment.
Respiratory Protection
Respiratory protection is necessary when engineering controls, such as fume hoods, are not sufficient to maintain exposure below occupational exposure limits. The following NIOSH recommendations are for sec-Butyl alcohol.
| Concentration of sec-Butyl Alcohol | Required Respirator Type | Assigned Protection Factor (APF) |
| Up to 1000 ppm | - Any chemical cartridge respirator with organic vapor cartridge(s)- Any supplied-air respirator | 10 |
| Up to 2500 ppm | - Any supplied-air respirator operated in a continuous-flow mode- Any powered air-purifying respirator with organic vapor cartridge(s) | 25 |
| Up to 5000 ppm | - Any chemical cartridge respirator with a full facepiece and organic vapor cartridge(s)- Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister- Any self-contained breathing apparatus with a full facepiece- Any supplied-air respirator with a full facepiece | 50 |
| Emergency or planned entry into unknown concentrations or IDLH conditions | - Any self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode- Any supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus | 10,000 |
| Escape | - Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister- Any appropriate escape-type, self-contained breathing apparatus | 50 |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Check all PPE for integrity. Ensure gloves are free of pinholes or signs of degradation.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Safety Data Sheet (SDS): Always have the SDS for this compound readily available and review it before starting any new procedure.
Step-by-Step Handling Procedure
-
Don Appropriate PPE: Put on a lab coat, safety glasses or goggles, and the selected chemical-resistant gloves.
-
Work Within a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood.
-
Dispense Carefully: Use appropriate tools (e.g., pipette, graduated cylinder) to dispense the chemical, avoiding splashes.
-
Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, and bases.
Post-Handling Procedures
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly Store Chemical: Return the this compound container to a designated, well-ventilated, and flameproof storage area.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials according to the disposal plan.
Disposal Plan
The disposal of this compound and contaminated materials must be handled with care to protect personnel and the environment.
-
Waste Segregation:
-
Collect all liquid this compound waste in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled, and sealed container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[1]
-
Visual Safety Protocols
The following diagrams illustrate the logical workflows for PPE selection and emergency procedures.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Emergency Procedure for a this compound Spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
